molecular formula C40H80NO8P B1674679 (Rac)-DPPC-d6 CAS No. 63-89-8

(Rac)-DPPC-d6

Katalognummer: B1674679
CAS-Nummer: 63-89-8
Molekulargewicht: 734.0 g/mol
InChI-Schlüssel: KILNVBDSWZSGLL-KXQOOQHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,2-dihexadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:0 in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl). A synthetic phospholipid used in liposomes and lipid bilayers to study biological membranes. It is also a major constituent of pulmonary surfactants. It has a role as a surfactant and a mouse metabolite. It is a phosphatidylcholine 32:0 and a 1-acyl-2-hexadecanoyl-sn-glycero-3-phosphocholine. It is functionally related to a hexadecanoic acid. It is a conjugate base of a 1,2-di-O-palmitoyl-sn-glycero-3-phosphocholine.
Colfosceril palmitate is a synthetic pulmonary surfactant administered in infants with respiratory distress syndrome. It was part of the first generation of commercially available artificial surfactants. It was developed by Burroughs Wellcome and it was FDA approved on August 6, 1990. Nowadays colfosceril palmitate is under the state of canceled post-marketing.
Colfosceril palmitate has been reported in Homo sapiens, Lycoris radiata, and Trypanosoma brucei with data available.
Colfosceril Palmitate is a lung surfactant agent that is used as a replacement for endogenous lung surfactant. Colfosceril palmitate is effective in reducing the surface tension of pulmonary fluids, thereby increasing lung compliance properties to prevent alveolar collapse and improve breathing. This drug is used in the treatment of neonatal respiratory distress.
COLFOSCERIL PALMITATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and is indicated for respiratory system disease and newborn respiratory distress syndrome.
PC(16:0/16:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
used in the treatment of unilateral pulmonary interstitial emphysema;  component of Exosurf
See also: Cetyl alcohol;  colfosceril palmitate;  tyloxapol (component of).

Eigenschaften

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046720
Record name Colfosceril palmitate
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Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name PC(16:0/16:0)
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Boiling Point

60.5-61.5ºC at 760 mmHg
Record name Colfosceril palmitate
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Solubility

Very poor solubility
Record name Colfosceril palmitate
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CAS No.

63-89-8
Record name 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
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Record name Colfosceril palmitate [USAN:INN:BAN]
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Record name Colfosceril palmitate
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Record name (R)-(4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide
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Record name COLFOSCERIL PALMITATE
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Record name PC(16:0/16:0)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-63ºC
Record name Colfosceril palmitate
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Foundational & Exploratory

(Rac)-DPPC-d6: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6) is a deuterated synthetic phospholipid that serves as a valuable tool in a wide range of research and pharmaceutical applications. Its unique isotopic labeling makes it particularly useful for biophysical studies of lipid membranes and as an internal standard in mass spectrometry-based analyses. This technical guide provides an in-depth overview of the core chemical properties, experimental applications, and relevant biological interactions of this compound.

Core Chemical Properties

This compound is a deuterated analog of the naturally occurring phospholipid DPPC. The "d6" designation indicates that six deuterium (B1214612) atoms have been incorporated into the molecule, typically on the acyl chains. This isotopic substitution has a minimal impact on the compound's chemical behavior but provides a distinct mass signature and unique properties for nuclear magnetic resonance (NMR) spectroscopy.

PropertyValue
Molecular Formula C₄₀H₇₄D₆NO₈P
Molecular Weight 740.08 g/mol [1]
Physical State Solid (white to off-white powder)
Solubility Insoluble in water and DMSO. Soluble in organic solvents such as chloroform (B151607) and ethanol.[2]

Applications in Research and Drug Development

The primary applications of this compound stem from its identity as a deuterated lipid, making it an invaluable tool in the formulation of lipid-based drug delivery systems and in the study of biological membranes.

Liposome Formulation

This compound is frequently used in the preparation of liposomes, which are microscopic vesicles composed of a lipid bilayer. These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to specific targets within the body. The deuteration of DPPC allows for precise tracking and quantification of the lipid component in complex biological matrices using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a powerful technique for investigating the structure and dynamics of lipid bilayers. By selectively replacing protons with deuterons, researchers can probe the orientation and mobility of specific segments of the lipid molecule. This compound, with its deuterated acyl chains, provides detailed information on the order and fluidity of the membrane core, which are critical parameters influencing membrane protein function and permeability.[2]

Internal Standard

In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds are often used as internal standards. Due to its chemical similarity to endogenous lipids and its distinct mass, this compound is an ideal internal standard for the accurate quantification of phospholipids (B1166683) in biological samples.

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) from this compound, which can be further processed to form unilamellar vesicles.

Materials:

  • This compound

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Extruder (optional, for unilamellar vesicles)

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of this compound in the organic solvent in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. A thin, uniform lipid film will form on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least one hour.

  • Hydration: Add the aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of DPPC (approximately 41°C) to facilitate hydration.[3]

  • Vesicle Formation: Agitate the mixture by vortexing or gentle shaking until the lipid film is fully suspended in the buffer, forming a milky suspension of MLVs.

  • Sizing (Optional): To obtain unilamellar vesicles with a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size. This process should also be carried out at a temperature above the lipid's phase transition temperature.

G A Dissolve this compound in organic solvent B Form thin lipid film (Rotary Evaporation) A->B Solvent Removal C Hydrate with aqueous buffer B->C Above Phase Transition Temp. D Form Multilamellar Vesicles (MLVs) C->D Agitation E Extrusion (Optional) D->E Sizing F Unilamellar Vesicles (LUVs/SUVs) E->F

Role in Modulating Macrophage Inflammatory Responses

Recent research has highlighted the immunomodulatory properties of DPPC, the non-deuterated counterpart of this compound. As a major component of pulmonary surfactant, DPPC can influence the function of alveolar macrophages, key immune cells in the lungs.

Studies have shown that DPPC can suppress the inflammatory response of macrophages to various stimuli. For instance, DPPC has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and reduce the oxidative burst in macrophages.[4] This anti-inflammatory effect is thought to be mediated, in part, through the modulation of cell membrane properties. The incorporation of DPPC into the macrophage cell membrane can alter its fluidity, which in turn can affect the function of membrane-bound receptors and signaling proteins.

One of the key signaling pathways implicated in the inflammatory response of macrophages is the Toll-like receptor 4 (TLR4) pathway. TLR4 recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and triggers a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then moves into the nucleus and promotes the expression of genes encoding inflammatory mediators.

Evidence suggests that DPPC may interfere with this pathway. By altering the membrane environment, DPPC could potentially modulate the interaction of LPS with the TLR4 receptor complex, which includes the co-receptor CD14. This could lead to a dampening of the downstream signaling cascade and a reduction in NF-κB activation and subsequent inflammatory gene expression.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 TLR4 TLR4 CD14->TLR4 MyD88 MyD88 TLR4->MyD88 DPPC DPPC (membrane incorporation) DPPC->TLR4 Inhibition IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes

References

(Rac)-DPPC-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide delves into the core physical characteristics of (Rac)-DPPC-d6, a deuterated derivative of the vital phospholipid, dipalmitoylphosphatidylcholine (DPPC). This document provides a comprehensive overview of its properties, experimental characterization techniques, and its role in biological pathways, facilitating its application in advanced research and pharmaceutical development.

Core Physical and Chemical Properties

Table 1: Physicochemical Properties of DPPC and Predicted Properties of this compound

Property1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)This compound (Predicted)
Synonyms DPPC, 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine(Rac)-129Y83-d6
Molecular Formula C₄₀H₈₀NO₈PC₄₀H₇₄D₆NO₈P
Molecular Weight 734.04 g/mol [2]Approx. 740.1 g/mol
Appearance White powderWhite powder
Melting Point ~41°C (Phase Transition Temperature)Expected to be slightly higher than DPPC
Solubility Soluble in ethanol, chloroform, and other organic solvents. Forms liposomes in aqueous solutions.Similar to DPPC
Storage -20°C[3]-20°C

Note: The molecular weight of this compound is predicted by adding the mass of six deuterium (B1214612) atoms and subtracting the mass of six hydrogen atoms from the molecular weight of DPPC. The melting point (phase transition temperature) of deuterated lipids is often observed to be slightly higher than their non-deuterated counterparts due to the stronger C-D bond compared to the C-H bond, which can lead to altered packing and intermolecular interactions.

Experimental Protocols for Characterization

The physical characteristics of this compound and other phospholipids (B1166683) are typically investigated using a suite of biophysical techniques. These methods provide insights into the structure, phase behavior, and dynamics of lipid assemblies.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and the enthalpy of the transition of lipid vesicles.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with a buffer solution (e.g., phosphate-buffered saline) by vortexing above the expected Tm to form multilamellar vesicles (MLVs).

  • DSC Analysis: The lipid dispersion is hermetically sealed in an aluminum pan. An identical pan containing only the buffer is used as a reference. The samples are heated at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the phase transition.

  • Data Analysis: The heat flow as a function of temperature is recorded. The peak of the endothermic transition corresponds to the Tm. The area under the peak is used to calculate the enthalpy of the transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the structure, dynamics, and orientation of this compound in lipid bilayers.

Methodology:

  • Sample Preparation: this compound liposomes are prepared as described for DSC. For solid-state NMR, the lipid dispersion is often centrifuged to form a pellet.

  • NMR Spectroscopy:

    • ¹H NMR: Can be used to study the mobility of different segments of the lipid molecule. The deuteration in this compound simplifies the proton spectrum.

    • ²H NMR (Deuterium NMR): This is a powerful technique for studying deuterated lipids. The quadrupolar splitting of the deuterium signal provides information about the orientation and ordering of the C-D bonds, and thus the acyl chains of the lipid.

    • ³¹P NMR: Provides information about the headgroup region of the phospholipid, including its orientation and dynamics, and can be used to distinguish between different lipid phases (e.g., lamellar, hexagonal).

  • Data Analysis: The NMR spectra are analyzed to extract parameters such as chemical shifts, line widths, and quadrupolar splittings, which are then interpreted to provide a detailed picture of the lipid bilayer's properties.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and purity of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with the ionization technique.

  • MS Analysis: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the lipid molecules. The ions are then analyzed by a mass analyzer to determine their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight. The presence of other peaks can indicate impurities.

Biological Signaling Pathways

DPPC is a major component of biological membranes and pulmonary surfactant.[3] While it is often considered a structural lipid, it can also influence cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Studies have shown that DPPC can modulate the inflammatory functions of monocytic cells, although this effect appears to be independent of the p44/p42 (ERK1/2) and p38 MAPK pathways.[4]

The synthesis of DPPC itself involves two main pathways: the de novo pathway (Kennedy pathway) and the remodeling pathway (Lands' pathway).

DPPC_Synthesis_and_Signaling cluster_synthesis DPPC Synthesis Pathways cluster_signaling Potential Interaction with Signaling choline Choline phosphocholine Phosphocholine choline->phosphocholine Choline Kinase cdp_choline CDP-Choline phosphocholine->cdp_choline CTP:phosphocholine cytidylyltransferase dppc_denovo DPPC cdp_choline->dppc_denovo Cholinephosphotransferase dag Diacylglycerol dag->dppc_denovo dppc_membrane DPPC (Membrane Component) pc Phosphatidylcholine (PC) lyso_pc Lyso-PC pc->lyso_pc Phospholipase A2 dppc_remodeling DPPC lyso_pc->dppc_remodeling LPCAT palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->dppc_remodeling membrane_fluidity Altered Membrane Fluidity/Organization dppc_membrane->membrane_fluidity receptor Membrane Receptor membrane_fluidity->receptor Modulates Activity mapk_pathway MAPK Pathway (e.g., ERK, p38) receptor->mapk_pathway Indirect Influence (Context-Dependent) cellular_response Cellular Response (e.g., Inflammation) mapk_pathway->cellular_response

Caption: DPPC synthesis and its potential influence on cell signaling.

Experimental Workflow for Studying this compound Effects

The following diagram outlines a typical experimental workflow for investigating the biophysical properties of this compound and its effects on model membranes.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Biophysical Characterization cluster_func Functional Assays (Optional) start Start: this compound Sample lipid_film 1. Create Lipid Film (Solvent Evaporation) start->lipid_film ms MS (Purity, MW) start->ms hydration 2. Hydration (Buffer Solution) lipid_film->hydration liposome_formation 3. Liposome Formation (Vortexing/Extrusion) hydration->liposome_formation dsc DSC (Phase Transition) liposome_formation->dsc nmr NMR (Structure, Dynamics) liposome_formation->nmr membrane_interaction Interaction with Membrane Proteins liposome_formation->membrane_interaction drug_delivery Drug Encapsulation and Release Studies liposome_formation->drug_delivery analysis Data Analysis and Interpretation dsc->analysis nmr->analysis ms->analysis membrane_interaction->analysis drug_delivery->analysis

Caption: Workflow for this compound characterization and analysis.

Conclusion

This compound serves as a crucial tool for researchers in biophysics, biochemistry, and pharmaceutical sciences. Its deuterated nature allows for detailed structural and dynamic studies of lipid bilayers that are not easily achievable with non-deuterated analogs. While specific physical data for this particular isotopic isomer is sparse, a strong understanding can be built upon the extensive knowledge of DPPC. The experimental protocols and workflows outlined in this guide provide a solid foundation for the characterization and application of this compound in advanced research settings, paving the way for new discoveries in membrane biology and drug delivery systems.

References

(Rac)-DPPC-d6: An In-depth Technical Guide to its Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-DPPC-d6, a deuterated analog of the saturated phospholipid 1,2-dipalmitoyl-rac-glycero-3-phosphocholine. This document details its molecular structure, physicochemical properties, and its applications in scientific research, particularly in the fields of membrane science and drug delivery.

Molecular Structure and Physicochemical Properties

This compound is a synthetic phospholipid where six hydrogen atoms have been replaced with deuterium (B1214612). The "rac" designation indicates that it is a racemic mixture, containing both the sn-1 and sn-2 stereoisomers at the glycerol (B35011) backbone. The "d6" signifies the specific positions of the deuterium atoms on the terminal methyl groups of the two palmitoyl (B13399708) acyl chains.

The precise chemical name for this compound is 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide[1]. This deuteration makes it a valuable tool for various biophysical studies, particularly those employing neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where the difference in scattering length and magnetic moment between hydrogen and deuterium provides unique contrast.

Table 1: Physicochemical Properties of this compound and its non-deuterated counterpart, (Rac)-DPPC.

PropertyThis compound(Rac)-DPPC
Synonyms (Rac)-1,2-dipalmitoyl-d6-glycero-3-phosphocholineDL-α-Phosphatidylcholine, dipalmitoyl; DPPC
CAS Number 82765-17-1[1]2644-64-6[2]
Molecular Formula C40H74D6NO8P[1]C40H80NO8P[2]
Molecular Weight 740.08 g/mol [1]734.04 g/mol [2]
Physical Form SolidSolid
Solubility Soluble in chloroform (B151607)Soluble in chloroform (50 mg/ml)[3]
Purity ≥99% deuterated forms (d1-d6)[1]≥95%[2]

Experimental Protocols

The primary application of this compound is in the formation of model membranes, such as liposomes and supported lipid bilayers. These model systems are instrumental in studying membrane structure, dynamics, and interactions with other molecules.

Preparation of this compound Liposomes

This protocol describes the preparation of multilamellar vesicles (MLVs) and small unilamellar vesicles (SUVs) from this compound using the thin-film hydration method followed by sonication.

Materials:

  • This compound powder

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, Tris buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder (optional, for LUV preparation)

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 2 hours.

  • Hydration: Add the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid to facilitate hydration. For DPPC, this is typically above 41°C. Agitate the flask gently to suspend the lipid film, which will form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication):

    • For Small Unilamellar Vesicles (SUVs): Submerge the flask containing the MLV suspension in a bath sonicator and sonicate until the milky suspension becomes clear. Alternatively, a probe sonicator can be used, but care must be taken to avoid overheating the sample and to remove any titanium particles shed from the probe tip.

  • Vesicle Sizing (Extrusion - Optional):

    • For Large Unilamellar Vesicles (LUVs): To obtain vesicles with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size. This process is typically performed at a temperature above the lipid's phase transition temperature.

Characterization of this compound Liposomes

Characterization of the prepared liposomes is crucial to ensure they meet the requirements for the intended application.

Table 2: Techniques for Liposome Characterization.

ParameterTechniqueDescription
Size and Size Distribution Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter of the liposomes.
Morphology Transmission Electron Microscopy (TEM), Cryo-TEMProvides direct visualization of the liposomes' shape and lamellarity.
Surface Charge Zeta Potential MeasurementDetermines the charge on the surface of the liposomes, which influences their stability.
Phase Transition Temperature Differential Scanning Calorimetry (DSC)Measures the temperature at which the lipid bilayer transitions from a gel phase to a liquid-crystalline phase. Deuteration of the acyl chains is known to lower the phase transition temperature.
Deuterium Label Confirmation Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Confirms the molecular weight and the location of the deuterium atoms.

Signaling Pathways and Biological Interactions

While this compound itself is not directly involved in signaling pathways, its non-deuterated counterpart, DPPC, is a major component of biological membranes and pulmonary surfactant. The incorporation of DPPC into cell membranes can modulate their physical properties, such as fluidity, which in turn can influence the function of membrane-bound proteins and signaling cascades.

This compound serves as a valuable tracer to study the dynamics and distribution of DPPC within these complex biological systems. By using techniques like neutron scattering, researchers can differentiate the deuterated lipid from the endogenous, non-deuterated lipids and track its behavior.

Signaling_Pathway_Influence Conceptual Influence of DPPC on Cellular Signaling DPPC This compound (as a tracer for DPPC) Membrane Cell Membrane Incorporation DPPC->Membrane Fluidity Alteration of Membrane Fluidity Membrane->Fluidity Protein Membrane Protein Conformation & Function Fluidity->Protein Signaling Downstream Signaling Cascades Protein->Signaling

Caption: Influence of DPPC on membrane properties and signaling.

Experimental Workflow for Membrane Interaction Studies

The use of this compound in membrane interaction studies often follows a structured workflow, from sample preparation to data analysis.

Experimental_Workflow Workflow for Studying Membrane Interactions with this compound cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Liposome_Prep Liposome Preparation (with this compound) Incubation Incubation of Liposomes with Drug/Protein Liposome_Prep->Incubation Drug_Prep Drug/Protein of Interest Preparation Drug_Prep->Incubation Measurement Biophysical Measurement (e.g., Neutron Scattering, NMR) Incubation->Measurement Data_Processing Raw Data Processing Measurement->Data_Processing Modeling Structural/Dynamic Modeling Data_Processing->Modeling Interpretation Interpretation of Results Modeling->Interpretation

Caption: Workflow for membrane interaction studies.

References

An In-depth Technical Guide to Deuterated DPPC for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deuterated dipalmitoylphosphatidylcholine (DPPC) is a synthetic, isotopically labeled version of DPPC, a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. In deuterated DPPC, hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. This substitution provides a powerful tool for researchers in biophysics, materials science, and drug development, primarily due to the different neutron scattering lengths and nuclear magnetic resonance properties of deuterium compared to hydrogen. This guide provides a comprehensive overview of deuterated DPPC, its properties, synthesis, and applications, with a focus on experimental methodologies and quantitative data.

Core Properties of Deuterated DPPC

The primary utility of deuterated DPPC lies in its application in techniques that are sensitive to isotopic substitution. The most significant impact of deuteration is on the neutron scattering length density (SLD), which is markedly different between hydrogen and deuterium. This difference allows for "contrast matching" in small-angle neutron scattering (SANS) experiments, enabling the selective visualization of specific components in a complex system, such as proteins embedded in a lipid bilayer.

Deuteration also subtly influences the physicochemical properties of DPPC, most notably its phase transition behavior. The gel-to-liquid crystalline phase transition temperature (Tm) of DPPC is a critical parameter that governs membrane fluidity. Perdeuteration of the acyl chains in DPPC (d62-DPPC) has been shown to lower the Tm by approximately 4-5°C compared to its non-deuterated counterpart.

Quantitative Data Summary

The following tables summarize key quantitative data for both protonated (h-DPPC) and deuterated (d-DPPC) dipalmitoylphosphatidylcholine, compiled from various experimental studies.

Table 1: Phase Transition Temperatures of DPPC and its Deuterated Analogs

Lipid SpeciesPre-transition Temperature (°C)Main Transition Temperature (Tm) (°C)MethodReference
DPPC (h-DPPC)~3541.4DSC[1]
DPPC-d62 (chain deuterated)Not reported~37DSC[2]

Table 2: Structural Parameters of DPPC and Deuterated DPPC Bilayers in the Fluid Phase (Lα)

Lipid SpeciesArea per Lipid (Ų)Bilayer Thickness (Å)MethodTemperature (°C)Reference
DPPC (h-DPPC)62.9 ± 1.345.5 ± 1.0X-ray Diffraction50[3]
DPPC (h-DPPC)64.6 ± 0.1Not reportedMD Simulation52[4]
DPPC-d62 (chain deuterated)Not reportedReduced compared to h-DPPCNeutron ScatteringNot specified[2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing deuterated DPPC.

Preparation of Deuterated DPPC Liposomes for Small-Angle Neutron Scattering (SANS)

This protocol describes the preparation of unilamellar vesicles (liposomes) composed of deuterated DPPC for SANS analysis, a technique used to study the size, shape, and structure of macromolecules in solution.

Materials:

  • Deuterated DPPC (e.g., DPPC-d62) powder

  • Buffer of choice (e.g., phosphate-buffered saline, PBS) prepared in D₂O

  • Chloroform (B151607)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Sonicator (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of deuterated DPPC powder in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the D₂O-based buffer by vortexing or gentle shaking. The temperature should be kept above the Tm of the deuterated DPPC (~37°C for DPPC-d62). This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of the lipid.

    • Pass the MLV suspension through the membrane multiple times (e.g., 11-21 times) to form ULVs.

  • Sample Characterization (Optional but Recommended):

    • Determine the size distribution and lamellarity of the prepared liposomes using Dynamic Light Scattering (DLS).

  • SANS Measurement:

    • Load the deuterated DPPC liposome (B1194612) solution into a quartz cuvette suitable for SANS measurements.

    • Collect SANS data at a temperature above the Tm.

    • Data analysis is typically performed using modeling software to extract structural parameters such as bilayer thickness and area per lipid.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated DPPC Membranes

This protocol outlines the general steps for acquiring and analyzing solid-state ²H NMR spectra of deuterated DPPC membranes to probe membrane structure and dynamics.

Materials:

  • Deuterated DPPC (e.g., DPPC-d62 or specifically labeled DPPC)

  • Buffer (e.g., Tris buffer)

  • NMR spectrometer equipped with a solid-state probe

Procedure:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of deuterated DPPC by hydrating a dry lipid film with buffer.

    • Centrifuge the MLV suspension to form a pellet.

    • Carefully transfer the hydrated lipid pellet into an NMR rotor.

  • NMR Data Acquisition:

    • Insert the rotor into the solid-state NMR probe.

    • Acquire ²H NMR spectra using a quadrupolar echo pulse sequence.

    • Data is typically collected as a function of temperature, especially around the phase transition temperature.

  • Data Analysis:

    • The resulting ²H NMR spectrum provides information about the orientation and dynamics of the C-D bonds.

    • From the spectral line shape, one can calculate the order parameter (S_CD), which reflects the degree of motional restriction of the acyl chains.

    • Changes in the order parameter profile with temperature can be used to characterize the phase behavior of the membrane.

Mass Spectrometry for the Analysis of Deuterated DPPC

This protocol provides a general workflow for the analysis of deuterated DPPC using mass spectrometry, often coupled with liquid chromatography (LC-MS), to confirm its identity and isotopic enrichment.

Materials:

  • Deuterated DPPC sample

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation (Lipid Extraction):

    • If the deuterated DPPC is in a complex mixture (e.g., extracted from cells), perform a lipid extraction using a method like the Bligh-Dyer or Folch extraction.

    • For purified samples, dissolve the lipid in an appropriate solvent compatible with the LC-MS system.

  • Chromatographic Separation (LC):

    • Inject the sample onto a suitable LC column (e.g., a C18 reversed-phase column) to separate the lipid of interest from other components.

    • Use a gradient of solvents (e.g., water/acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) acetate) to elute the lipids.

  • Mass Spectrometry (MS):

    • The eluent from the LC is introduced into the mass spectrometer.

    • Acquire mass spectra in either positive or negative ion mode. For phosphatidylcholines, positive ion mode is common.

    • The mass-to-charge ratio (m/z) of the intact deuterated DPPC molecule can be used to confirm its identity and calculate the level of deuterium incorporation by comparing it to the mass of the non-deuterated standard.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium labels on the acyl chains or the headgroup.

Signaling Pathways and Experimental Workflows

While DPPC is a structural component of membranes, it also plays a role in modulating cellular signaling, particularly in inflammatory responses. The incorporation of DPPC into the cell membrane of immune cells, such as monocytes, can alter membrane fluidity and subsequently affect cellular functions like the oxidative burst and cytokine release. Deuterated DPPC is an invaluable tool to study these processes by enabling the use of techniques like neutron scattering to probe the structural changes in the cell membrane upon DPPC incorporation.

Below is a Graphviz diagram illustrating a simplified experimental workflow to investigate the effect of DPPC on monocyte signaling.

experimental_workflow A Prepare Deuterated DPPC (DPPC-d62) Liposomes C Incubate Cells with DPPC-d62 Liposomes A->C B Culture Monocytic Cells (e.g., MonoMac-6) B->C D Stimulate Cells (e.g., with PMA or Zymosan) C->D E Analyze Membrane Structure (Neutron Scattering) D->E Structural Analysis F Measure Oxidative Burst (e.g., Chemiluminescence) D->F Functional Assay G Measure Cytokine Release (e.g., TNF-α ELISA) D->G Functional Assay H Analyze Signaling Pathways (e.g., Western Blot for MAPKs) D->H Signaling Analysis I Correlate Membrane Structural Changes with Cellular Responses E->I F->I G->I H->I

Caption: Experimental workflow to study the effects of deuterated DPPC on monocyte function.

This workflow demonstrates how deuterated DPPC can be used to link changes in membrane structure to alterations in cellular signaling and function.

Synthesis and Purification of Deuterated DPPC

The synthesis of deuterated DPPC can be achieved through chemical or chemoenzymatic methods. A common strategy for producing chain-deuterated DPPC involves the use of deuterated fatty acid precursors.

Chemoenzymatic Synthesis of Chain-Deuterated DPPC

This approach combines the specificity of enzymes with the efficiency of chemical synthesis.

synthesis_workflow start Glycerophosphocholine (GPC) step1 Enzymatic Acylation (sn-1 position) with Deuterated Palmitic Acid start->step1 intermediate 1-d31-palmitoyl-2-lyso-sn-glycero-3-phosphocholine step1->intermediate step2 Chemical Acylation (sn-2 position) with Deuterated Palmitic Anhydride intermediate->step2 product DPPC-d62 step2->product purification Purification (e.g., HPLC) product->purification final_product Pure DPPC-d62 purification->final_product

Caption: Chemoenzymatic synthesis workflow for chain-deuterated DPPC (DPPC-d62).

Purification:

The final deuterated DPPC product is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography on silica (B1680970) gel to remove unreacted starting materials and byproducts. The purity is then assessed by techniques like thin-layer chromatography (TLC) and mass spectrometry.

Conclusion

Deuterated DPPC is an indispensable tool for researchers studying the structure and dynamics of lipid membranes and their interactions with other molecules. Its unique properties in neutron scattering and NMR spectroscopy provide unparalleled insights into the molecular organization of biological membranes. This guide has provided a comprehensive overview of the key properties, experimental methodologies, and applications of deuterated DPPC, aiming to facilitate its effective use in scientific research and drug development. The continued development of new deuterated lipid species and analytical techniques will undoubtedly lead to further breakthroughs in our understanding of membrane biology.

References

An In-Depth Technical Guide to the Synthesis of Deuterated Phospholipids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deuterated phospholipids (B1166683), in which hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), are invaluable tools in biophysical and pharmaceutical research. The significant difference in the neutron scattering length between hydrogen and deuterium makes these molecules particularly useful for neutron scattering techniques, enabling the detailed structural and dynamic analysis of lipid bilayers and membrane-associated proteins.[1][2] Furthermore, the substitution of hydrogen with deuterium can simplify proton nuclear magnetic resonance (NMR) spectra, facilitating the study of complex biomolecular systems.[3] This technical guide provides a comprehensive overview of the primary methods for synthesizing deuterated phospholipids, including chemical synthesis, biosynthesis in genetically modified organisms, and chemoenzymatic approaches. It offers detailed experimental protocols, quantitative comparisons of these methods, and explores their applications in elucidating cellular signaling pathways.

Methods of Synthesis: A Comparative Overview

The choice of synthetic strategy for producing deuterated phospholipids depends on the desired deuteration pattern (selective or perdeuteration), the required quantity, and the specific phospholipid of interest. The three main approaches—chemical synthesis, biosynthesis, and chemoenzymatic methods—each offer distinct advantages and disadvantages.

Table 1: Comparison of Synthesis Methods for Deuterated Phospholipids

MethodKey AdvantagesKey DisadvantagesTypical Deuteration LevelTypical Yields
Chemical Synthesis High control over deuteration site; suitable for large-scale production; can produce perdeuterated acyl chains.Multi-step, complex procedures; potential for low overall yields; may introduce impurities.>98% for precursors, ~94% for final fatty acids.[4]60% for final phospholipid esterification.
Biosynthesis (E. coli) Can produce complex, physiologically relevant phospholipids; allows for selective deuteration of headgroup, backbone, or acyl chains.[5]Requires expertise in microbial fermentation; deuterated media can be expensive; yields can be variable.Up to 90% for perdeuterated species.[5]5 to 50 mg per liter of culture.[6]
Chemoenzymatic Synthesis Combines the specificity of enzymes with the efficiency of chemical reactions; high regioselectivity.[4]May require optimization of enzymatic conditions; enzymes can be costly.High, dependent on deuterated precursors.Modest to good.

Chemical Synthesis of Deuterated Phospholipids

Chemical synthesis offers precise control over the location of deuterium atoms, making it ideal for producing phospholipids with specifically deuterated acyl chains. A common strategy involves the synthesis of deuterated fatty acids followed by their esterification to a glycerophosphocholine backbone.

Experimental Protocol: Synthesis of Perdeuterated Dioleoyl-sn-glycero-3-phosphocholine (DOPC-d64)

This protocol is adapted from the synthesis of [D32]oleic acid and its subsequent conversion to [D64]dioleoyl-sn-glycero-3-phosphocholine.[4]

Part 1: Synthesis of Deuterated Fatty Acid Precursors

  • Perdeuteration of Fatty Acid Precursors:

    • Combine a saturated fatty acid (e.g., nonanoic acid or azelaic acid) with D₂O and a Pt/C catalyst in a high-pressure reactor.[7]

    • Heat the mixture under hydrothermal conditions (e.g., 220 °C) for 72 hours.[7]

    • Repeat the H/D exchange process two to three times to achieve >98% deuterium incorporation.[7]

  • Multi-step Synthesis of Deuterated Oleic Acid:

    • Follow a multi-step organic synthesis route, such as a Wittig reaction, to couple deuterated alkyl chains and introduce the cis-double bond, yielding deuterated oleic acid. The oleic acid can be produced with approximately 94% isotopic purity.[4]

Part 2: Esterification to Form Deuterated DOPC

Logical Workflow for Chemical Synthesis of Deuterated DOPC

cluster_precursor Deuterated Fatty Acid Synthesis cluster_esterification Phospholipid Assembly Saturated Fatty Acid Saturated Fatty Acid Hydrothermal H/D Exchange Hydrothermal H/D Exchange Saturated Fatty Acid->Hydrothermal H/D Exchange D2O, Pt/C Deuterated Saturated Fatty Acid Deuterated Saturated Fatty Acid Hydrothermal H/D Exchange->Deuterated Saturated Fatty Acid >98% D Multi-step Organic Synthesis Multi-step Organic Synthesis Deuterated Saturated Fatty Acid->Multi-step Organic Synthesis Deuterated Oleic Acid Deuterated Oleic Acid Multi-step Organic Synthesis->Deuterated Oleic Acid ~94% D Steglich Esterification Steglich Esterification Deuterated Oleic Acid->Steglich Esterification GPC sn-glycero-3-phosphocholine GPC->Steglich Esterification DCC, DMAP DOPC-d64 Deuterated DOPC Steglich Esterification->DOPC-d64 ~60% yield

Caption: Chemical synthesis of deuterated DOPC.

Biosynthesis of Deuterated Phospholipids in E. coli

The biosynthesis of deuterated phospholipids in genetically modified E. coli provides a powerful method for producing complex and physiologically relevant lipids. By controlling the deuteration level of the growth medium and the carbon source, it is possible to achieve selective deuteration of the headgroup, glycerol (B35011) backbone, or acyl chains.[5]

Experimental Protocol: Biosynthesis of Deuterated Phosphatidylcholine (PC)

This protocol is a generalized procedure based on methods for producing deuterated proteins and lipids in E. coli.[5][6]

  • Adaptation of E. coli to Deuterated Media:

    • Gradually adapt a suitable E. coli strain (e.g., one engineered to produce PC) to growth in deuterated minimal medium by incrementally increasing the percentage of D₂O.

  • Large-Scale Fermentation:

    • Inoculate a large-scale fermenter containing deuterated minimal medium with the adapted E. coli strain.

    • Use a deuterated carbon source (e.g., d8-glycerol) to achieve high levels of deuteration in the acyl chains and glycerol backbone.

    • Control fermentation parameters such as pH, temperature, and dissolved oxygen to maintain optimal cell growth.

  • Lipid Extraction:

    • Harvest the E. coli cells by centrifugation.

    • Perform a total lipid extraction using a modified Bligh-Dyer method.[7]

  • Purification of Deuterated PC:

    • Separate the desired deuterated PC from other lipids using silica (B1680970) gel column chromatography.[5]

Logical Workflow for Biosynthesis of Deuterated PC

cluster_fermentation Bacterial Fermentation cluster_extraction Lipid Extraction and Purification E_coli Genetically Modified E. coli Adaptation Adaptation E_coli->Adaptation Incremental D2O Fermentation Fermentation Adaptation->Fermentation Deuterated Medium & Carbon Source Harvest Cell Harvesting Fermentation->Harvest Bligh_Dyer Bligh-Dyer Extraction Harvest->Bligh_Dyer Purification Silica Gel Chromatography Bligh_Dyer->Purification Deuterated_PC Deuterated PC Purification->Deuterated_PC

Caption: Biosynthesis of deuterated PC in E. coli.

Chemoenzymatic Synthesis of Deuterated Phospholipids

Chemoenzymatic methods leverage the high specificity of enzymes for particular reactions, such as the hydrolysis of a specific acyl chain, combined with efficient chemical steps. This approach is particularly useful for producing mixed-acyl phospholipids with high purity.[4]

Experimental Protocol: Chemoenzymatic Synthesis of Chain-Deuterated POPC

This protocol outlines a general strategy for producing 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine.

  • Enzymatic Hydrolysis:

    • Use a regiospecific lipase (B570770), such as Rhizomucor miehei lipase (which is sn-1,3 specific), to selectively hydrolyze the acyl chain at the sn-1 position of a starting phospholipid like DOPC.[4]

  • Chemical Esterification:

    • Esterify the resulting lysophospholipid at the sn-1 position with a deuterated fatty acid (e.g., palmitic acid-d31) using standard chemical methods, such as activation with an anhydride (B1165640) and a DMAP catalyst.[7]

  • Purification:

    • Purify the final deuterated POPC product using chromatographic techniques to remove unreacted starting materials and byproducts.

Applications in Signaling Pathway Research

Deuterated phospholipids are powerful tools for investigating the structure and function of proteins involved in cellular signaling at the membrane interface. While direct studies of signaling pathways using deuterated lipids are an emerging field, the principles are well-established in biophysical studies of membrane proteins.

The Phosphoinositide Signaling Pathway

The phosphoinositide pathway is a crucial signaling cascade that regulates a multitude of cellular processes. A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC).[8]

The use of deuterated phosphoinositides, such as deuterated PIP2, can provide unprecedented insights into the molecular interactions governing this pathway. Techniques like neutron scattering and solid-state NMR, which are greatly enhanced by deuterium labeling, can be used to study:

  • The conformation of PIP2 in the membrane.

  • The interaction of PLC with its PIP2 substrate.

  • The recruitment and activation of PKC at the membrane by DAG.

Logical Diagram of the PLC/PKC Signaling Pathway

Receptor Receptor PLC Phospholipase C Receptor->PLC Activation IP3 Inositol Trisphosphate PLC->IP3 Hydrolysis DAG Diacylglycerol PLC->DAG PIP2 PIP2 (Deuterated Probe) PIP2->PLC PKC Protein Kinase C DAG->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of target proteins

Caption: PLC/PKC signaling pathway with deuterated PIP2.

Conclusion

The synthesis of deuterated phospholipids is a rapidly advancing field that provides researchers with essential tools for a deeper understanding of membrane biology and cellular signaling. The choice between chemical, biosynthetic, and chemoenzymatic methods will depend on the specific research question and available resources. As these synthetic methodologies continue to improve, the application of deuterated phospholipids in complex biological studies, particularly in the elucidation of signaling pathways, is expected to expand significantly, opening new avenues for drug discovery and development.

References

An In-depth Technical Guide to (Rac)-DPPC-d6: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-DPPC-d6, a deuterated analog of the saturated phospholipid dipalmitoylphosphatidylcholine (DPPC). This document details its chemical identity, suppliers, physicochemical properties, and experimental protocols for its use in forming lipid-based nanostructures. Furthermore, it explores the application of this compound in biophysical studies, particularly in deuterium (B1214612) nuclear magnetic resonance (²H-NMR) for the characterization of lipid bilayer membranes.

Core Data Presentation

This compound: Chemical Identifier and Supplier Information

Identifier Value Source
Chemical Name (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6N/A
CAS Number 82765-17-1[1][2]
Synonyms (Rac)-129Y83-d6[2]
Suppliers InvivoChem, MedchemExpress[1][2]

Physicochemical Properties of Dipalmitoylphosphatidylcholine (DPPC)

The following table summarizes the key physicochemical properties of the non-deuterated form, DPPC. These values are expected to be highly similar for this compound, as the isotopic labeling has a negligible effect on these bulk properties.

Property Value Source
Molecular Formula C40H80NO8P[3][4]
Molar Mass 734.053 g/mol [3]
Appearance White powder[4]
Phase Transition Temperature (Tm) ~41 °C[3][5]
Solubility Soluble in ethanol (B145695) and Chloroform (B151607):Methanol:Water (65:25:4), Insoluble in DMSO[5]
Critical Micelle Concentration (CMC) 4.6 ± 0.5 x 10⁻¹⁰ M[3]

Experimental Protocols

Preparation of DPPC Liposomes by Thin-Film Hydration and Probe Sonication

This protocol describes a common method for preparing unilamellar liposomes from this compound.

Materials:

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Water bath

  • Nitrogen gas source

  • Microcentrifuge

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator. The temperature of the water bath should be kept above the phase transition temperature of DPPC (~41°C) to ensure the formation of a uniform lipid film.

    • Dry the thin lipid film under a stream of nitrogen gas to remove any residual solvent. For complete removal, the flask can be placed under a high vacuum for several hours.[6][7]

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. The temperature of the buffer should also be above the phase transition temperature of the lipid.

    • Agitate the flask to hydrate (B1144303) the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs).[6][7]

  • Sonication:

    • To produce smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication.

    • Use a probe-tip sonicator set to a specific duty cycle (e.g., 20% duty cycle with a pulse of 2 seconds on and 2 seconds off).[8]

    • The total sonication time will influence the final size of the liposomes; a total sonication time of around 8 minutes is often used.[8]

    • It is crucial to monitor and control the temperature of the sample during sonication to prevent overheating.[8]

  • Purification:

    • After sonication, centrifuge the liposome (B1194612) suspension at high speed (e.g., 10,000 x g) for a few minutes to pellet any titanium particles shed from the sonicator probe and any larger, un-reconstituted lipid aggregates.

    • Carefully collect the supernatant containing the liposome suspension.[8]

    • The liposomes can be stored at 4°C for short-term use. For longer-term storage, an additional centrifugation step may be necessary to remove any precipitated lipid.[8]

Mandatory Visualizations

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Sonication cluster_3 Step 4: Purification A Dissolve this compound in Chloroform B Rotary Evaporation (T > Tm) A->B C Dry under Nitrogen B->C D Add Hydration Buffer (T > Tm) C->D Hydrate Film E Agitation to form Multilamellar Vesicles (MLVs) D->E F Probe Sonication E->F Size Reduction G Formation of Small Unilamellar Vesicles (SUVs) F->G H Centrifugation G->H Remove Debris I Collect Supernatant (Liposome Suspension) H->I

Caption: Workflow for the preparation of this compound liposomes.

Deuterium_NMR_Principle cluster_membrane Lipid Bilayer cluster_nmr ²H-NMR Spectroscopy cluster_info Derived Information p1 p2 p3 p4 p5 p6 Lipid Deuterated Lipid (this compound) NMR NMR Spectrometer Lipid->NMR Sample Analysis Spectrum Pake Doublet Spectrum NMR->Spectrum Measures Quadrupolar Splitting Order Acyl Chain Order Parameter (S_CD) Spectrum->Order Analysis Dynamics Membrane Fluidity & Dynamics Order->Dynamics Structure Bilayer Thickness & Structure Order->Structure

References

An In-depth Technical Guide to Stable Isotope Labeled Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of stable isotope-labeled lipids in research, with a focus on metabolic studies, drug development, and lipidomics. It covers the core principles of stable isotope labeling, detailed experimental protocols, data analysis strategies, and applications in tracing lipid signaling pathways.

Introduction to Stable Isotope Labeled Lipids

Stable isotope-labeled lipids are powerful tools for tracing the metabolic fate of lipids in biological systems.[1][2] By replacing common isotopes like carbon-12 (¹²C), hydrogen-1 (¹H), or nitrogen-14 (¹⁴N) with their heavier, non-radioactive counterparts such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), researchers can distinguish exogenously supplied lipids from the endogenous lipid pool.[1][2][3] This enables the precise measurement of lipid uptake, transport, and transformation within cells and organisms.[4][5]

The key advantage of using stable isotopes is that they do not significantly alter the chemical properties of the lipid molecules, ensuring that they behave identically to their unlabeled counterparts in biological pathways.[2] This allows for the accurate tracing of metabolic fluxes and the elucidation of complex lipid metabolic networks.[6] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify stable isotope-labeled lipids.[1][2]

Labeling Strategies

There are two primary strategies for introducing stable isotopes into lipids: metabolic labeling and chemical synthesis.

  • Metabolic Labeling: In this approach, cells, tissues, or whole organisms are supplied with a stable isotope-labeled precursor, such as ¹³C-glucose, ¹³C-fatty acids, or ²H₂O (heavy water).[1][7] The organism's own metabolic machinery then incorporates these labeled precursors into newly synthesized lipids.[8] This method is ideal for studying de novo lipogenesis and the dynamics of lipid turnover.[7]

  • Chemical Synthesis: This involves the chemical synthesis of lipids with stable isotopes incorporated at specific positions.[9] This method provides precise control over the location of the label and is particularly useful for creating internal standards for quantitative mass spectrometry.[9][10] Deuterated lipids, for example, are synthesized for use in drug development to investigate the kinetic isotope effect.[10]

Experimental Workflows and Protocols

A typical workflow for a stable isotope labeling experiment in lipidomics involves several key stages, from labeling to data analysis.

G cluster_0 Experimental Design cluster_1 Labeling cluster_2 Sample Preparation cluster_3 Analysis A Select Isotope & Precursor B Choose Model System (Cells/Animal) A->B C Incubate with Labeled Precursor B->C D Quench Metabolism C->D E Lipid Extraction D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Metabolic Flux Analysis G->H

General workflow for stable isotope labeling in lipidomics.
Protocol for ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol outlines the steps for tracing de novo fatty acid and glycerolipid synthesis in cultured mammalian cells using ¹³C-glucose.[1][11][12]

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]Glucose

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)

  • 6-well cell culture plates

  • Cell scraper

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.

  • Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with [U-¹³C₆]Glucose at the desired concentration (e.g., 10 mM) and 10% dialyzed fetal bovine serum.

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a time course (e.g., 0, 4, 8, 16, 24 hours) to monitor the incorporation of the label over time.

  • Metabolism Quenching and Metabolite Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with 2 mL of ice-cold PBS.

    • Aspirate the PBS completely.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

Protocol for In Vivo Lipid Metabolism Study in Mice

This protocol describes a method for studying lipid disposition in vivo using stable isotope-labeled fatty acids in mice.[13]

Materials:

  • C57BL/6 mice

  • ¹³C-labeled oleic acid, potassium salt

  • Corn oil or other suitable vehicle

  • Animal handling and injection equipment

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Methanol, Pentanol (for extraction)

  • Internal standards (heavy-labeled lipids)

Procedure:

  • Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Administration:

    • Prepare a formulation of ¹³C-oleic acid in corn oil.

    • Administer the tracer to the mice via oral gavage (e.g., 150 mg/kg).

  • Sample Collection:

    • Collect blood samples at various time points following tracer administration (e.g., 0, 1, 2, 4, 8 hours).

    • Process the blood to obtain plasma.

  • Sample Preparation for Analysis:

    • To 10 µL of plasma, add 90 µL of methanol containing heavy-labeled internal standards.

    • Further dilute with 300 µL of pentanol.

    • Centrifuge to pellet insoluble proteins.

    • Analyze the supernatant by LC-MS/MS.

Lipid Extraction Protocol (Modified Bligh & Dyer)

This is a common method for extracting a broad range of lipids from biological samples.[14]

Materials:

  • Cell lysate or tissue homogenate

  • Methanol, Chloroform, Water (LC-MS grade)

  • Glass centrifuge tubes

Procedure:

  • To your sample (e.g., 1 mL of cell lysate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly for 1 minute.

  • Add 1.25 mL of chloroform and vortex.

  • Add 1.25 mL of water and vortex.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase (which contains the lipids) into a clean glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol/water 65:30:5).[15]

Data Presentation and Analysis

Quantitative data from stable isotope labeling experiments are crucial for understanding metabolic fluxes. The data should be presented in a clear and structured format, such as tables, to facilitate comparison.

Table 1: Dynamic Changes in ¹³C-Labeled Lipid Classes in HepG2 Cells

The following table summarizes the relative abundance of ¹³C-labeled lipid species in HepG2 cells incubated with 0.3 mM ¹³C₁₆-palmitic acid over 16 hours. The data is adapted from a study on lipotoxicity.[5]

Lipid Class4 hours8 hours16 hours
Diacylglycerol (DG) ↑↑↑↑↑
Triacylglycerol (TG) ↑↑↑↑
Phosphatidylcholine (PC) ↑↑↑↑
Phosphatidylethanolamine (PE)
Phosphatidylinositol (PI)
Ceramide (Cer) ↑↑↑↑↑
Fatty Acyl-Carnitine ↑↑↑↑↑
(↑ indicates an increase in the relative abundance of the labeled lipid class compared to the previous time point.)

Visualization of Signaling Pathways and Workflows

Graphviz diagrams can be used to visualize complex biological pathways and experimental workflows.

Glycerophospholipid Biosynthesis Pathway

This pathway is central to the synthesis of major membrane phospholipids (B1166683) and can be traced using stable isotope-labeled precursors like ¹³C-glycerol or ¹³C-fatty acids.[16][17][18][19][20]

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG PAP CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP PC Phosphatidylcholine DAG->PC CDP-Choline PE Phosphatidylethanolamine DAG->PE CDP-Ethanolamine PS Phosphatidylserine DAG->PS Serine PI Phosphatidylinositol CDP_DAG->PI Inositol PG Phosphatidylglycerol CDP_DAG->PG CL Cardiolipin PG->CL

Simplified overview of glycerophospholipid biosynthesis.
Sphingolipid Metabolism Pathway

Sphingolipids are involved in various signaling processes, and their metabolism can be traced using labeled serine or fatty acids.[21][22][23][24][25]

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK

Key steps in the de novo sphingolipid synthesis pathway.

Applications in Drug Development

Stable isotope-labeled lipids, particularly deuterated lipids, have emerged as a novel class of therapeutic agents.[15] The replacement of hydrogen with deuterium at specific positions in polyunsaturated fatty acids can slow down the process of lipid peroxidation due to the kinetic isotope effect.[15] This approach is being investigated for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and retinal diseases.

Conclusion

Stable isotope labeling is an indispensable technique in modern lipid research. It provides a dynamic view of lipid metabolism that is unattainable with traditional analytical methods.[5][26] The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust stable isotope labeling experiments, ultimately leading to a deeper understanding of the complex roles of lipids in health and disease.

References

The Isotopic Edge: A Technical Guide to the Application of Deuterated Lipids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipidomics and biomedical research, the quest for more precise and insightful analytical tools is perpetual. Among the most powerful yet elegantly simple of these tools are deuterated lipids. By replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), researchers can unlock a wealth of information about lipid metabolism, membrane dynamics, and the pathophysiology of various diseases. This technical guide provides an in-depth exploration of the core applications of deuterated lipids, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this isotopic advantage.

Deuterated lipids are lipid molecules in which one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D). This subtle alteration in mass, without a significant change in the molecule's chemical properties, provides a powerful analytical handle. The increased mass is readily detectable by mass spectrometry, while the different nuclear spin properties of deuterium make it a valuable probe in Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the increased strength of the carbon-deuterium bond compared to the carbon-hydrogen bond imparts a significant kinetic isotope effect, which can be exploited to study reactions involving C-H bond cleavage, most notably in the context of lipid peroxidation.

Core Applications of Deuterated Lipids

The utility of deuterated lipids spans a wide range of research areas, from fundamental biophysics to clinical investigations. The primary applications can be broadly categorized as follows:

  • Mass Spectrometry (MS)-Based Lipidomics: Deuterated lipids serve as ideal internal standards for the accurate quantification of lipid species in complex biological samples. Their similar ionization efficiencies and chromatographic retention times to their non-deuterated counterparts, coupled with their distinct mass, allow for precise correction of variations in sample extraction and instrument response.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR studies of lipid membranes and membrane-associated proteins, deuterated lipids are invaluable. They can be used to simplify complex proton NMR spectra, provide a "silent" background for observing the signals of other molecules, or act as direct probes of membrane structure and dynamics through deuterium NMR.

  • Tracing Lipid Metabolism and Flux: By introducing deuterated precursors, such as deuterated water (D₂O) or deuterated fatty acids, into biological systems, researchers can trace the synthesis, transport, and turnover of lipids in vivo and in vitro. This provides dynamic information about metabolic pathways that is unattainable with static measurements.

  • Investigating Oxidative Stress and Lipid Peroxidation: The kinetic isotope effect of deuteration at sites susceptible to oxidation, such as the bis-allylic positions of polyunsaturated fatty acids (PUFAs), makes deuterated lipids powerful tools to study and mitigate lipid peroxidation. This has significant implications for understanding and potentially treating diseases associated with oxidative stress.

I. Mass Spectrometry-Based Lipidomics with Deuterated Lipids

The use of deuterated lipids as internal standards has revolutionized quantitative lipidomics, enabling high-precision measurements of lipid concentrations in complex biological matrices.

Experimental Workflow: Quantitative Lipidomics using Deuterated Internal Standards

The following diagram outlines a typical workflow for a quantitative lipidomics experiment using a suite of deuterated lipid standards.

lipidomics_workflow sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) + Deuterated Internal Standards sample->extraction Spike-in analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Integration, Normalization) analysis->data_processing quantification Absolute Quantification data_processing->quantification

Caption: A generalized workflow for quantitative lipidomics using deuterated internal standards.

Detailed Experimental Protocol: Shotgun Lipidomics with Deuterated Standards

This protocol provides a general framework for the analysis of lipid profiles in biological samples using a shotgun lipidomics approach with deuterated internal standards.

1. Reagents and Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Deuterated lipid internal standard mixture (commercially available or custom-prepared, covering the lipid classes of interest)[1]

  • Chloroform, Methanol, Water (HPLC grade)

  • 0.15 M KCl

  • Acetic acid

  • Nitrogen gas for drying

  • Mass spectrometer with an electrospray ionization (ESI) source

2. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer):

  • Transfer 50 µL of the biological sample to a glass tube.

  • Add 200 µL of 0.15 M KCl in water, 400 µL of methanol, 200 µL of dichloromethane, and 1 µL of acetic acid.

  • Add a known amount (e.g., 10 µL of a 100 pmol/µL stock) of the deuterated lipid internal standard mixture.

  • Vortex the mixture thoroughly and let it stand at room temperature for 5 minutes.

  • Add 200 µL of water and 200 µL of dichloromethane, vortex gently, and let it stand for another 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at room temperature to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate volume (e.g., 100 µL) of a suitable solvent for mass spectrometry analysis (e.g., 85% isopropanol, 5% water, 10% acetonitrile (B52724) with 10 mM ammonium (B1175870) acetate).

3. Mass Spectrometry Analysis:

  • Infuse the reconstituted lipid extract directly into the mass spectrometer using a nano-ESI source at a low flow rate (e.g., 50-300 nL/min).[2]

  • Acquire full scan mass spectra (MS1) in both positive and negative ion modes to cover a wide range of lipid classes.

  • Perform data-dependent or data-independent acquisition of tandem mass spectra (MS/MS) to identify and confirm the lipid species based on their characteristic fragmentation patterns.

4. Data Analysis:

  • Identify lipid species using specialized software that compares the acquired MS/MS spectra to lipid databases.

  • Integrate the peak areas of the endogenous lipids and their corresponding deuterated internal standards.

  • Calculate the concentration of each lipid species by normalizing the peak area of the endogenous lipid to the peak area of its corresponding deuterated internal standard.

Quantitative Data: Commercially Available Deuterated Lipid Standards

The following table provides examples of commercially available deuterated lipid standards used in quantitative lipidomics.

Lipid ClassExample Deuterated Standard
Phosphatidylcholine (PC)1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine
Phosphatidylethanolamine (PE)1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine
Phosphatidylserine (PS)1,2-dioleoyl-d4-sn-glycero-3-phospho-L-serine
Sphingomyelin (SM)N-palmitoyl-d31-D-erythro-sphingosylphosphorylcholine
Triacylglycerol (TAG)Tripalmitin-d93
CholesterolCholesterol-d7

II. Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Lipid Membranes

Solid-state deuterium (²H) NMR spectroscopy is a powerful technique for investigating the structure and dynamics of lipid membranes. By selectively deuterating specific positions on lipid molecules, researchers can gain detailed insights into membrane properties such as acyl chain order, membrane thickness, and the effects of membrane-active molecules.[3][4]

Experimental Workflow: Solid-State ²H NMR of Deuterated Lipids

The diagram below illustrates the key steps in a solid-state ²H NMR experiment on deuterated lipid membranes.

nmr_workflow lipid_prep Prepare Deuterated Lipid Sample hydration Hydrate and Equilibrate (Multilamellar Vesicles) lipid_prep->hydration nmr_acq Solid-State ²H NMR Data Acquisition hydration->nmr_acq spectral_proc Spectral Processing (dePaking) nmr_acq->spectral_proc order_param Calculate Order Parameters (S_CD) spectral_proc->order_param dnl_pathway D2O Deuterated Water (D₂O) BodyWater Body Water Pool D2O->BodyWater AcetylCoA Acetyl-CoA BodyWater->AcetylCoA D incorporation NADPH NADPH BodyWater->NADPH D incorporation MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcidSynthase Fatty Acid Synthase AcetylCoA->FattyAcidSynthase MalonylCoA->FattyAcidSynthase NADPH->FattyAcidSynthase FattyAcids Newly Synthesized Deuterated Fatty Acids FattyAcidSynthase->FattyAcids lpo_inhibition ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) ROS->PUFA Initiation DPUFA Deuterated PUFA (D-PUFA) ROS->DPUFA LipidRadical Lipid Radical (L•) PUFA->LipidRadical H-abstraction PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical Oxygen O₂ Oxygen->PeroxylRadical Propagation Chain Propagation PeroxylRadical->Propagation Propagation->PUFA H-abstraction from another PUFA LipidHydroperoxide Lipid Hydroperoxide (LOOH) Propagation->LipidHydroperoxide Inhibition Inhibition of H-abstraction DPUFA->Inhibition

References

Methodological & Application

(Rac)-DPPC-d6 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (Rac)-DPPC-d6 (1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6) as an internal standard in mass spectrometry-based quantitative analysis of phospholipids (B1166683).

Introduction

In mass spectrometry, particularly in quantitative studies, precision and accuracy are paramount. The use of an internal standard (IS) is a critical component for reliable quantification, as it compensates for variations during sample preparation and instrumental analysis.[1] An ideal internal standard is a stable isotope-labeled version of the analyte, as it shares very similar physicochemical properties and ionization efficiency.[2][3] this compound, a deuterated form of dipalmitoylphosphatidylcholine (DPPC), serves as an excellent internal standard for the quantification of DPPC and other related phosphatidylcholines in complex biological matrices.

Applications

The primary application of this compound is in the field of lipidomics for the quantitative analysis of phospholipids in various biological samples, including plasma, cells, and tissues.[4] Specific applications include:

  • Pharmacokinetic studies: To determine the concentration of phospholipid-based drug delivery systems.

  • Biomarker discovery: For the accurate quantification of changes in phospholipid profiles in disease states.

  • Cell membrane analysis: To study the composition and dynamics of phospholipids in cellular membranes.

  • Drug development: To assess the effect of drug candidates on lipid metabolism.

Physicochemical Properties

PropertyValue
Chemical Formula C₄₀H₇₅D₆NO₈P
Molecular Weight 740.08 g/mol
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6, DPPC-d6
Storage -20°C
Solubility Chloroform (B151607), Methanol (B129727)

Experimental Protocols

Preparation of Stock Solutions
  • Internal Standard (IS) Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) at a concentration of 1 mg/mL.

    • Store the stock solution at -20°C.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known amounts of a certified reference standard of the analyte (e.g., DPPC) into a blank matrix (e.g., stripped plasma or a synthetic lipid mixture).

    • The concentration range of the calibration standards should encompass the expected concentration of the analyte in the samples.

Sample Preparation (Lipid Extraction)

A common method for extracting lipids from biological samples is the Bligh-Dyer extraction.

  • To 100 µL of the biological sample (e.g., plasma, cell lysate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Add a known amount of the this compound internal standard solution to each sample, calibrator, and quality control sample. The amount added should result in a response comparable to the analyte's expected response.

  • Vortex the mixture for 2 minutes.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Lipid Extraction Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample add_is Add this compound Internal Standard start->add_is extraction Bligh-Dyer Lipid Extraction (Chloroform/Methanol/Water) add_is->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General workflow for lipid extraction from biological samples using an internal standard.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Example)

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid
Gradient 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, re-equilibrate at 30% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions (Example for a Triple Quadrupole MS)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table below

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DPPC734.6184.135
This compound (IS)740.6184.135

Data Analysis and Quantification

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a Calibration Curve:

    • Plot the peak area ratio (Analyte Area / IS Area) of the calibration standards against their known concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantify Unknown Samples:

    • Determine the peak area ratio for the unknown samples.

    • Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Quantitative Analysis Workflow

G cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_quantification Quantification raw_data Acquire Raw LC-MS/MS Data (MRM Transitions) peak_integration Peak Integration for Analyte and IS raw_data->peak_integration area_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) peak_integration->area_ratio calibration_curve Generate Calibration Curve (Area Ratio vs. Concentration) area_ratio->calibration_curve regression Linear Regression (y = mx + c) calibration_curve->regression quantify_unknowns Calculate Concentration of Unknowns regression->quantify_unknowns

Caption: Workflow for quantitative data analysis in mass spectrometry.

Example Quantitative Data

Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,487,9870.010
576,1701,492,3450.051
10155,4671,501,2340.104
50789,3451,495,6780.528
1001,567,8901,489,0121.053
5007,987,6541,503,4565.313
100015,876,5431,498,76510.593

Sample Quantification Data

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 1245,6781,490,1230.16515.6
Control 2267,8901,502,3450.17816.8
Treated 1543,2101,488,7650.36534.5
Treated 2587,6541,495,4320.39337.2

Hypothetical Signaling Pathway Application

The accurate quantification of phospholipids like DPPC can be crucial in understanding cellular signaling pathways where lipid messengers are involved. For instance, the activity of Phospholipase A2 (PLA2), an enzyme that hydrolyzes the sn-2 position of glycerophospholipids to release fatty acids and lysophospholipids, can be monitored by quantifying the decrease in its substrate, such as DPPC.

Phospholipase A2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_enzyme Enzymatic Reaction cluster_products Products DPPC DPPC (Analyte) PLA2 Phospholipase A2 (PLA2) DPPC->PLA2 Substrate LysoPC Lyso-PC PLA2->LysoPC Product 1 PalmiticAcid Palmitic Acid PLA2->PalmiticAcid Product 2

Caption: Role of DPPC as a substrate in the PLA2 signaling pathway.

By using this compound as an internal standard, researchers can accurately quantify the levels of endogenous DPPC and determine the rate of its consumption by PLA2 under different experimental conditions, providing insights into the regulation of this important signaling pathway.

References

Application Note: Quantitative Lipidomics Using (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and identifying biomarkers for various diseases. Accurate quantification of lipid species is a significant challenge due to their structural diversity and wide dynamic range. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry (MS)-based lipidomics. (Rac)-DPPC-d6, a deuterated form of dipalmitoylphosphatidylcholine (DPPC), serves as an excellent internal standard for the quantification of phosphatidylcholines (PCs) and other lipid classes. Its chemical and physical properties closely mimic the endogenous analyte, allowing it to compensate for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of lipids in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The methodology is based on the stable isotope dilution technique. A known quantity of this compound is added to a biological sample at the beginning of the lipid extraction process. This "spiked" standard undergoes the same extraction, derivatization (if any), and ionization processes as the endogenous (non-labeled) lipids. By measuring the ratio of the signal intensity of the target analyte to the signal intensity of the deuterated internal standard, precise quantification can be achieved. This ratio remains constant even if there is sample loss during preparation, correcting for analytical variability.

A general workflow for this process is outlined below.

G sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with this compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., MTBE Method) add_is->extraction drydown Dry Extract Under N2 extraction->drydown reconstitute Reconstitute in LC-MS Grade Solvent drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Data Processing & Quantification lcms->quant result Quantitative Lipid Profile quant->result

Caption: General experimental workflow for quantitative lipidomics.

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound solution (e.g., 1 mg/mL in methanol)

  • Solvents (LC-MS Grade): Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Chloroform, Acetonitrile (ACN), Isopropanol (IPA), Water

  • Reagents: Formic Acid, Ammonium Acetate

  • Equipment:

    • Vortex mixer

    • Centrifuge (capable of 4°C)

    • Nitrogen evaporator

    • Autosampler vials

    • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole)

Sample Preparation: Lipid Extraction using MTBE Method

The MTBE method is a robust protocol for extracting a wide range of lipids.[1]

  • Homogenization: Homogenize tissue samples in an appropriate buffer. For liquid samples like plasma, use directly.

  • Spiking: To 100 µL of the sample (e.g., plasma), add a precise amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected analyte concentration.

  • Extraction:

    • Add 300 µL of Methanol (MeOH) to the sample. Vortex thoroughly.

    • Add 1 mL of Methyl-tert-butyl ether (MTBE). Vortex for 10 minutes.

    • Add 250 µL of water to induce phase separation. Vortex for 1 minute.

  • Phase Separation: Centrifuge the sample at 14,000 x g for 5 minutes at 4°C. Two distinct phases will form.

  • Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of an appropriate solvent mixture for LC-MS analysis (e.g., Acetonitrile/Isopropanol 1:1, v/v). Transfer to an autosampler vial.

LC-MS/MS Analysis

This protocol is a general guideline and should be optimized for the specific instrument and analytes of interest. A reverse-phase C18 column is commonly used for separating lipid species.[2]

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 10 mM Ammonium Acetate and 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM Ammonium Acetate and 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Gradient Elution:

Time (min)% Mobile Phase B
0.030
2.040
5.090
12.099
14.099
14.130
18.030
  • Mass Spectrometer: Triple Quadrupole MS

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor-to-product ion transitions for each target lipid and the internal standard must be determined. For phosphatidylcholines, the characteristic headgroup fragment is m/z 184.1.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Endogenous DPPC734.6184.1
This compound (IS)740.6184.1
Other Target Lipids[M+H]+Specific Fragment

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of a non-labeled standard for the analyte of interest, with a fixed concentration of the internal standard. The peak area ratio (Analyte/Internal Standard) is plotted against the analyte concentration.

Table 1: Example Calibration Curve Data for DPPC Quantification

DPPC Conc. (ng/mL)This compound Conc. (ng/mL)DPPC Peak AreaThis compound Peak AreaPeak Area Ratio (DPPC/IS)
21001,52075,5000.020
51003,85076,1000.051
2010015,10075,2000.201
5010037,90075,8000.500
10010076,20076,0001.003
200100150,50075,3001.999

Table 2: Quantification of DPPC in Unknown Samples

Sample IDDPPC Peak AreaThis compound Peak AreaPeak Area Ratio (DPPC/IS)Calculated Conc. (ng/mL)
Control 125,60075,9000.33767.4
Control 228,10076,2000.36973.8
Treated 145,30075,5000.599119.8
Treated 249,80076,0000.655131.0

Biological Pathway: Pulmonary Surfactant Metabolism

DPPC is the primary component of pulmonary surfactant, a complex mixture of lipids and proteins essential for reducing surface tension in the alveoli of the lungs.[3] The metabolism of surfactant is a tightly regulated process involving synthesis, secretion, and recycling by alveolar type II cells.

G cluster_cell Alveolar Type II Cell er Endoplasmic Reticulum (Synthesis of Phospholipids & Proteins) golgi Golgi Apparatus (Processing & Sorting) er->golgi Transport lb Lamellar Bodies (Storage) golgi->lb Packaging alveolar_space Alveolar Space lb->alveolar_space Secretion (Exocytosis) alveolar_space->lb Recycling (90%) macrophage Alveolar Macrophage (Degradation) alveolar_space->macrophage Catabolism (10%)

Caption: The metabolic pathway of pulmonary surfactant.

References

Application Notes and Protocols for the Preparation of Liposomes with (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and are valuable tools in research and drug delivery. Their ability to encapsulate both hydrophilic and hydrophobic compounds makes them ideal carriers for a variety of molecules. This document provides a detailed protocol for the preparation of liposomes using (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6), a deuterated form of a common saturated phospholipid.

The use of deuterated lipids such as DPPC-d6 is particularly advantageous for biophysical studies of lipid membranes using techniques like Nuclear Magnetic Resonance (NMR) and neutron scattering. The deuterium (B1214612) labels provide a powerful tool for probing the structure and dynamics of the lipid bilayer. This protocol is based on the well-established thin-film hydration method followed by extrusion, a robust and widely used technique for producing unilamellar liposomes with a controlled size distribution.[1][2]

Key Considerations for this compound

Deuteration Effect on Phase Transition Temperature (Tm): The phase transition temperature (Tm) is a critical parameter in liposome (B1194612) preparation, particularly for the hydration step, which should be performed above the Tm of the lipids. For standard, non-deuterated DPPC, the Tm is approximately 41°C.[3][4] However, research has shown that deuteration of the acyl chains of phospholipids (B1166683) leads to a decrease in the Tm. Specifically, for DPPC with deuterated chains, the gel-to-fluid phase transition temperature is lowered by approximately 4.3 ± 0.1 °C compared to its non-deuterated counterpart.[1][5] Therefore, the estimated Tm for DPPC-d6 is around 37°C. It is crucial to adjust the hydration temperature accordingly.

Racemic Mixture: The "(Rac)" designation indicates that the DPPC-d6 is a racemic mixture of the stereoisomers at the glycerol (B35011) backbone. While most naturally occurring phospholipids have a specific stereochemistry, the use of a racemic mixture in this protocol is not expected to significantly alter the fundamental process of liposome formation. However, it may slightly influence the packing of the lipid molecules in the bilayer, which could have minor effects on the physical properties of the resulting liposomes.

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) from this compound.

Materials and Equipment:

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas source

  • Vacuum pump or desiccator

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Syringes for the extruder

  • Heating block or water bath for the extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask. Gently swirl the flask to ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature below the estimated Tm of DPPC-d6 (e.g., 30-35°C).

    • Evaporate the chloroform under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

    • Once the bulk of the solvent is removed, dry the film under a gentle stream of nitrogen or argon gas for at least 30 minutes to remove residual chloroform. For complete removal, place the flask under high vacuum for at least 2 hours or overnight in a desiccator.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the estimated Tm of this compound (a recommended temperature is approximately 45-50°C to ensure being well above the transition).

    • Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by hand-swirling or vortexing to hydrate (B1144303) the lipid film. This process will form multilamellar vesicles (MLVs). The suspension will appear milky.

    • To ensure complete hydration, maintain the temperature of the suspension above the Tm and allow it to hydrate for approximately 1 hour with intermittent agitation.

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder to the same temperature as the hydration buffer (45-50°C).

    • Draw the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This will reduce the size and lamellarity of the vesicles, resulting in a more uniform population of unilamellar liposomes. The liposome suspension should become more translucent.

    • The final pass should be into a clean syringe to collect the extruded liposomes.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, the stability will depend on the specific formulation. It is recommended to use the liposomes within a few days of preparation.

Characterization of Liposomes

After preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.

Typical Characterization Parameters:

ParameterMethodTypical Values for DPPC Liposomes (100 nm extrusion)
Particle Size (Diameter) Dynamic Light Scattering (DLS)100 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Neutral to slightly negative (-5 to -15 mV in PBS)
Encapsulation Efficiency (%) Varies with encapsulated moleculeDependent on the properties of the entrapped agent

Note: The values in the table are typical for standard DPPC liposomes and should be experimentally verified for liposomes prepared with this compound.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Applications dissolve 1. Dissolve this compound in Chloroform evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate with Buffer (above Tm) evaporate->hydrate extrude 4. Extrude for Size Reduction hydrate->extrude dls Particle Size & PDI (DLS) extrude->dls els Zeta Potential (ELS) extrude->els encap Encapsulation Efficiency extrude->encap nmr NMR Spectroscopy dls->nmr els->nmr drug_delivery Model Membranes for Drug Interaction Studies encap->drug_delivery nmr->drug_delivery neutron Neutron Scattering neutron->drug_delivery

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

Logical Relationship of Key Parameters in Liposome Preparation

logical_relationship cluster_inputs Input Parameters cluster_process Process Conditions cluster_outputs Liposome Properties lipid_choice This compound hydration_temp Hydration Temperature (> Tm of DPPC-d6) lipid_choice->hydration_temp determines encapsulation Encapsulation Efficiency lipid_choice->encapsulation buffer Hydration Buffer stability Stability buffer->stability buffer->encapsulation extrusion_params Extrusion Parameters (Pore Size, Passes) size_pdi Size & PDI extrusion_params->size_pdi hydration_temp->stability size_pdi->stability

Caption: Interrelationship of key parameters influencing the final properties of prepared liposomes.

References

(Rac)-DPPC-d6 in Nuclear Magnetic Resonance (NMR) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (racemic) deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, herein referred to as (Rac)-DPPC-d6, in Nuclear Magnetic Resonance (NMR) studies. The focus is on its application in characterizing lipid bilayer properties, including dynamics, structure, and interactions with other molecules. While the racemic nature of the glycerol (B35011) backbone in this compound is a specific chemical attribute, for many biophysical NMR applications described, the stereochemistry at this position does not significantly impact the collective properties of the lipid bilayer. The protocols and data presented are based on studies using various deuterated forms of DPPC, which are directly applicable to research utilizing this compound.

Application: Elucidating Lipid Bilayer Dynamics and Structure

Deuterium (²H) NMR of specifically deuterated lipids like DPPC-d6 is a powerful technique to probe the molecular order and dynamics of lipid acyl chains within a bilayer. The quadrupolar splitting observed in ²H NMR spectra is directly related to the time-averaged orientation of the C-²H bond with respect to the magnetic field, providing a measure of the segmental order parameter (S_CD).

Key Applications:
  • Determination of Acyl Chain Order Parameters: Quantify the degree of conformational order along the lipid acyl chains.

  • Analysis of Lipid Phases and Phase Transitions: Distinguish between different lipid phases (e.g., gel vs. liquid-crystalline) and monitor phase transitions induced by temperature or the addition of other molecules.

  • Investigating the Effects of Membrane Additives: Study how molecules like cholesterol, ergosterol, peptides, and drugs alter the order and dynamics of the lipid bilayer.[1]

  • Measuring Phospholipid Flip-Flop: Quantify the rate of translocation of lipids between the two leaflets of the bilayer, a crucial process in maintaining membrane asymmetry.[2][3][4][5]

Experimental Protocols

Preparation of this compound Containing Vesicles for NMR

The preparation of high-quality lipid vesicles is critical for obtaining meaningful NMR data. The choice of vesicle type depends on the specific NMR experiment.

Protocol 1: Preparation of Multilamellar Vesicles (MLVs)

MLVs are suitable for many solid-state NMR experiments and are relatively straightforward to prepare.

  • Lipid Film Preparation:

    • Dissolve this compound and any other lipids in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the dry lipid film with an appropriate buffer (e.g., PBS, Tris) by vortexing. The temperature of the buffer should be above the main phase transition temperature of DPPC (~41°C).

    • This process yields a milky suspension of MLVs.

  • Freeze-Thaw Cycles (Optional):

    • To increase the homogeneity of the vesicles, subject the MLV suspension to several freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[7]

Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

LUVs are often preferred for studies requiring a more uniform vesicle size distribution.

  • Prepare MLVs: Follow steps 1 and 2 of the MLV preparation protocol.

  • Extrusion:

    • Load the MLV suspension into an extruder equipped with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

    • Force the lipid suspension through the membrane multiple times (typically 11-21 passes) at a temperature above the lipid phase transition. This process results in a more translucent suspension of LUVs.

Experimental Workflow for Vesicle Preparation

G cluster_prep Vesicle Preparation dissolve Dissolve this compound in organic solvent film Form thin lipid film (Nitrogen evaporation) dissolve->film vacuum Remove residual solvent (High vacuum) film->vacuum hydrate Hydrate with buffer (above Tm) vacuum->hydrate mlvs Multilamellar Vesicles (MLVs) hydrate->mlvs extrude Extrusion (through polycarbonate membrane) mlvs->extrude luvs Large Unilamellar Vesicles (LUVs) extrude->luvs

Caption: Workflow for preparing MLVs and LUVs containing this compound for NMR studies.

Solid-State ²H NMR Spectroscopy of this compound Bilayers

This protocol outlines the general steps for acquiring solid-state ²H NMR spectra to determine acyl chain order parameters.

  • Sample Preparation:

    • Prepare MLVs of this compound (or a mixture containing it).

    • Transfer the vesicle suspension to a solid-state NMR rotor.

    • Centrifuge the rotor to pellet the sample.

  • NMR Spectrometer Setup:

    • Tune the NMR probe to the ²H frequency (e.g., 46.073 MHz on a 7 T magnet).[8]

    • Set the temperature of the sample as required for the experiment.

  • Data Acquisition:

    • Use a solid echo pulse sequence (90°x - τ - 90°y - τ - acquire) to acquire the ²H NMR spectrum. This sequence is crucial for refocusing the quadrupolar interaction and obtaining a spectrum with minimal distortion.

    • Typical experimental parameters might include:

      • 90° pulse width: 3-5 µs

      • Pulse separation (τ): 30-50 µs

      • Recycle delay: 1-2 s (should be at least 5 times the T1 relaxation time)

      • Spectral width: 250-500 kHz[8]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • The quadrupolar splitting (Δνq) can be measured from the separation between the two peaks of the Pake doublet.

General Workflow for a Solid-State ²H NMR Experiment

G cluster_nmr Solid-State ²H NMR Experiment sample_prep Prepare this compound Vesicles rotor_pack Pack NMR Rotor sample_prep->rotor_pack spectrometer_setup Spectrometer Setup (Tune probe, set temperature) rotor_pack->spectrometer_setup acquisition Data Acquisition (Solid echo pulse sequence) spectrometer_setup->acquisition processing Data Processing (Fourier transform, phasing) acquisition->processing analysis Spectral Analysis (Measure quadrupolar splitting) processing->analysis

Caption: A generalized workflow for conducting a solid-state ²H NMR experiment on this compound containing lipid bilayers.

¹H NMR to Measure Phospholipid Flip-Flop

This method utilizes differentially deuterated lipids and a paramagnetic shift reagent to distinguish between the inner and outer leaflets of a vesicle.

  • Preparation of Asymmetric Vesicles:

    • Prepare LUVs composed of headgroup-deuterated DPPC (e.g., DPPC-d13).

    • Introduce headgroup-protiated DPPC into the outer leaflet using a lipid exchange method, for example, with cyclodextrin.[2][3]

  • ¹H NMR Sample Preparation:

    • Add a paramagnetic shift reagent (e.g., Pr³⁺) to the vesicle suspension. The shift reagent will only interact with the lipids in the outer leaflet, causing a shift in their NMR signals.[2][3][4][5]

  • ¹H NMR Data Acquisition:

    • Acquire ¹H NMR spectra over time at a constant temperature.

    • Monitor the intensity of the choline (B1196258) headgroup proton signal from the inner and outer leaflets. The signal from the outer leaflet will be shifted downfield.

  • Data Analysis:

    • Integrate the peaks corresponding to the inner and outer leaflet signals at each time point.

    • The rate of lipid flip-flop can be determined by monitoring the change in the relative integrals over time as the headgroup-protiated DPPC translocates to the inner leaflet.

Data Presentation

Quantitative Data: Acyl Chain Order Parameters of DPPC

The order parameter, S_CD, is calculated from the quadrupolar splitting (Δνq) using the following equation:

S_CD = (4/3) * (h / e²qQ) * Δνq

where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).

Table 1: Representative Acyl Chain Order Parameters (|S_CD|) for DPPC Bilayers in the Liquid-Crystalline Phase (T > 41°C)

| Carbon Position | |S_CD| (sn-1 chain) | |S_CD| (sn-2 chain) | |:----------------|:-----------------|:-----------------| | 2 | 0.20 | 0.21 | | 3 | 0.19 | 0.20 | | 4 | 0.18 | 0.19 | | 5-10 | ~0.15 - 0.17 | ~0.16 - 0.18 | | 14 | 0.09 | 0.10 | | 15 | 0.05 | 0.06 | | 16 (CH₃) | < 0.02 | < 0.02 |

Note: These are typical values and can vary with temperature and sample conditions. The general trend is a plateau in the upper part of the chain and a decrease in order towards the methyl terminus.[9][10]

Quantitative Data: Phospholipid Flip-Flop in DPPC Bilayers

Table 2: Temperature Dependence of DPPC Flip-Flop Half-Life (t₁/₂) in LUVs

Temperature (°C)Flip-Flop Half-Life (t₁/₂) (hours)
50~138
60~48
65~24

Data obtained from ¹H NMR studies on DPPC vesicles. The flip-flop rate increases with temperature. An activation energy of approximately 122 kJ/mol has been reported for this process in the fluid phase.[2][5] In the gel phase, flip-flop is significantly slower and often not observable on experimental timescales.[2][3][4][5]

Concluding Remarks

This compound is a valuable tool for researchers in membrane biophysics and drug development. Its use in NMR spectroscopy provides detailed insights into the structure and dynamics of lipid bilayers. The protocols and data presented here serve as a guide for designing and interpreting NMR experiments aimed at understanding membrane properties and lipid-drug interactions. The ability to quantitatively measure parameters such as acyl chain order and lipid translocation rates is essential for elucidating the molecular mechanisms of membrane function and the effects of exogenous compounds on membrane integrity and fluidity.

References

Quantitative Analysis of Phospholipids Using (Rac)-DPPC-d6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipids (B1166683) are fundamental components of cellular membranes and play critical roles in a myriad of cellular processes, including signal transduction, membrane trafficking, and apoptosis. The accurate quantification of various phospholipid classes and their molecular species is crucial for understanding disease pathogenesis and for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantitative analysis of phospholipids in biological matrices, such as plasma and tissue, using (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6) as an internal standard. The use of a stable isotope-labeled internal standard is essential for correcting for variations in sample preparation and mass spectrometric response, thereby ensuring accurate and reproducible quantification.

I. Application Notes

The methodologies described herein are applicable to a wide range of research areas, including:

  • Drug Development: Assessing the impact of drug candidates on lipid metabolism and signaling pathways. Phospholipid signaling pathways, such as the PI3K/Akt and PLC pathways, are critical targets in cancer and other diseases.[1][2][3][4][5]

  • Biomarker Discovery: Identifying novel phospholipid biomarkers for the diagnosis and prognosis of diseases. Alterations in plasma phospholipid profiles have been associated with various conditions, including Alzheimer's disease.

  • Lipidomics Research: Comprehensive profiling of the lipidome to understand the functional roles of different phospholipid species in health and disease.

This compound as an Internal Standard:

This compound is a suitable internal standard for the quantification of various phospholipid classes, particularly phosphatidylcholines (PC). Its chemical properties are nearly identical to its endogenous, non-labeled counterpart, ensuring similar extraction efficiency and ionization response in mass spectrometry. The mass difference of 6 Da allows for its clear distinction from endogenous DPPC in mass spectrometric analysis.

II. Experimental Protocols

A generalized workflow for the quantitative analysis of phospholipids is presented below.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., MTBE Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Liquid Chromatography Separation (e.g., C18 column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Phospholipids Calibration->Quantification G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth G GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ Release ER->Ca2 CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

References

Application Notes and Protocols for (Rac)-DPPC-d6 in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6) for the detailed investigation of lipid-protein interactions. The inclusion of a deuterated acyl chain in this racemic phospholipid offers unique advantages for several biophysical techniques, enabling precise characterization of membrane structure, dynamics, and the influence of embedded or associated proteins.

Introduction to this compound

This compound is a synthetic phospholipid where the two palmitoyl (B13399708) chains are deuterated. As a racemic mixture, it contains both R and S enantiomers of the DPPC molecule. This is a critical consideration, as proteins are chiral molecules and may exhibit stereospecific interactions with lipid enantiomers. This can lead to the formation of distinct lipid domains or phases within the membrane, providing a unique avenue to study enantioselective lipid-protein recognition.

DPPC is a major component of eukaryotic cell membranes and pulmonary surfactant, making it a physiologically relevant model lipid. Its relatively high phase transition temperature (Tc ≈ 41°C) allows for the study of both gel and liquid-crystalline membrane phases at experimentally accessible temperatures. The deuteration of the acyl chains makes this compound particularly amenable to techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering.

Key Applications

  • Probing Membrane Structure and Order: Elucidate the effects of proteins on the packing and ordering of lipid acyl chains.

  • Characterizing Lipid Dynamics: Investigate how proteins alter the mobility and dynamics of the lipid bilayer.

  • Mapping Protein-Lipid Interfaces: Identify the specific lipid domains that interact with membrane proteins.

  • Investigating Enantioselective Interactions: Explore the stereospecific recognition between proteins and lipid enantiomers.

  • Drug Development: Assess the impact of novel drug candidates on membrane properties and their interactions with membrane-bound targets.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for DPPC, which are essential for designing and interpreting experiments with this compound.

Table 1: Deuterium (B1214612) Order Parameters (SCD) for DPPC Acyl Chains

Deuterium order parameters provide a measure of the orientational order of the C-D bonds in the lipid acyl chains relative to the bilayer normal. A higher SCD value indicates a more ordered, less flexible chain segment. These values are typically measured using solid-state ²H-NMR.

Carbon Position (sn-1 chain)Typical SCD (Liquid Crystalline Phase, ~50°C)Carbon Position (sn-2 chain)Typical SCD (Liquid Crystalline Phase, ~50°C)
20.2020.20
30.2130.21
40.2240.22
50.2250.22
60.2260.22
70.2270.22
80.2180.21
90.2090.20
100.19100.19
110.18110.18
120.16120.16
130.14130.14
140.11140.11
150.07150.07
160.03160.03

Note: These are representative values and can vary with temperature, hydration, and the presence of other molecules like proteins or cholesterol.

Table 2: Neutron Scattering Length Densities (SLD) for DPPC and Related Molecules

SLD is a measure of the coherent neutron scattering strength of a material. The large difference in SLD between hydrogen and deuterium is the basis of contrast variation techniques in neutron scattering.

MoleculeChemical FormulaMolecular Weight ( g/mol )Molecular Volume (ų)SLD (10⁻⁶ Å⁻²)
H₂OH₂O18.0230-0.56
D₂OD₂O20.03306.35
DPPC (protiated)C₄₀H₈₀NO₈P734.0412290.29
DPPC-d62 (acyl chains deuterated)C₄₀H₁₈D₆₂NO₈P796.9212297.15
Typical Protein (protiated)---~2.0 - 2.5
Typical Protein (deuterated)---~7.0 - 8.0

Note: Molecular volumes are approximate. SLD values can be precisely calculated using online tools from facilities like NIST or ILL.

Experimental Protocols

Preparation of this compound Proteoliposomes for Solid-State NMR

This protocol describes the preparation of multilamellar vesicles (MLVs) containing a reconstituted membrane protein for analysis by solid-state ²H-NMR.

Materials:

  • This compound

  • Protein of interest, purified and in a suitable detergent solution

  • Chloroform (B151607)

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Glass vials

  • Nitrogen or Argon gas stream

  • Water bath sonicator

  • Ultracentrifuge

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask or glass vial.

    • For co-reconstitution with other lipids, dissolve them in chloroform as well and mix at the desired molar ratio.

    • Remove the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin lipid film on the wall.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the lipid film to achieve the final desired lipid concentration (typically 10-20 mg/mL).

    • Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, forming a milky solution of MLVs.

    • Incubate the suspension at a temperature above the phase transition of DPPC (~50°C) for 1 hour, with intermittent vortexing.

  • Protein Reconstitution:

    • Solubilize the MLVs by adding a detergent (e.g., Triton X-100, octyl glucoside) to a concentration above its critical micelle concentration (CMC).

    • Add the purified protein of interest in its detergent solution to the lipid-detergent mixture at the desired lipid-to-protein ratio.

    • Incubate the mixture with gentle agitation for 1-2 hours at room temperature.

  • Detergent Removal:

    • Remove the detergent slowly to allow for the formation of proteoliposomes. This can be achieved by:

      • Dialysis: Dialyze the mixture against a large volume of detergent-free buffer for 48-72 hours, with several buffer changes.

      • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking. Replace the beads with fresh ones every few hours.

  • Sample Packing for NMR:

    • Pellet the proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1-2 hours).

    • Carefully remove the supernatant and transfer the hydrated pellet into a solid-state NMR rotor.

Neutron Scattering of this compound Monolayers with Protein Interaction

This protocol outlines the preparation of a deuterated lipid monolayer at an air-water interface for neutron reflectometry studies of protein binding.

Materials:

  • This compound

  • Spreading solvent (e.g., chloroform/methanol (B129727) 9:1 v/v)

  • Langmuir trough

  • Protein of interest in a suitable buffer

  • D₂O and H₂O for contrast variation

Protocol:

  • Subphase Preparation:

    • Fill the Langmuir trough with the desired buffer prepared with a specific H₂O/D₂O ratio to achieve the desired neutron scattering contrast. Common contrast points are 100% D₂O (to highlight protiated components) or a "contrast matched" water (e.g., ~42% D₂O to match the SLD of a protiated protein, making it "invisible" to neutrons).

  • Monolayer Formation:

    • Dissolve this compound in the spreading solvent to a concentration of ~1 mg/mL.

    • Using a microsyringe, carefully spread droplets of the lipid solution onto the surface of the subphase in the Langmuir trough.

    • Allow the solvent to evaporate for 15-20 minutes, leaving a lipid monolayer at the air-water interface.

  • Protein Injection:

    • Inject the protein solution into the subphase beneath the monolayer using a syringe, ensuring minimal disturbance to the interface.

    • Allow time for the protein to diffuse to the interface and interact with the lipid monolayer.

  • Neutron Reflectometry Measurement:

    • Compress the monolayer to the desired surface pressure using the barriers of the Langmuir trough.

    • Measure the neutron reflectivity profile as a function of the scattering vector, Qz.

    • By analyzing the reflectivity data, a model of the scattering length density profile perpendicular to the interface can be constructed, revealing the structure of the lipid monolayer and the location and extent of protein binding.

Mass Spectrometry-Based Lipidomics of Proteoliposomes

This protocol provides a general workflow for the extraction and analysis of lipids from this compound containing proteoliposomes to investigate changes in lipid composition or protein-lipid adduction.

Materials:

  • This compound proteoliposomes

  • Chloroform

  • Methanol

  • Internal standards (e.g., other deuterated lipids not present in the sample)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Lipid Extraction (Bligh-Dyer Method):

    • To a known volume of the proteoliposome suspension, add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 v/v/v sample:chloroform:methanol).

    • Add internal standards at this stage.

    • Vortex thoroughly and incubate for 30 minutes.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Sample Preparation for MS:

    • Carefully collect the lower organic phase.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the lipid species using a suitable chromatography column (e.g., C18).

    • Detect and identify the lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). The deuterated nature of this compound will result in a characteristic mass shift, aiding in its identification and quantification.

Visualizations

Lipid_Protein_Interaction_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data & Interpretation start This compound + Protein liposome Proteoliposome Formation start->liposome Reconstitution monolayer Monolayer Formation start->monolayer Spreading extraction Lipid Extraction liposome->extraction For MS nmr Solid-State NMR liposome->nmr neutron Neutron Scattering monolayer->neutron ms Mass Spectrometry extraction->ms order Lipid Order & Dynamics nmr->order structure Membrane Structure neutron->structure composition Lipid Profile & Adducts ms->composition

Caption: Experimental workflow for studying lipid-protein interactions using this compound.

Signaling_Pathway_Concept cluster_membrane Cell Membrane with this compound cluster_rac_dppc Lipid Domains protein Membrane Protein r_dppc R-DPPC-d6 Domain protein->r_dppc Preferential Interaction s_dppc S-DPPC-d6 Domain protein->s_dppc Altered Interaction response Cellular Response protein->response Initiates Signaling ligand External Ligand/ Drug ligand->protein Binds

Caption: Conceptual model of enantioselective lipid-protein interactions.

Experimental_Logic cluster_exp Experimental Design cluster_obs Expected Observations hypothesis Hypothesis: Protein X interacts with DPPC in an enantioselective manner. exp1 ²H-NMR with this compound + Protein X hypothesis->exp1 exp2 Neutron Reflectometry with This compound Monolayer + Protein X hypothesis->exp2 obs1 Splitting of deuterium NMR spectra, indicating two distinct lipid populations. exp1->obs1 obs2 Inhomogeneous SLD profile in the membrane plane. exp2->obs2 conclusion Conclusion: Protein X induces phase separation of DPPC enantiomers, confirming enantioselective interaction. obs1->conclusion obs2->conclusion

Caption: Logical workflow for investigating enantioselective lipid-protein interactions.

Application Notes and Protocols for (Rac)-DPPC-d6 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-DPPC-d6, a deuterated form of dipalmitoylphosphatidylcholine (DPPC), is a versatile tool in cell culture applications, primarily serving as a stable isotope-labeled internal standard and a biophysical probe. The deuterium (B1214612) labeling on the choline (B1196258) head group's methyl groups provides a distinct mass shift, making it invaluable for mass spectrometry-based lipidomics, while also being useful for nuclear magnetic resonance (NMR) studies of lipid bilayer dynamics. These application notes provide an overview of its utility and detailed protocols for its use in cell culture and biophysical studies.

Key Applications

  • Internal Standard for Lipidomics: this compound is a crucial internal standard for the accurate quantification of DPPC and other phosphatidylcholines in complex biological samples, such as cell lysates, by mass spectrometry. Its chemical similarity to the endogenous analyte ensures comparable extraction and ionization efficiency, while its mass difference allows for clear differentiation.

  • Biophysical Studies of Model Membranes: Deuterated phospholipids (B1166683) are instrumental in studying the structure and dynamics of lipid bilayers. Techniques like NMR and vibrational sum-frequency generation spectroscopy utilize deuterated lipids to probe membrane properties such as fluidity, phase behavior, and molecular interactions.[1]

  • Tracer in Lipid Metabolism Studies: While less common than fatty acid-labeled lipids, headgroup-labeled lipids like DPPC-d6 can be used to trace the uptake and metabolism of phospholipids by cultured cells.

  • Component of Drug Delivery Systems: DPPC is a major component of liposomal drug delivery systems. While the deuterated form is not typically used in the final formulation for therapeutic use, it can be employed during the research and development phase to study liposome (B1194612) stability, drug encapsulation, and interaction with cells.

Data Presentation

Table 1: Biophysical Properties of DPPC Membranes

PropertyValueTechniqueReference
Main Phase Transition Temperature (Tm)~41 °CDifferential Scanning Calorimetry (DSC)[2]
Pre-transition Temperature~35 °CDifferential Scanning Calorimetry (DSC)
Area per lipid (liquid crystalline phase, 50°C)63.0 ± 0.1 ŲX-ray Diffraction
Area per lipid (gel phase, 20°C)47.9 ± 0.1 ŲX-ray Diffraction
Bending Modulus (Kc)~10-20 k_B_TX-ray Scattering

Table 2: Common Concentrations for this compound as an Internal Standard

ApplicationConcentration RangeNotes
Cell Culture Lipidomics (per sample)10-100 ngThe optimal amount should be determined based on the expected concentration of endogenous DPPC and the sensitivity of the mass spectrometer.
Plasma/Tissue Lipidomics (per sample)50-500 ngHigher concentrations may be needed for more complex samples.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes for Cell Culture Delivery

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and sonication method. These liposomes can be used to introduce DPPC-d6 into cultured cells.

Materials:

  • This compound powder

  • Chloroform (B151607) (HPLC grade)

  • Phosphate-buffered saline (PBS), sterile

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask. A typical concentration is 1-10 mg/mL.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature slightly above the phase transition temperature of DPPC (~45°C) to facilitate solvent evaporation.

    • Apply a gentle vacuum to create a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent.

  • Hydration:

    • Add sterile PBS to the flask to achieve the desired final lipid concentration (e.g., 1 mg/mL).

    • Hydrate the lipid film by rotating the flask in the water bath at ~45°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Transfer the MLV suspension to a glass vial.

    • Place the vial in a bath sonicator filled with water pre-heated to ~45°C.

    • Sonicate the suspension for 15-30 minutes, or until the milky suspension becomes clear, indicating the formation of SUVs.

    • During sonication, monitor the temperature to prevent overheating.

  • Sterilization:

    • Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.

  • Cell Treatment:

    • Add the sterile DPPC-d6 liposome suspension to the cell culture medium at the desired final concentration.

    • Incubate the cells for the desired period before harvesting for analysis.

Protocol 2: Use of this compound as an Internal Standard for Mass Spectrometry-Based Lipidomics of Cultured Cells

This protocol outlines the use of this compound as an internal standard for the quantification of DPPC in cultured cells.

Materials:

  • Cultured cells

  • This compound stock solution (e.g., 1 mg/mL in chloroform:methanol (B129727) 2:1, v/v)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Chloroform

  • Water (HPLC grade)

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in a known volume of ice-cold PBS and transfer to a glass tube.

    • Take an aliquot for cell counting or protein quantification to normalize the lipid data.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell suspension, add a known amount of this compound internal standard.

    • Add methanol and chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (from the cell suspension) of approximately 1:2:0.8 (v/v/v).

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add chloroform and water to induce phase separation, resulting in a final ratio of chloroform:methanol:water of approximately 2:2:1.8 (v/v/v).

    • Vortex and centrifuge at 1000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for your mass spectrometry analysis (e.g., methanol:chloroform 1:1, v/v).

  • Mass Spectrometry Analysis:

    • Analyze the lipid extract using a mass spectrometer (e.g., LC-MS/MS).

    • Quantify the endogenous DPPC by comparing its peak area to the peak area of the this compound internal standard.

Visualizations

experimental_workflow_liposome_preparation cluster_film Lipid Film Formation cluster_hydration Hydration cluster_suv SUV Formation & Use dissolve Dissolve this compound in Chloroform evaporate Rotary Evaporation dissolve->evaporate Create thin film add_pbs Add Sterile PBS hydrate Hydrate Film (MLVs) add_pbs->hydrate sonicate Bath Sonication filter Sterile Filtration (0.22 µm) sonicate->filter treat_cells Treat Cultured Cells filter->treat_cells

Caption: Workflow for preparing this compound liposomes.

experimental_workflow_lipidomics cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis harvest Harvest Cultured Cells add_is Add this compound Internal Standard harvest->add_is bligh_dyer Bligh-Dyer Extraction collect_organic Collect Organic Phase bligh_dyer->collect_organic dry Dry Lipid Extract reconstitute Reconstitute in Solvent dry->reconstitute ms_analysis LC-MS/MS Analysis reconstitute->ms_analysis

Caption: Workflow for lipidomics using this compound.

Note on "Rac" in "this compound"

The designation "(Rac)" in "this compound" typically refers to a racemic mixture of the stereoisomers at the glycerol (B35011) backbone. In the context of the primary applications of deuterated DPPC in cell culture—as an internal standard and a biophysical probe—the stereochemistry at this position generally does not significantly impact its utility. For mass spectrometry, the mass difference due to deuteration is the key feature. For many biophysical studies of bulk membrane properties, the use of a racemic mixture is often acceptable.

It is important to distinguish this from the Rac family of GTPases, which are key regulators of the actin cytoskeleton and cell motility. While DPPC is a component of the cell membranes where Rac signaling events occur, there is no direct evidence to suggest a functional link or a specific application of "this compound" in studying the Rac signaling pathway itself.

rac_signaling_pathway extracellular Extracellular Signals (e.g., Growth Factors) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor binds gefs GEFs (e.g., Sos, Vav) receptor->gefs activates rac_gdp Rac-GDP (Inactive) gefs->rac_gdp promotes GDP/GTP exchange rac_gtp Rac-GTP (Active) pak PAK rac_gtp->pak activates wave_wasp WAVE/WASP rac_gtp->wave_wasp activates gaps GAPs gaps->rac_gtp promotes GTP hydrolysis gdis GDIs gdis->rac_gdp sequesters gene_transcription Gene Transcription pak->gene_transcription phosphorylates transcription factors arp23 Arp2/3 Complex wave_wasp->arp23 activates actin Actin Polymerization (Lamellipodia, Membrane Ruffles) arp23->actin

Caption: Simplified Rac signaling pathway.

References

Application Notes and Protocols for (Rac)-DPPC-d6 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-DPPC-d6 is the deuterated form of (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine, a saturated phospholipid commonly used in the formulation of liposomal drug delivery systems. The replacement of hydrogen atoms with deuterium (B1214612) in the acyl chains of DPPC provides a powerful tool for the biophysical characterization of liposomes, particularly in studies involving neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. These techniques are invaluable for elucidating the structure of lipid bilayers, understanding drug-lipid interactions, and determining the localization of encapsulated or membrane-bound therapeutic agents. While it is often assumed that the properties of deuterated and non-deuterated lipids are identical, studies have shown subtle but significant differences that must be considered in experimental design and data interpretation.[1][2]

This document provides detailed application notes and protocols for the utilization of this compound in drug delivery research.

Physicochemical Properties of this compound vs. (Rac)-DPPC

The primary motivation for using this compound is its distinct neutron scattering length density compared to its hydrogenated counterpart, which is essential for contrast variation studies in Small-Angle Neutron Scattering (SANS). However, deuteration of the acyl chains also induces changes in the physicochemical properties of the lipid, which can influence the behavior of the resulting liposomes.

Table 1: Comparison of Physicochemical Properties of DPPC and Chain-Deuterated DPPC (DPPC-d62) Liposomes

Property(Rac)-DPPC(Rac)-DPPC-d62Key Observations
Main Phase Transition Temperature (Tm) ~41-42 °C[3]~37-38 °C[1]Deuteration of the acyl chains lowers the gel-to-liquid crystalline phase transition temperature by approximately 4-5 °C.[2][4]
Pre-transition Temperature (Tp) ~35 °C[3]Lowered compared to DPPCThe pre-transition is also affected by deuteration.
Transition Enthalpy (ΔH) ~32.9 kJ·mol⁻¹[5]Decreased by 14-35% compared to DPPC[4]Deuteration leads to a less energetic phase transition.[4]
Bilayer Thickness Varies with phaseSlightly reduced in the fluid phase compared to DPPC[2]Chain deuteration can cause a reduction in the lamellar repeat spacing and bilayer thickness.[2]
Area per Lipid Molecule Varies with phaseSlightly increased in the gel phaseDeuteration can lead to a less ordered configuration in the gel phase.[4]
Neutron Scattering Length Density (Acyl Chains) LowHighThis difference is the basis for contrast variation in SANS experiments.[6]

Applications of this compound in Drug Delivery Systems

The primary application of this compound is in the detailed structural and dynamic characterization of liposomal drug delivery systems.

Structural Characterization using Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of nanoparticles in solution. By utilizing the significant difference in neutron scattering length between hydrogen and deuterium, researchers can selectively highlight or mask different components of a liposomal system. This "contrast variation" approach is invaluable for:

  • Determining Bilayer Thickness and Structure: By preparing liposomes with deuterated lipids in a hydrogenated solvent (or vice versa), the lipid bilayer can be made to stand out from the aqueous core and surrounding medium.[6]

  • Locating Encapsulated or Membrane-Bound Drugs: If a drug is hydrogenated, its location within a deuterated liposome (B1194612) can be determined with high precision. Conversely, a deuterated drug can be localized within a hydrogenated liposome.

  • Studying Liposome-Protein Interactions: The binding and interaction of proteins with liposomes can be investigated by selectively deuterating either the lipid or the protein.

Investigating Drug-Lipid Interactions and Membrane Dynamics with Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a non-invasive technique that provides atomic-level information about the structure and dynamics of molecules. Using deuterated lipids like this compound is advantageous for:

  • Probing Lipid Acyl Chain Order and Dynamics: Deuterium NMR (²H NMR) of specifically deuterated lipids provides detailed information about the orientation and mobility of the acyl chains, and how these are affected by the presence of a drug.

  • Simplifying Complex Spectra: In ¹H NMR studies of drug-liposome interactions, the signals from the lipid can be overwhelming. Using deuterated lipids reduces the background signal from the liposome, allowing for clearer observation of the signals from the drug molecule.

  • Determining Drug Penetration into the Bilayer: By observing changes in the NMR relaxation times of both the drug and the lipid, the extent of drug penetration into the lipid bilayer can be inferred.

Experimental Protocols

Protocol 1: Preparation of Unilamellar Liposomes using Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing this compound.

Materials:

  • This compound

  • Other lipids as required (e.g., cholesterol, PEGylated lipids)

  • Drug to be encapsulated (optional)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath or heating block

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound and any other lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid with the highest Tm (for DPPC-d6, this is ~37-38 °C).

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of the lipids.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.

  • Purification (Optional):

    • To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Diagram 1: Liposome Preparation Workflow

G cluster_prep Liposome Preparation A Dissolve Lipids (this compound, etc.) in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer (+/- Drug) B->C D Form Multilamellar Vesicles (MLVs) C->D E Extrusion through Polycarbonate Membrane D->E F Formation of Unilamellar Vesicles (LUVs/SUVs) E->F G Purification (e.g., Size Exclusion Chromatography) F->G

Caption: Workflow for preparing unilamellar liposomes.

Protocol 2: Characterization of Drug Localization using Small-Angle Neutron Scattering (SANS) with Contrast Variation

This protocol outlines a general approach for a SANS experiment to determine the location of a drug within a liposome.

Principle:

The intensity of scattered neutrons depends on the contrast, which is the difference between the scattering length density (SLD) of the particle and the solvent. By preparing liposomes and the solvent with different H/D ratios, we can selectively make certain components "visible" or "invisible" to the neutrons.

Materials:

  • Hydrogenated drug of interest

  • This compound and hydrogenated cholesterol

  • D₂O and H₂O

  • SANS instrument

Methodology:

  • Sample Preparation (Contrast Variation): Prepare three different liposome samples:

    • Sample 1 (Deuterated Liposomes): Formulate liposomes using this compound and hydrogenated cholesterol, encapsulating the hydrogenated drug. Disperse these liposomes in 100% D₂O. In this case, the lipid bilayer will have a high SLD, providing strong contrast against the D₂O and the drug.

    • Sample 2 (Contrast-Matched Liposomes): Formulate liposomes with a mixture of this compound and hydrogenated DPPC (and cholesterol) such that the average SLD of the bilayer matches that of the D₂O solvent. The drug remains hydrogenated. In this "stealth" configuration, the scattering signal will be dominated by the drug's location.

    • Sample 3 (Hydrogenated Liposomes): Formulate liposomes using hydrogenated DPPC and cholesterol, with the encapsulated hydrogenated drug, dispersed in D₂O. This provides a reference for the scattering of a fully hydrogenated system.

  • SANS Data Acquisition:

    • Load each sample into a quartz cuvette.

    • Collect SANS data over a suitable range of scattering vectors (q).

    • Acquire data for the respective empty buffers for background subtraction.

  • Data Analysis:

    • Radially average the 2D scattering data to obtain 1D intensity profiles (I(q) vs. q).

    • Subtract the buffer scattering from the sample scattering.

    • Model the scattering data using appropriate form factors (e.g., core-shell models) to determine the dimensions of the liposome and the distribution of the drug within the aqueous core, the lipid bilayer, or at the interface.

Diagram 2: SANS Contrast Variation Principle

G cluster_contrast SANS Contrast Variation for Drug Localization cluster_result Resulting SANS Signal node1 Sample 1: Deuterated Liposome D₂O Solvent Deuterated Bilayer (DPPC-d6) H-Drug res1 Signal dominated by bilayer structure node1->res1 node2 Sample 2: Contrast-Matched Liposome D₂O Solvent Matched Bilayer (DPPC/DPPC-d6) H-Drug res2 Signal highlights drug location node2->res2 node3 Sample 3: Hydrogenated Liposome D₂O Solvent H-Bilayer (DPPC) H-Drug res3 Reference scattering node3->res3

Caption: Principle of SANS contrast variation.

Protocol 3: Investigating Drug-Lipid Interactions using Solid-State NMR (ssNMR)

This protocol provides a general workflow for using ssNMR to study the effect of a drug on the lipid bilayer.

Principle:

²H ssNMR of deuterated lipids provides information on the ordering and dynamics of the acyl chains. Changes in the quadrupolar splitting of the deuterium signal upon addition of a drug indicate a direct interaction and a change in the membrane properties.

Materials:

  • This compound

  • Drug of interest

  • Hydration buffer

  • ssNMR spectrometer with a solids probe

Methodology:

  • Sample Preparation:

    • Prepare two samples of liposomes (MLVs are often used for ssNMR to maximize the amount of lipid in the sample volume) using the thin-film hydration method as described in Protocol 1.

      • Sample 1 (Control): Liposomes made from this compound.

      • Sample 2 (Drug-loaded): Liposomes made from this compound containing the drug of interest at a specific molar ratio.

    • Pellet the liposomes by ultracentrifugation and carefully pack the hydrated pellet into an NMR rotor.

  • ssNMR Data Acquisition:

    • Insert the rotor into the ssNMR probe.

    • Acquire ²H ssNMR spectra at a controlled temperature, both below and above the phase transition temperature of the lipid. A quadrupolar echo pulse sequence is typically used.

  • Data Analysis:

    • Process the raw data (Fourier transform, phasing, and baseline correction).

    • Analyze the resulting ²H NMR spectra. For a lipid bilayer, a characteristic Pake doublet is expected.

    • Measure the quadrupolar splitting (Δνq), which is the separation between the two peaks of the doublet. This splitting is directly proportional to the order parameter (S_CD) of the C-D bond.

    • Compare the spectra and the quadrupolar splittings of the control and drug-loaded samples. A decrease in splitting indicates that the drug is disordering the lipid acyl chains, while an increase suggests an ordering effect.

Diagram 3: ssNMR Experimental Workflow

G cluster_ssnmr Solid-State NMR Workflow A Prepare Liposomes (Control: DPPC-d6 Sample: DPPC-d6 + Drug) B Pack into NMR Rotor A->B C Acquire ²H ssNMR Spectra B->C D Process and Analyze Spectra C->D E Compare Quadrupolar Splittings (Control vs. Sample) D->E F Infer Drug's Effect on Lipid Bilayer Order E->F

Caption: Workflow for ssNMR drug-lipid interaction studies.

Conclusion

This compound is a critical tool for researchers in the field of drug delivery, enabling detailed structural and dynamic investigations of liposomal formulations that are not possible with conventional techniques. By understanding the subtle differences in physicochemical properties between deuterated and non-deuterated lipids and applying the appropriate analytical methods, such as SANS and ssNMR, scientists can gain deeper insights into the behavior of their drug delivery systems, ultimately leading to the design of more effective and targeted therapies.

References

Troubleshooting & Optimization

(Rac)-DPPC-d6 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (Rac)-DPPC-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a deuterated form of the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). The "d6" indicates that six deuterium (B1214612) atoms have been incorporated into the molecule, typically on the choline (B1196258) headgroup. The "(Rac)" designation signifies that it is a racemic mixture of the stereoisomers. This isotopic labeling makes it a valuable tool in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering for studying lipid bilayers and membrane dynamics.

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Once dissolved in an organic solvent, the solution should also be stored at -20°C. For aqueous suspensions, storage at 4°C is recommended for short periods (up to 24 hours), and it's advisable to centrifuge the sample before use to remove any precipitated lipid.[2]

Q3: In which solvents is this compound soluble?

This compound, like its non-deuterated counterpart, is soluble in a variety of organic solvents. It is readily soluble in ethanol (B145695) and mixtures of chloroform (B151607) and methanol (B129727).[1][3] It is generally insoluble in aqueous solutions but can be dispersed to form liposomes or micelles.

Troubleshooting Guides

Solubility Issues

Problem: The this compound powder is not dissolving in my chosen organic solvent.

Possible Causes & Solutions:

  • Inadequate Solvent Polarity: While soluble in chloroform and ethanol, solubility can be enhanced. For chloroform, adding a small amount of methanol can improve dissolution. A common mixture is chloroform:methanol (2:1 v/v).[3]

  • Low Temperature: Some saturated lipids, like DPPC, may have reduced solubility at room temperature. Gentle warming of the solution may be necessary to achieve complete dissolution.

  • Insufficient Mixing: Ensure vigorous vortexing or sonication to aid the dissolution process.

Problem: After dissolving this compound in an organic solvent and storing it in the freezer, a precipitate has formed.

Possible Cause & Solution:

  • Temperature-Dependent Solubility: Many lipids, especially long-chain saturated ones, can precipitate out of organic solvents at low temperatures. This is often reversible. Allowing the vial to warm to room temperature, with gentle agitation, should redissolve the lipid. For some saturated lipids, warming up to 30-40°C might be required.

Problem: When I add my aqueous buffer to the this compound solution to form liposomes, the lipid precipitates.

Possible Cause & Solution:

  • Solvent Incompatibility: Direct mixing of an organic lipid solution with an aqueous buffer can cause the lipid to precipitate. The standard procedure is to first evaporate the organic solvent to form a thin lipid film before introducing the aqueous phase.

  • Temperature Below Phase Transition: The hydration of the lipid film should be performed above the main phase transition temperature (Tm) of DPPC, which is 41°C.[4] Using a pre-warmed aqueous buffer will facilitate the formation of a homogeneous vesicle suspension.

Stability and Degradation Issues

Problem: I suspect my this compound sample has degraded. What are the common degradation pathways?

Answer: The primary chemical degradation pathways for phospholipids (B1166683) like DPPC are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the ester bonds linking the fatty acid chains to the glycerol (B35011) backbone. This process results in the formation of lysophosphatidylcholine (B164491) and free fatty acids. Hydrolysis can be accelerated by acidic or basic conditions and higher temperatures.

  • Oxidation: While DPPC is a saturated phospholipid and thus less susceptible to oxidation than unsaturated lipids, oxidative degradation can still occur over long periods or under harsh conditions.

Problem: My analytical results (e.g., Mass Spectrometry or NMR) show unexpected peaks.

Possible Causes & Solutions:

  • Contamination: Impurities can be introduced from storage containers, solvents, or handling equipment. Always use high-purity solvents and clean glassware.

  • Degradation Products: The unexpected peaks could correspond to hydrolysis products like lyso-DPPC. Ensure proper storage conditions have been maintained.

  • In-source Fragmentation (Mass Spectrometry): For deuterated standards, it's possible for a deuterium atom to be lost in the ion source, leading to a signal that overlaps with the non-deuterated analyte. This can be investigated by modifying chromatographic conditions to ensure baseline separation of the analyte and the internal standard.[5]

  • H/D Exchange: In some cases, deuterium atoms can exchange with protons from the solvent or other molecules. This can be assessed by monitoring the isotopic distribution over time.[5]

Data Presentation

Table 1: Solubility of DPPC in Various Solvents

SolventConcentrationReference
Ethanol~30 mg/mL[1]
Chloroform:Methanol (2:1 v/v)10-20 mg/mL[6]
Chloroform2.67 ± 0.09 mM[7]
Ethanol0.51 ± 0.02 mM[7]
Chloroform:Methanol:Water (65:35:8 by volume)1.11 ± 0.02 mM[7]

Table 2: Storage and Stability of DPPC

FormStorage TemperatureStability/Shelf LifeReference
Crystalline Solid-20°C≥ 4 years[1]
Organic Solution-20°C1 year (guaranteed purity)[4]
Aqueous Suspension (Liposomes)4°CShelf life is significantly longer than at 25°C[8]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Sonication

This protocol describes a common method for preparing small unilamellar vesicles (SUVs).

Materials:

  • This compound powder

  • Chloroform or a chloroform:methanol (2:1 v/v) mixture

  • Aqueous buffer of choice (e.g., PBS, Tris)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Vacuum pump

Procedure:

  • Dissolution: Dissolve the desired amount of this compound powder in the organic solvent in the round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.[9]

  • Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature that facilitates evaporation but does not exceed the lipid's transition temperature significantly. This will result in a thin, uniform lipid film on the inner surface of the flask.[9]

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[9]

  • Hydration: Add the pre-warmed aqueous buffer (at a temperature above DPPC's Tm of 41°C) to the flask.[6] Agitate the flask by vortexing or manual shaking to disperse the lipid film, which will form multilamellar vesicles (MLVs). The solution will appear milky.

  • Sonication (Size Reduction): To produce smaller, more uniform vesicles, sonicate the MLV suspension.

    • Bath Sonication: Place the flask in a bath sonicator and sonicate for 5-10 minutes, or until the suspension becomes translucent.[6]

    • Probe Sonication: Insert a probe sonicator into the suspension and sonicate in short bursts, allowing for cooling periods in between to prevent overheating and degradation of the lipid.[2]

  • Optional Centrifugation: If a probe sonicator was used, centrifuge the sample to pellet any titanium particles shed from the probe tip.[2]

  • Storage: Store the final liposome (B1194612) suspension at 4°C for short-term use.

Visualizations

experimental_workflow Experimental Workflow: Liposome Preparation cluster_prep Preparation cluster_formation Vesicle Formation cluster_sizing Sizing dissolve Dissolve this compound in Organic Solvent evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate Rotary Evaporator dry Dry Film under Vacuum evaporate->dry Vacuum Pump hydrate Hydrate with Aqueous Buffer (>41°C) dry->hydrate Vortex/Agitate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv sonicate Sonication mlv->sonicate suv Formation of Small Unilamellar Vesicles (SUVs) sonicate->suv

Caption: Workflow for preparing this compound liposomes.

troubleshooting_workflow Troubleshooting Logic: Solubility Issues rect_node rect_node start Lipid Not Dissolving? check_solvent Solvent Appropriate? start->check_solvent check_temp Temperature Adequate? check_solvent->check_temp Yes rect_node1 Use Chloroform:Methanol or Ethanol check_solvent->rect_node1 No check_mixing Sufficient Agitation? check_temp->check_mixing Yes rect_node2 Gently Warm Solution check_temp->rect_node2 No solution Soluble check_mixing->solution Yes rect_node3 Vortex or Sonicate check_mixing->rect_node3 No rect_node1->check_temp rect_node2->check_mixing rect_node3->solution

Caption: Decision tree for troubleshooting solubility problems.

degradation_pathway Chemical Degradation Pathways of DPPC cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (minor pathway) DPPC This compound hydrolysis Ester Bond Cleavage DPPC->hydrolysis H2O, Acid/Base, Heat oxidation Oxidative Damage DPPC->oxidation Oxidizing Agents lyso Lyso-DPPC hydrolysis->lyso ffa Free Fatty Acid hydrolysis->ffa ox_products Oxidized Products oxidation->ox_products

Caption: Primary degradation pathways for DPPC.

References

Optimizing (Rac)-DPPC-d6 concentration for internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lipidomics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization and troubleshooting of internal standards, with a specific focus on (Rac)-DPPC-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of dipalmitoylphosphatidylcholine (DPPC), a common phospholipid. The "d6" indicates that six hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is used as an internal standard (IS) in mass spectrometry-based lipidomics for several key reasons:

  • Chemical Similarity: It is chemically almost identical to the endogenous (naturally occurring) DPPC, meaning it behaves similarly during sample extraction, chromatography, and ionization.[1]

  • Mass Distinction: The deuterium labeling makes it heavier than its non-labeled counterpart, allowing it to be distinguished by the mass spectrometer.[2]

  • Correction for Variability: As an internal standard, it is added in a known amount to samples at the beginning of the workflow.[1][3] This allows it to correct for variations that can occur during sample preparation, injection, and analysis, such as sample loss during extraction or fluctuations in instrument response.[4][5] Stable isotope-labeled standards like DPPC-d6 are considered the gold standard because they co-elute closely with the analyte and experience similar matrix effects.[1][6]

Q2: What is the ideal concentration for my this compound internal standard?

The optimal concentration of your this compound internal standard should be close to the expected concentration of the endogenous DPPC in your samples.[7] The goal is to have the analyte-to-internal standard response ratio near 1. This ensures that both the analyte and the internal standard signals are within the linear dynamic range of the mass spectrometer, leading to more accurate and precise quantification.[7][8] It is crucial to determine this linear range experimentally.

Q3: How do I determine the linear range for my internal standard?

To determine the linear range, you should prepare a series of calibration standards with varying concentrations of a non-labeled DPPC standard while keeping the concentration of the this compound internal standard constant. Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The linear range is the concentration span over which this plot shows a linear relationship.

Q4: My deuterated internal standard doesn't co-elute perfectly with the native analyte. Is this a problem?

A slight shift in retention time between a deuterated standard and the native analyte can sometimes occur in liquid chromatography (LC).[2][9] While ideal co-elution is preferred to ensure both compounds experience the exact same matrix effects at the same time, a small, consistent shift is often acceptable.[9] However, a significant or inconsistent separation can be problematic, as the two molecules may be affected differently by ion suppression or enhancement, leading to inaccurate quantification.[9] If you observe this, you may need to adjust your chromatographic method.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing and using this compound as an internal standard.

Issue 1: High Variability in Internal Standard Signal Across Samples

Random fluctuations or a consistent downward trend in the IS signal can compromise data quality.[4][10][11]

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review your standard operating procedure (SOP) for sample preparation to ensure clarity.[10] 2. Ensure thorough vortexing after adding the internal standard to achieve a homogenous mixture.[4] 3. Use a calibrated positive displacement pipette for adding the IS to minimize volume errors.[4]
Injector or Autosampler Issues 1. Check the autosampler for air bubbles in the syringe or sample loop.[10] 2. Inspect the injection needle for proper alignment and depth. 3. Perform a series of blank injections to check for sample carryover.[10]
Ion Source Contamination 1. Clean the mass spectrometer's ion source, including the spray needle and transfer optics.[4] 2. A gradual decrease in signal over a long analytical run often points to source contamination.[4]
Internal Standard Degradation 1. Ensure the IS is stable in your sample matrix and autosampler conditions.[4] 2. Store stock and working solutions at -20°C or -80°C in amber glass vials to prevent degradation.[3][12]
Issue 2: Poor Linearity or Quadratic Calibration Curve

When the calibration curve is not linear, it can indicate several problems.[5]

Potential Cause Troubleshooting Steps
Detector Saturation 1. The concentration of the IS or the analyte at higher calibration points may be too high, saturating the detector. 2. Dilute the higher concentration samples or reduce the concentration of your IS working solution.[13]
Matrix Effects 1. Co-eluting substances from the sample matrix can interfere with ionization.[4] 2. Perform a post-column infusion experiment to identify regions of ion suppression.[4] 3. Improve sample cleanup using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]
Isotopic Interference 1. The analyte may have natural isotopes that overlap with the mass of the internal standard, or vice versa. 2. Check the mass spectra to ensure there is no significant isotopic contribution between the analyte and IS channels.

Optimization Workflow Diagram

Workflow for IS Concentration Optimization A 1. Prepare IS Stock Solution (this compound) B 2. Determine Expected Analyte Concentration Range in Samples A->B C 3. Prepare IS Working Solution (Concentration similar to analyte) B->C D 4. Prepare Calibration Curve Standards (Varying analyte, constant IS) C->D E 5. Analyze Samples by LC-MS/MS D->E F 6. Plot Response Ratio vs. Analyte Conc. E->F G Check Linearity (R² > 0.99) F->G H Optimization Complete G->H Yes I Adjust IS Concentration or Dilute Samples G->I No I->D

Caption: Logical workflow for optimizing internal standard concentration.

Experimental Protocols

Protocol: Lipid Extraction from Plasma with Internal Standard Addition

This protocol is a modified Folch extraction method, a common procedure for lipid analysis.[3][14]

Materials:

  • This compound internal standard working solution (e.g., in methanol)

  • Plasma samples

  • LC-MS grade chloroform, methanol, and water

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a clean 1.5 mL microcentrifuge tube, add a precise volume of the this compound working solution. For example, add 10 µL of a 100 pg/µL solution.[15]

  • Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard.

  • Vortex: Briefly vortex the tube to mix the sample and internal standard.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.[3]

  • Vortex: Vortex the sample vigorously for 2 minutes to ensure thorough extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.[3]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[3]

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for your LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).

DPPC Biosynthesis Pathway

DPPC is synthesized in the lung primarily through two pathways: the de novo pathway and the remodeling (or reacylation) pathway.[16][17][18][19]

Simplified DPPC Biosynthesis Pathways cluster_denovo De Novo Pathway cluster_remodeling Remodeling Pathway Choline Choline CholineP Choline Phosphate Choline->CholineP Choline Kinase CDPCholine CDP-Choline CholineP->CDPCholine Choline Phosphate Cytidyltransferase (Rate-Limiting) PC Phosphatidylcholine (PC) CDPCholine->PC DAG Diacylglycerol (DAG) DAG->PC OtherPC Other PC (Unsaturated) LysoPC Lyso-PC OtherPC->LysoPC Phospholipase A2 DPPC DPPC LysoPC->DPPC LPCAT1 PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->DPPC

Caption: Simplified overview of DPPC synthesis via de novo and remodeling pathways.

References

Technical Support Center: Ensuring the Integrity of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrogen-deuterium (H/D) exchange in deuterated standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for deuterated standards?

A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium (B1214612) atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as from a solvent or the sample matrix.[1] This is a critical issue in quantitative analysis, particularly in mass spectrometry-based assays. The substitution of deuterium with hydrogen alters the mass of the internal standard, which can lead to inaccurate and imprecise results.[1] The underlying principle of using a stable isotope-labeled internal standard is that it behaves chemically and physically identically to the analyte, allowing for correction of variability during sample preparation and analysis. When deuterium atoms are lost, the internal standard can be misidentified as the unlabeled analyte, artificially inflating the analyte signal and diminishing the internal standard signal, ultimately compromising the quantification.

Q2: Which deuterium labels are most susceptible to exchange?

A2: The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms in the following positions are particularly susceptible to exchange:

  • On heteroatoms: Deuterium atoms attached to oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly labile and readily exchange with protons from protic solvents.[2]

  • Adjacent to carbonyl groups: Deuterons on a carbon atom alpha to a carbonyl group can be exchanged through keto-enol tautomerism, a process that is often catalyzed by acidic or basic conditions.[2]

  • Certain aromatic positions: Some positions on aromatic rings can also be prone to exchange under specific pH or temperature conditions.

It is crucial to select internal standards where deuterium atoms are placed in stable, non-exchangeable positions.[3]

Q3: What environmental and experimental factors promote H/D exchange?

A3: Several factors can influence the rate and extent of H/D exchange:

  • pH: The pH of the solution is a critical factor. The rate of exchange is generally at its minimum in a slightly acidic environment, around pH 2.5-3, and increases significantly in more acidic or basic conditions.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including H/D exchange.[3] A general rule of thumb is that the rate of H/D exchange can increase tenfold for every 22°C increase in temperature.

  • Solvent Composition: The presence of protic solvents, such as water and methanol, is a prerequisite for H/D exchange to occur.[5] Aprotic solvents, like acetonitrile (B52724), are preferred for reconstituting and storing deuterated standards whenever possible.

  • Light Exposure: Many organic compounds are sensitive to light, which can catalyze degradation, although this is a separate issue from H/D exchange, it can also affect the integrity of the standard.

Troubleshooting Guide

Issue: I am observing a decrease in my deuterated internal standard signal and an unexpected increase in my analyte signal.

This is a common symptom of H/D exchange. Follow this troubleshooting workflow to diagnose and resolve the issue.

G Troubleshooting H/D Exchange A Suspected H/D Exchange (Decreased IS Signal, Increased Analyte Signal) B Review Storage and Handling A->B C Check Solvent (Aprotic vs. Protic) B->C D Check pH of Solutions B->D E Check Temperature B->E F Perform Stability Experiment (See Protocol Below) C->F Aprotic G Switch to Aprotic Solvent (e.g., Acetonitrile) C->G Protic D->F Within 2.5-7 H Adjust pH to 2.5-7 D->H Outside 2.5-7 E->F Low I Store at Lower Temperature (-20°C or -80°C) E->I Elevated J Select a More Stable Deuterated Standard F->J Exchange Confirmed K Problem Resolved G->K H->K I->K J->K

Caption: A logical workflow for troubleshooting H/D exchange issues.

Quantitative Data Summary

The stability of a deuterated standard is highly dependent on the experimental conditions. The following table provides representative data on the stability of a hypothetical deuterated standard (Compound X-d4) under various conditions after 24 hours of incubation.

Condition IDSolventpHTemperature (°C)% Remaining Deuterated Standard
1AcetonitrileN/A25>99%
2Water7.0495%
3Water7.02585%
4Water3.02598%
5Water9.02570%
6MethanolN/A2592%

Experimental Protocols

Protocol: Assessing the Stability of a Deuterated Standard

This protocol allows you to determine if H/D exchange is occurring under your specific experimental conditions.

Objective: To evaluate the stability of a deuterated internal standard in a given solvent or matrix over time.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank matrix (e.g., plasma, urine) or solvent of interest

  • LC-MS/MS system

  • Calibrated analytical balance and volumetric flasks

  • Incubator or water bath

Methodology:

  • Sample Preparation:

    • Prepare a working solution of the deuterated internal standard in the solvent or matrix you intend to test.

    • Prepare a control sample (T=0) by immediately quenching the reaction (e.g., by adding a protein precipitation agent like cold acetonitrile and vortexing).

    • Incubate the remaining samples at the desired temperature (e.g., room temperature, 37°C).

    • Collect aliquots at various time points (e.g., 1, 4, 8, 24 hours) and quench them in the same manner as the T=0 sample.

  • Sample Analysis:

    • Analyze all quenched samples using a validated LC-MS/MS method.

    • Monitor the peak area of the deuterated internal standard.

    • Crucially, also monitor the mass transition of the corresponding unlabeled analyte in the same samples.

  • Data Evaluation:

    • Compare the peak area of the internal standard in the incubated samples to the T=0 sample. A significant decrease over time suggests degradation or exchange.

    • The appearance or increase of a peak at the retention time and mass transition of the unlabeled analyte is direct evidence of H/D exchange.

Interpreting the Results:

If you observe a significant decrease in the deuterated standard's peak area and a corresponding increase in the unlabeled analyte's peak area, it confirms that H/D exchange is occurring under your experimental conditions. To mitigate this, consider the following actions based on the troubleshooting guide above:

  • Switch to an aprotic solvent for sample preparation and storage.

  • Adjust the pH of your solutions to be within the optimal range of 2.5-7.

  • Lower the storage and handling temperature of your samples and standards.

  • If the exchange is inherent to the molecule's structure, you may need to select a different deuterated standard where the labels are in more stable positions.[3]

References

Troubleshooting low signal with (Rac)-DPPC-d6 in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help resolve issues of low signal intensity when analyzing (Rac)-DPPC-d6 (deuterated dipalmitoylphosphatidylcholine) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very weak or no signal for my this compound standard?

A weak or absent signal is a common issue that can stem from several factors, ranging from the sample itself to the instrument settings.[1] A systematic approach is crucial to identify the root cause.

Initial Troubleshooting Steps:

  • Confirm Standard Integrity: Ensure your this compound standard has not degraded. Prepare a fresh solution and consider a direct infusion analysis (bypassing the LC column) to verify that the mass spectrometer can detect the analyte.[2]

  • Verify Instrument Performance: Check that the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[1][3] An incorrect calibration can lead to mass errors and poor signal.[1]

  • Check for Basic System Issues: Ensure there is a stable electrospray. On some instruments, you can visually inspect the spray at the source. An inconsistent or absent spray can be caused by clogs or incorrect source settings.[3][4] Also, verify that mobile phase pumps are primed and delivering solvent correctly.[4]

A logical workflow can help isolate the problem systematically.

G cluster_0 Initial State cluster_1 Troubleshooting Path cluster_2 Resolution start Low or No Signal for this compound check_standard 1. Check Standard Integrity (Prepare fresh, direct infusion) start->check_standard check_instrument 2. Verify MS Performance (Tune & Calibrate) check_standard->check_instrument Standard is OK check_lc 3. Assess LC System (Check for leaks, pressure) check_instrument->check_lc MS is OK check_source 4. Optimize MS Source (Voltages, Gases, Temps) check_lc->check_source LC is OK check_sample_prep 5. Review Sample Prep (Extraction, Cleanup) check_source->check_sample_prep Source is Optimized end_node Signal Restored check_sample_prep->end_node Prep is OK

Caption: General troubleshooting workflow for low MS signal.

Q2: Could my sample preparation method be causing the low signal?

Yes, inefficient sample preparation is a frequent cause of poor signal intensity.[2] Key issues include incomplete extraction of phospholipids (B1166683) and the presence of interfering substances that cause ion suppression.

  • Extraction Efficiency: Phospholipids like DPPC require a polar solvent (like methanol) and a nonpolar solvent (like chloroform) for efficient extraction.[5] The Bligh and Dyer method, or variations like using methyl tert-butyl ether (MTBE), are standard approaches.[5]

  • Matrix Effects & Ion Suppression: Biological samples contain high concentrations of salts and other molecules that can co-elute with this compound and compete for ionization, reducing its signal.[6][7] Thorough sample cleanup, for example using solid-phase extraction (SPE), can remove these interferences.[2] If you suspect ion suppression, try diluting the sample; this reduces the concentration of interfering matrix components, which can sometimes improve the analyte signal.[2]

G cluster_0 Ion Source cluster_1 Gas Phase Source ESI Droplet MS_Inlet MS Inlet Source->MS_Inlet Competition for Ionization & Evaporation Low_Signal Suppressed Signal of this compound MS_Inlet->Low_Signal Result Analyte This compound Analyte->Source Matrix Matrix Components (Salts, other lipids) Matrix->Source

Caption: Diagram illustrating the concept of ion suppression.

Q3: Which mass spectrometry parameters are most critical for this compound analysis?

Optimizing the ion source and other MS parameters is critical for maximizing the signal.[2] Since DPPC is a phospholipid, it readily forms adducts. Electrospray ionization (ESI) is the most common technique.[1]

  • Ionization Mode: this compound can be detected in both positive and negative ion modes. In positive mode, it is often observed as [M+H]+, [M+Na]+, or [M+K]+ adducts. In negative mode, it can form adducts with anions from the mobile phase, such as [M+HCOO]- or [M+CH3COO]-.[8] It is recommended to test both modes.

  • Ion Source Parameters: Fine-tuning settings like capillary voltage, source temperature, and gas flows (nebulizer and drying gas) significantly impacts ionization efficiency.[2][9] These parameters are interdependent and instrument-specific. A systematic approach like a Design of Experiments (DoE) can be used for comprehensive optimization.[10][11]

  • Collision Energy: For MS/MS experiments, optimizing the collision energy is necessary to achieve a good fragmentation pattern and maximize the signal of product ions, such as the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.[6]

Table 1: Typical Starting ESI Source Parameters for Phospholipid Analysis

ParameterPositive Ion ModeNegative Ion ModePotential Impact of Poor Setting
Capillary Voltage 3.0 – 4.5 kV-2.5 – -4.0 kVToo low leads to poor ionization; too high can cause fragmentation.[9]
Nebulizer Gas (N₂) Pressure 30 – 60 psi30 – 60 psiAffects droplet formation and desolvation efficiency.[10]
Drying Gas (N₂) Flow 5 – 12 L/min5 – 12 L/minInfluences solvent evaporation rate.[10]
Drying Gas Temperature 150 – 350 °C150 – 350 °CAffects desolvation; too high may cause thermal degradation.[10]
Fragmentor/Nozzle Voltage 50 - 200 V50 - 200 VControls in-source fragmentation; can be tuned to minimize it.[11]

Note: These are general ranges. Always consult your instrument's documentation for optimal starting points.

Q4: My liquid chromatography is giving me poor peak shape. Can this cause low signal?

Absolutely. Poor peak shape, such as broad or tailing peaks, results in a lower apparent signal height and reduced sensitivity.[2][6] For phospholipids like DPPC, reversed-phase chromatography is common.[12]

  • Mobile Phase: The choice of solvent and additives is crucial. Acetonitrile, methanol, and isopropanol (B130326) are common organic solvents.[12] Additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 10 mM) are often used to improve peak shape and ionization efficiency by promoting the formation of specific adducts.[12]

  • Column Choice: A C18 or C30 column is often suitable for lipid separation.[12]

  • Gradient and Flow Rate: Optimizing the LC gradient, flow rate, and column temperature is necessary to achieve a sharp, symmetrical peak for this compound.[2]

Experimental Protocols

Protocol 1: General Phospholipid Extraction from Plasma

This protocol is a modified version of the Bligh and Dyer method, suitable for extracting phospholipids from plasma samples.[13]

  • To 300 µL of plasma in a glass tube, add 8 mL of a chloroform:methanol solution (2:1, v/v).

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.

  • Allow the sample to sit at room temperature for 30 minutes to facilitate lipid extraction.

  • Add 1.3 mL of a 50 mmol/L KCl solution to induce phase separation.

  • Centrifuge the sample at 2000 × g for 15 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -20 °C.

  • Before analysis, reconstitute the residue in an appropriate volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water).[2] Vortex and centrifuge to pellet any particulates before transferring to an autosampler vial.

Protocol 2: Direct Infusion Analysis for Instrument Check

This procedure helps verify that the MS instrument is capable of detecting the analyte, bypassing any issues with the LC system.[2][8]

  • Prepare a fresh solution of your this compound standard at a known concentration (e.g., 1 µg/mL) in a solvent mixture similar to your mobile phase (e.g., 50:50 acetonitrile:water with 10 mM ammonium formate).

  • Disconnect the LC column from the mass spectrometer's ion source.

  • Set up a syringe pump with a syringe containing your freshly prepared standard solution.

  • Connect the syringe to the MS ion source via PEEK tubing.

  • Infuse the solution at a low, steady flow rate (e.g., 5-10 µL/min).

  • Acquire data in full scan mode while observing the real-time spectrum.

  • If the instrument is functioning correctly, you should see a strong signal for the expected m/z of this compound. If no signal is observed, the issue likely lies with the mass spectrometer settings or the standard itself.

References

Technical Support Center: Troubleshooting (Rac)-DPPC-d6 Peak Splitting in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to (Rac)-DPPC-d6. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, particularly peak splitting, encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound refers to a deuterated, racemic mixture of dipalmitoylphosphatidylcholine. Let's break down the name:

  • DPPC : Dipalmitoylphosphatidylcholine is a major phospholipid component of lung surfactant and is widely used in pharmaceutical formulations, particularly in liposomes.

  • (Rac) : This indicates that the compound is a racemic mixture, meaning it contains an equal amount of both of its stereoisomers (enantiomers), the R and S forms.

  • d6 : This signifies that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling is typically for use in mass spectrometry (MS) detection, often as an internal standard for quantification of endogenous or non-labeled DPPC.

Q2: I am observing a split or shoulder peak for my this compound standard. What are the primary causes?

Peak splitting for a single analyte in high-performance liquid chromatography (HPLC) can stem from several factors.[1][2] For a racemic compound like this compound, the most probable causes are either partial chiral separation or other chromatographic issues.

Potential Causes for Peak Splitting:

  • Partial Chiral Separation: Since this compound contains two enantiomers, even a non-chiral column might exhibit some degree of chiral recognition, leading to a partial separation of the R and S isomers. This would manifest as a split or broadened peak.

  • Column Issues:

    • A partially blocked column inlet frit can distort the sample flow, causing all peaks in the chromatogram to split or tail.[2][3]

    • Voids or channels in the column's stationary phase can create different flow paths for the analyte, resulting in multiple retention times.[1][2]

    • Column contamination can lead to varied elution times for a single analyte.[1][2]

  • Mobile Phase and Sample Solvent Mismatch: If the solvent used to dissolve the this compound is significantly stronger (i.e., has a higher organic concentration in reversed-phase) than the initial mobile phase, it can cause peak distortion, including splitting.[4][5]

  • Co-elution with an Impurity: The peak splitting might indicate the presence of a closely eluting impurity.

  • High Sample Concentration: Overloading the column with a high concentration of the analyte can lead to peak fronting and splitting.[4][6]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Splitting

This guide provides a systematic workflow to identify the root cause of peak splitting for this compound.

Experimental Workflow for Diagnosis

G cluster_0 Initial Observation cluster_1 Step 1: System Check cluster_2 Step 2: Analyte & Method Check cluster_3 Potential Causes A Peak Splitting Observed for this compound B Inject a Simple, Achiral Standard (e.g., Naphthalene for RP) A->B C Are All Peaks Split? B->C D Reduce Injection Volume/Concentration C->D No H System-wide Issue (e.g., Blocked Frit, Dead Volume) C->H Yes E Does Peak Shape Improve? D->E F Prepare Sample in Initial Mobile Phase E->F No I Column Overload E->I Yes G Does Peak Shape Improve? F->G J Solvent Mismatch G->J Yes K Partial Chiral Separation / Co-elution G->K No

Caption: Diagnostic workflow for troubleshooting this compound peak splitting.

Guide 2: Resolving Peak Splitting Issues

Based on the diagnosis, the following tables provide detailed solutions.

Table 1: Solutions for System-Wide and Method-Related Issues
Potential Cause Recommended Action Detailed Protocol
Blocked Column Frit Reverse and flush the column.1. Disconnect the column from the detector. 2. Connect the column outlet to the injector. 3. Flush the column to waste with a strong solvent (e.g., 100% Isopropanol for reversed-phase) at a low flow rate for 20-30 column volumes. 4. If the issue persists, the frit or the column may need replacement.[2]
Column Voids/Contamination Use a guard column and/or replace the analytical column.1. Install a guard column with a compatible stationary phase to protect the analytical column from particulates and strongly retained compounds. 2. If a void is suspected (often due to pressure shocks), the column typically needs to be replaced.[1]
Solvent Mismatch Prepare the sample in the initial mobile phase.1. Determine the initial mobile phase composition of your gradient (e.g., 60:40 Acetonitrile:Water). 2. Dissolve your this compound standard in this exact solvent mixture. 3. If solubility is an issue, use the weakest possible solvent that maintains solubility.[5]
Column Overload Reduce the mass of analyte injected onto the column.1. Reduce the concentration of your this compound stock solution by a factor of 5 or 10. 2. Alternatively, reduce the injection volume (e.g., from 10 µL to 2 µL). 3. Observe if the peak shape becomes more symmetrical.[4][6]
Guide 3: Addressing Partial Chiral Separation

If the above troubleshooting steps do not resolve the peak splitting, it is highly likely that your chromatographic system is partially resolving the R and S enantiomers of this compound.

Logical Relationship of Chiral Separation

G cluster_0 Analyte Properties cluster_1 Chromatographic Interaction cluster_2 Observed Result A This compound is a Racemic Mixture B Contains R and S Enantiomers A->B D Differential Interaction with Enantiomers B->D C Stationary Phase Provides Chiral Environment (Intentional or Not) C->D E Partial or Full Separation of Enantiomers D->E F Peak Splitting or Broadening E->F

References

Storage and handling recommendations for (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of (Rac)-DPPC-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

A1: this compound is a deuterated version of Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid. The "d6" indicates that six hydrogen atoms on the choline (B1196258) headgroup have been replaced with deuterium (B1214612). It is primarily used in biophysical studies, particularly in neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, to investigate the structure and dynamics of lipid bilayers, liposomes, and model cell membranes.[1][2] The deuterium labeling provides contrast in these techniques, allowing for the detailed analysis of lipid organization and interactions with other molecules.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and integrity of this compound. The recommended storage conditions are summarized in the table below. It is essential to store the compound in a tightly sealed container to protect it from moisture.[3]

Q3: What are the key differences between this compound and DPPC?

A3: The primary difference is the isotopic labeling. The replacement of hydrogen with deuterium in the choline headgroup of this compound makes it "heavier." This isotopic substitution has a minimal effect on the physicochemical properties under most conditions, but it can slightly alter the phase transition temperature of the lipid.[4] For most applications, such as liposome (B1194612) preparation, the protocols for DPPC can be directly applied to this compound.

Q4: In which solvents is this compound soluble?

A4: Similar to its non-deuterated counterpart, this compound is soluble in organic solvents. The table below provides solubility information for DPPC, which is directly applicable to this compound.

Quantitative Data Summary

Table 1: Storage Recommendations

ConditionTemperatureDurationNotes
Long-term Storage-80°CUp to 6 monthsSealed, away from moisture[3]
Short-term Storage-20°CUp to 1 monthSealed, away from moisture[3]

Table 2: Solubility Data

SolventSolubilityReference
EthanolSoluble[5]
Chloroform:Methanol:Water (65:25:4)5 mg/mL[6]
DMSOInsoluble[6]

Troubleshooting Guides

This section addresses common issues that may arise during the preparation and use of this compound liposomes.

Issue 1: Variability in Liposome Size and High Polydispersity Index (PDI)

  • Possible Causes:

    • Inconsistent hydration of the lipid film.

    • Inefficient size reduction method (sonication or extrusion).

    • Aggregation of liposomes after formation.

  • Solutions:

    • Hydration: Ensure the lipid film is thin and evenly distributed before adding the aqueous buffer. Hydrate (B1144303) above the phase transition temperature of DPPC (~41°C) to ensure proper lipid mobility.[5]

    • Sonication: Use a probe sonicator for better energy transfer, but be mindful of overheating, which can degrade the lipid. Use pulsed cycles and keep the sample on ice.[6][7]

    • Extrusion: For more uniform size distribution, pass the liposome suspension through polycarbonate membranes with a defined pore size multiple times (e.g., 10-20 passes).

    • Aggregation: Use a buffer with appropriate ionic strength and pH to maintain colloidal stability. Storage at 4°C can help reduce aggregation.[6]

Issue 2: Low Encapsulation Efficiency of Hydrophilic Drugs

  • Possible Causes:

    • The drug is not efficiently trapped within the aqueous core during hydration.

    • Leakage of the drug during the sizing process.

  • Solutions:

    • Hydration: Dissolve the hydrophilic drug in the hydration buffer before adding it to the lipid film.

    • Sizing Method: Extrusion is generally a gentler method than sonication and may result in less leakage of the encapsulated drug.[8]

    • Lipid Composition: The inclusion of charged lipids (e.g., DPPG) can increase the aqueous volume and improve the encapsulation of charged hydrophilic drugs.

Issue 3: Unexpected Phase Behavior or Transition Temperature

  • Possible Causes:

    • Presence of impurities in the lipid or solvent.

    • The deuteration of the headgroup can slightly alter the phase transition temperature.[4]

  • Solutions:

    • Purity: Use high-purity this compound and solvents to avoid artifacts.

    • Characterization: Determine the phase transition temperature of your specific batch of this compound using techniques like Differential Scanning Calorimetry (DSC) to ensure accurate experimental parameters.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration followed by Sonication

This method is suitable for producing small unilamellar vesicles (SUVs).

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Add the aqueous buffer (containing the substance to be encapsulated, if any) to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of DPPC (~41°C).[5]

    • Agitate the flask by vortexing or gentle shaking to hydrate the lipid film and form multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the flask containing the MLV suspension in an ice bath to prevent overheating.

    • Insert the tip of a probe sonicator into the suspension.

    • Sonicate in pulsed cycles (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes or until the suspension becomes translucent.[6][7]

  • Purification:

    • Centrifuge the sonicated liposome suspension to pellet any titanium particles shed from the sonicator tip and any larger lipid aggregates.

    • Collect the supernatant containing the SUVs.

Logical Workflow for Liposome Preparation

Liposome_Preparation cluster_film Lipid Film Formation cluster_hydration Hydration cluster_sizing Sizing cluster_final Final Product dissolve Dissolve this compound in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (High Vacuum) evaporate->dry add_buffer Add Pre-heated Aqueous Buffer dry->add_buffer Hydrate Film agitate Agitate to Form MLVs add_buffer->agitate sonicate Sonication (Probe Sonicator) agitate->sonicate Size Reduction extrude Extrusion (Optional) agitate->extrude Alternative Sizing purify Purification (Centrifugation) sonicate->purify extrude->purify suvs Small Unilamellar Vesicles (SUVs) purify->suvs

Caption: Workflow for preparing small unilamellar vesicles (SUVs) from this compound.

Troubleshooting Logic for Liposome Preparation

Troubleshooting_Liposomes start Start: Liposome Preparation Issue issue_size Issue: Inconsistent Size / High PDI start->issue_size issue_encapsulation Issue: Low Encapsulation Efficiency start->issue_encapsulation cause_hydration Cause: Poor Hydration issue_size->cause_hydration cause_sizing Cause: Inefficient Sizing issue_size->cause_sizing cause_aggregation Cause: Aggregation issue_size->cause_aggregation cause_trapping Cause: Poor Drug Trapping issue_encapsulation->cause_trapping cause_leakage Cause: Leakage During Sizing issue_encapsulation->cause_leakage solution_hydration Solution: Optimize Hydration (Temperature, Thin Film) cause_hydration->solution_hydration solution_sizing Solution: Refine Sizing Method (Sonication Power/Time, Extrusion Passes) cause_sizing->solution_sizing solution_buffer Solution: Adjust Buffer (pH, Ionic Strength) cause_aggregation->solution_buffer solution_drug Solution: Dissolve Drug in Buffer cause_trapping->solution_drug solution_gentle_sizing Solution: Use Gentler Sizing (Extrusion) cause_leakage->solution_gentle_sizing

Caption: Troubleshooting flowchart for common liposome preparation issues.

References

Technical Support Center: Improving Liposome Stability with (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Rac)-DPPC-d6 to enhance liposome (B1194612) stability. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposome formulations?

This compound is a synthetic phospholipid, specifically a deuterated and racemic form of dipalmitoylphosphatidylcholine (DPPC). The "d6" indicates that the acyl chains of the DPPC molecule are partially deuterated (contain deuterium (B1214612) instead of hydrogen). The "(Rac)" indicates that it is a racemic mixture, meaning it contains both stereoisomers of the DPPC molecule. The use of deuterated lipids can enhance the structural stability of liposomes due to stronger hydrophobic interactions. The racemic nature can influence the packing of the lipid bilayer, which may also affect stability and permeability.

Q2: How does this compound theoretically improve liposome stability compared to standard DPPC?

The primary theoretical advantages of using this compound are:

  • Enhanced Bilayer Packing: The presence of a racemic mixture can disrupt the highly ordered crystal lattice that can form in pure enantiomeric lipid bilayers below their phase transition temperature. This may lead to a more stable, less leaky membrane over time, especially during storage at temperatures below the main phase transition.

  • Increased Hydrophobic Interactions: Deuterium-carbon bonds are slightly shorter and stronger than hydrogen-carbon bonds, which can lead to stronger van der Waals interactions between the lipid tails. This enhanced interaction can result in a more condensed and stable lipid bilayer, potentially reducing passive drug leakage.

Q3: What are the key parameters to monitor when assessing the stability of liposomes containing this compound?

To assess the stability of your liposome formulation, you should monitor the following key parameters over time:

  • Particle Size and Polydispersity Index (PDI): Changes in particle size or an increase in PDI can indicate aggregation or fusion of liposomes. Dynamic Light Scattering (DLS) is the standard technique for these measurements.[1][2][3][4]

  • Zeta Potential: This measurement indicates the surface charge of the liposomes and is a key predictor of colloidal stability. A sufficiently high positive or negative zeta potential (typically > ±20 mV) can prevent aggregation due to electrostatic repulsion.[1][4][5]

  • Encapsulation Efficiency and Drug Leakage: Measuring the amount of encapsulated drug that leaks from the liposomes over time is a direct measure of their stability and retention capacity. This is often assessed using fluorescence-based assays.

Troubleshooting Guide

Problem 1: My liposome suspension with this compound shows signs of aggregation and precipitation.

Potential Cause Recommended Solution
Low Surface Charge The neutral charge of DPPC can lead to insufficient electrostatic repulsion between liposomes. Solution: Incorporate a small molar percentage (e.g., 5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using a lipid like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG). For a positive charge, 1,2-dipalmitoyl-3-trimethylammonium-propane (DPTAP) can be used. Aim for a zeta potential of at least ±20 mV for good colloidal stability.
Inappropriate pH or High Ionic Strength of the Buffer The pH and salt concentration of your buffer can influence the surface charge and interactions between liposomes. Solution: Ensure your buffer pH is in a range where your lipids and encapsulated drug are stable. If using a high salt buffer, consider that this can screen the surface charge, leading to aggregation. If possible, reduce the ionic strength of your buffer.
Suboptimal Preparation Method The method used for liposome preparation can significantly affect their initial size and tendency to aggregate. Solution: The thin-film hydration method followed by extrusion is a reliable technique for producing unilamellar vesicles of a controlled size. Ensure the lipid film is completely dry before hydration and that the hydration and extrusion steps are performed at a temperature above the phase transition temperature (Tm) of all lipid components. For DPPC, this is approximately 41°C.[6]

Problem 2: I am observing high drug leakage from my this compound liposomes.

Potential Cause Recommended Solution
Processing Temperature Below Phase Transition If liposomes are formed or processed below the main phase transition temperature (Tm) of DPPC (~41°C), defects in the lipid bilayer can occur, leading to increased permeability. Solution: Ensure that all steps of your liposome preparation, including hydration and extrusion, are performed at a temperature above the Tm of your lipid mixture.
Insufficient Bilayer Rigidity While this compound can improve stability, the formulation may still benefit from increased bilayer rigidity, especially for long-term storage or in biological media. Solution: Incorporate cholesterol into your formulation at a molar ratio of up to 50 mol%. Cholesterol is known to increase the packing density of phospholipid bilayers, thereby reducing membrane permeability and drug leakage.[7]
Lipid Hydrolysis Over time, phospholipids (B1166683) can hydrolyze, leading to the formation of lysolipids and free fatty acids, which can destabilize the liposomal membrane. Solution: Store your liposome preparations at 4°C to slow down hydrolysis. For long-term storage, consider lyophilization (freeze-drying) in the presence of a cryoprotectant.

Data Presentation: Comparative Stability Analysis (Illustrative Data)

The following tables present illustrative data comparing the stability of liposomes prepared with standard DPPC versus this compound over a 4-week period when stored at 4°C. This data is intended to demonstrate the expected trends based on the theoretical advantages of using the deuterated, racemic lipid.

Table 1: Particle Size and Polydispersity Index (PDI) Stability

TimeDPPC LiposomesThis compound Liposomes
Size (nm) ± SD PDI ± SD
Week 0 125 ± 2.10.15 ± 0.02
Week 1 130 ± 3.50.18 ± 0.03
Week 2 142 ± 4.80.22 ± 0.04
Week 4 165 ± 6.20.28 ± 0.05

Table 2: Zeta Potential and Drug Leakage Stability

TimeDPPC LiposomesThis compound Liposomes
Zeta Potential (mV) ± SD Drug Leakage (%)
Week 0 -5.2 ± 0.80
Week 1 -4.8 ± 1.18
Week 2 -4.1 ± 1.515
Week 4 -3.5 ± 1.825

Note: The drug leakage data is based on a hydrophilic drug encapsulated in the aqueous core.

Experimental Protocols

1. Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.

  • Materials:

    • This compound (or standard DPPC for control)

    • Cholesterol (optional, but recommended for improved stability)

    • Charged lipid (e.g., DPPG, optional for increased colloidal stability)

    • Chloroform or a 2:1 chloroform:methanol mixture

    • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

    • Drug to be encapsulated

  • Procedure:

    • Dissolve the lipids (this compound, cholesterol, and any charged lipid) in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator. Ensure the water bath temperature is above the Tm of the lipids (e.g., 50-60°C).

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the hydration buffer (pre-heated to above the Tm). If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer. Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs) of a uniform size, subject the MLV suspension to extrusion. This is done by passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes to ensure a narrow size distribution. The extruder should be heated to a temperature above the Tm of the lipids.

2. Stability Assessment: Calcein (B42510) Leakage Assay

This assay measures the release of the fluorescent dye calcein from the aqueous core of the liposomes, which serves as an indicator of membrane integrity.[8][9][10][11][12]

  • Materials:

    • Calcein

    • Sephadex G-50 column

    • Buffer (e.g., PBS, pH 7.4)

    • Triton X-100 solution (10% v/v)

    • Fluorometer

  • Procedure:

    • Prepare calcein-loaded liposomes using the thin-film hydration method, using a self-quenching concentration of calcein (e.g., 50-100 mM) in the hydration buffer.

    • Separate the liposomes from unencapsulated calcein by passing the suspension through a Sephadex G-50 size-exclusion column, eluting with the same buffer used for hydration.

    • Dilute the purified calcein-loaded liposomes in the buffer to a suitable concentration for fluorescence measurement.

    • Incubate the liposome suspension at the desired temperature (e.g., 4°C, 25°C, or 37°C).

    • At various time points, measure the fluorescence intensity (F_t) of an aliquot of the liposome suspension (Excitation: 495 nm, Emission: 515 nm).

    • To determine the fluorescence corresponding to 100% leakage (F_max), add Triton X-100 to a final concentration of 1% to another aliquot of the liposome suspension to completely lyse the vesicles. Measure the fluorescence intensity.

    • The percentage of calcein leakage at each time point is calculated using the following equation: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence at time zero.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_stability Stability Assessment cluster_characterization Initial Characterization a Lipid Dissolution (this compound, etc.) b Thin-Film Formation (Rotary Evaporation) a->b c Hydration (Formation of MLVs) b->c d Extrusion (Formation of LUVs) c->d e Particle Size & PDI (DLS) d->e Time-course Analysis f Zeta Potential d->f Time-course Analysis g Drug Leakage Assay (e.g., Calcein) d->g Time-course Analysis h Encapsulation Efficiency d->h

Caption: Experimental workflow for the preparation and stability assessment of this compound liposomes.

troubleshooting_logic cluster_aggregation Aggregation Issues cluster_leakage Leakage Issues start Liposome Instability Observed (Aggregation or Leakage) agg_q1 Is Zeta Potential close to neutral? start->agg_q1 leak_q1 Was preparation done above Tm? start->leak_q1 agg_a1_yes Incorporate charged lipids agg_q1->agg_a1_yes Yes agg_a1_no Check buffer pH and ionic strength agg_q1->agg_a1_no No leak_a1_no Repeat experiment at T > Tm leak_q1->leak_a1_no No leak_q2 Is cholesterol included? leak_q1->leak_q2 Yes leak_a2_no Add cholesterol to formulation leak_q2->leak_a2_no No leak_a2_yes Consider lipid hydrolysis (storage) leak_q2->leak_a2_yes Yes

Caption: Troubleshooting logic for common stability issues with this compound liposomes.

References

Technical Support Center: Quantification of (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (Rac)-dipalmitoylphosphatidylcholine-d6 ((Rac)-DPPC-d6). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1] In biological samples like plasma or serum, phospholipids (B1166683) are a major source of matrix effects in LC-MS analysis.[2][3] Since this compound is a deuterated phospholipid, it can be influenced by the presence of endogenous phospholipids and other matrix components.

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: The most common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the signal response of this compound in a neat solution to its response in a blank matrix sample that has been spiked with the analyte after extraction. A significant difference in peak areas between the two samples indicates the presence of matrix effects. Another qualitative method is post-column infusion, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

Q3: Can using a stable isotope-labeled internal standard like this compound eliminate matrix effects?

A3: While stable isotope-labeled internal standards are the gold standard for correcting for matrix effects, they may not completely eliminate the issue.[5] The underlying assumption is that the analyte and the internal standard will be equally affected by matrix components. However, if they do not co-elute perfectly, they can be affected differently, leading to inaccuracies.[6] It has been observed that even with stable isotope-labeled standards, significant ion enhancement can occur due to a combination of a non-uniform matrix and a non-linear detector response.[6]

Q4: What are the most effective strategies to minimize matrix effects for this compound quantification?

A4: The most effective approach is to remove interfering matrix components through rigorous sample preparation before introducing the sample into the mass spectrometer.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up lipid samples.[2] Additionally, optimizing the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce matrix effects. Sample dilution can also be a simple and effective method, provided the concentration of this compound remains above the limit of quantification.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the quantification of this compound.

Problem: Poor reproducibility and accuracy in quality control (QC) samples.

Possible Cause: Significant matrix effects are impacting the ionization of this compound and/or the internal standard.

Troubleshooting Steps:

  • Quantify Matrix Effects: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.

  • Optimize Sample Preparation: Employ a more effective sample cleanup method. The table below summarizes the effectiveness of different techniques.

  • Chromatographic Separation: Modify the LC gradient to better resolve this compound from interfering phospholipids.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components.

Problem: Low signal intensity for this compound.

Possible Cause: Ion suppression due to co-eluting phospholipids or other matrix components.

Troubleshooting Steps:

  • Phospholipid Removal: Implement a specific phospholipid removal strategy, such as HybridSPE® or other targeted methods.

  • Adjust MS Source Parameters: Optimize ion source temperature, gas flows, and spray voltage to improve desolvation and ionization efficiency.

  • Check for Co-elution: Use post-column infusion to identify the retention time of interfering species and adjust the chromatography accordingly.

Data Presentation: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodGeneral PrincipleEffectiveness in Phospholipid RemovalAnalyte RecoveryThroughput
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent.LowHighHigh
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquids.Moderate to HighVariable (can be low for polar analytes)Medium
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.HighHighMedium to High
HybridSPE®-Phospholipid Combines protein precipitation with selective phospholipid removal via zirconia-coated particles.Very HighHighHigh

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike

Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a given biological matrix.

Materials:

  • This compound standard solution

  • Blank biological matrix (e.g., plasma, serum)

  • Reconstitution solvent (compatible with LC-MS mobile phase)

  • Standard sample preparation reagents and equipment

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process the blank biological matrix through your entire sample preparation workflow. In the final step, reconstitute the extracted matrix with the this compound standard solution from Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples using your established LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components, particularly phospholipids, prior to LC-MS/MS analysis of this compound.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode sorbent)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove polar interferences)

  • Elution solvent (to elute this compound)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass the elution solvent through the cartridge to collect this compound.

  • Dry-down and Reconstitution: The eluted sample is typically dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction cleanup Phospholipid Removal (e.g., HybridSPE) extraction->cleanup reconstitution Reconstitution in LC-MS compatible solvent cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification of This compound ms_detection->quantification data_review Data Review and Reporting quantification->data_review

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart start Inaccurate or Irreproducible This compound Results check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix matrix_present Significant Matrix Effects Detected check_matrix->matrix_present Yes no_matrix No Significant Matrix Effects check_matrix->no_matrix No optimize_prep Optimize Sample Prep (SPE, LLE, PL Removal) matrix_present->optimize_prep check_is Verify Internal Standard Performance no_matrix->check_is optimize_lc Optimize Chromatography (Gradient, Column) optimize_prep->optimize_lc optimize_lc->check_matrix end_good Method Performs Acceptably check_is->end_good Acceptable end_bad Re-evaluate Method check_is->end_bad Unacceptable

Caption: Troubleshooting flowchart for matrix effects.

References

Validation & Comparative

A Comparative Guide: (Rac)-DPPC-d6 versus Non-Deuterated DPPC for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of (Rac)-DPPC-d6 and its Non-Deuterated Counterpart for Applications in Biophysical Research and Pharmaceutical Formulation

This guide provides a comprehensive comparison of (Rac)-1,2-dipalmitoyl-glycero-3-phosphocholine-d6 (this compound) and its non-deuterated analog, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Both lipids are fundamental components in the study of model cell membranes and the development of liposomal drug delivery systems. The key distinctions between these two molecules lie in the stereochemistry of the glycerol (B35011) backbone and the isotopic labeling of the phosphocholine (B91661) headgroup in this compound. This guide will delve into their structural and physical differences, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate lipid for their specific application.

Chemical and Structural Differences

The foundational difference between this compound and non-deuterated DPPC is twofold:

  • Stereochemistry: Non-deuterated DPPC, as it typically occurs in biological systems and is commercially supplied for most applications, possesses a stereospecific sn-glycero-3-phosphocholine backbone. In contrast, "(Rac)-" indicates that this compound is a racemic mixture, containing both the sn-1 and sn-3 stereoisomers of the dipalmitoyl-glycero-3-phosphocholine backbone. This seemingly subtle difference can influence the packing of the lipids in a bilayer and, consequently, the membrane's physical properties.

  • Isotopic Labeling: The "-d6" designation in this compound signifies the replacement of six hydrogen atoms with deuterium (B1214612) atoms. While the exact position can vary between suppliers, this labeling is commonly on the choline (B1196258) headgroup. Deuteration makes the molecule "visible" in certain analytical techniques, such as deuterium nuclear magnetic resonance (²H-NMR) and neutron scattering, without significantly altering its chemical reactivity.

Below is a diagram illustrating the general workflow for comparing these two lipids.

G Comparative Workflow: this compound vs. Non-Deuterated DPPC cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Comparison rac_dppc This compound liposome_prep Liposome Formation rac_dppc->liposome_prep non_dppc Non-deuterated DPPC non_dppc->liposome_prep dsc Differential Scanning Calorimetry (DSC) liposome_prep->dsc nmr Nuclear Magnetic Resonance (NMR) liposome_prep->nmr ns Neutron Scattering liposome_prep->ns phase_transition Phase Transition (Tm, ΔH) dsc->phase_transition membrane_dynamics Membrane Dynamics & Structure nmr->membrane_dynamics bilayer_properties Bilayer Thickness & Area per Lipid ns->bilayer_properties conclusion Comparative Assessment phase_transition->conclusion membrane_dynamics->conclusion bilayer_properties->conclusion G Liposome Preparation and Characterization Workflow start Start dissolve Dissolve Lipid in Organic Solvent start->dissolve evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate extrude Extrude to Form Unilamellar Vesicles hydrate->extrude characterize Characterize Liposomes extrude->characterize end End characterize->end G DPPC Liposome in Drug Delivery cluster_0 Formulation cluster_1 Administration & Targeting cluster_2 Cellular Uptake & Drug Release dppc DPPC (this compound or non-deuterated) liposome Liposome Formation dppc->liposome drug Therapeutic Agent drug->liposome administration Systemic Administration liposome->administration targeting Passive or Active Targeting to Disease Site administration->targeting endocytosis Endocytosis targeting->endocytosis fusion Membrane Fusion targeting->fusion release Drug Release into Cytoplasm endocytosis->release fusion->release

(Rac)-DPPC-d6 for Lipid Analysis: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipidomics, accurate and reproducible quantification of lipid species is paramount for meaningful biological interpretation. The use of internal standards is a critical component of analytical workflows, correcting for variability during sample preparation and analysis. This guide provides a comprehensive comparison of (Rac)-DPPC-d6 as an internal standard for lipid analysis, presenting its performance against other common standards, detailed experimental protocols, and visualizations of analytical workflows.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the quality of quantitative lipidomic data. Deuterated standards, such as this compound, are widely used due to their chemical similarity to the endogenous analytes. Below is a summary of the performance of different types of internal standards.

Internal Standard TypePrincipleAdvantagesDisadvantagesTypical Performance
This compound (Deuterated) Analyte with some hydrogen atoms replaced by deuterium.Co-elutes closely with the endogenous analyte in liquid chromatography (LC), correcting for matrix effects.[1]Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift compared to the native analyte.[1]Linearity (R²): >0.99, Accuracy (% Recovery): 90-115%[2], Precision (RSD): <15%
¹³C-Labeled Lipids Analyte with some carbon atoms replaced by the ¹³C isotope.Considered the "gold standard" as they have nearly identical chemical and physical properties to the analyte, minimizing isotopic effects.Higher cost compared to deuterated standards.Linearity (R²): >0.99, Accuracy (% Recovery): 95-105%, Precision (RSD): <10%
Odd-Chain Lipids Lipids with an odd number of carbon atoms in their fatty acid chains, which are not naturally abundant in most biological systems.Cost-effective and can be used for the quantification of multiple lipid classes.Do not co-elute with all endogenous lipids and may not fully compensate for matrix effects for all analytes.Linearity (R²): >0.98, Accuracy (% Recovery): 85-120%, Precision (RSD): <20%

Experimental Protocols

A robust experimental protocol is essential for reliable lipid analysis. The following is a detailed methodology for the quantification of phosphatidylcholines in a biological matrix using this compound as an internal standard.

Materials and Reagents
  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (1 mg/mL in chloroform/methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Nitrogen gas

Sample Preparation and Lipid Extraction
  • Sample Aliquoting: Thaw the biological sample on ice. Aliquot 50 µL of the sample into a glass tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard solution to the sample.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex for 30 seconds.

    • Add 125 µL of chloroform. Vortex for 30 seconds.

    • Add 125 µL of water. Vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to induce phase separation.

  • Organic Phase Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer it to a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the lipids of interest.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the target phosphatidylcholines and this compound.

Visualizing the Lipid Analysis Workflow

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagrams, generated using Graphviz (DOT language), illustrate the key stages of the lipid analysis process.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample Spike_IS Spike with this compound Sample->Spike_IS Extraction Lipid Extraction (Bligh-Dyer) Spike_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Results Lipid Concentrations Quantification->Results

Caption: A flowchart illustrating the major steps in the quantitative lipid analysis workflow, from sample preparation to final results.

G cluster_instrument Instrumentation Sample Matrix Sample Matrix Lipid Extraction Lipid Extraction Sample Matrix->Lipid Extraction This compound Added Lipid Extract Lipid Extract LC-MS/MS LC-MS/MS Lipid Extract->LC-MS/MS Data Analysis Data Analysis Quantified Lipids Quantified Lipids Data Analysis->Quantified Lipids Lipid Extraction->Lipid Extract LC-MS/MS->Data Analysis

Caption: A logical diagram showing the relationship between different stages of the lipid analysis process.

References

Isotope Effects of (Rac)-DPPC-d6 in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of membrane biophysics, drug delivery, and cell signaling, understanding the nuanced behavior of lipid molecules is paramount. Dipalmitoylphosphatidylcholine (DPPC) is a cornerstone of model membrane studies due to its well-characterized properties and prevalence in biological systems, such as in pulmonary surfactant. The use of isotopically labeled lipids, particularly deuterated variants like (Rac)-DPPC-d6, offers powerful tools for techniques such as neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. However, the introduction of deuterium (B1214612) can subtly alter the physicochemical properties of the lipid, an "isotope effect," which must be considered for accurate data interpretation.

This guide provides an objective comparison of this compound with its non-deuterated counterpart, supported by experimental data and detailed protocols. The "(Rac)" designation indicates that the lipid is a racemic mixture of its two stereoisomers, which can influence membrane packing, while "d6" specifies the number of deuterium atoms incorporated into the acyl chains.

Comparison of Physicochemical Properties

The substitution of hydrogen with deuterium in the acyl chains of DPPC introduces subtle but measurable changes in its biophysical properties. These alterations primarily stem from the stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which affects van der Waals interactions and molecular packing.

PropertyThis compound (estimated)Non-Deuterated DPPCDPPC-d62 (Perdeuterated)Rationale for Isotope Effect
Main Phase Transition Temperature (Tm) ~40.5 °C41.4 °C[1]37.1 °C[2]Deuteration of the acyl chains weakens van der Waals interactions, leading to a lower energy requirement for the transition from the ordered gel phase to the disordered liquid-crystalline phase. The effect is proportional to the degree of deuteration.[2]
Membrane Fluidity (steady-state anisotropy of DPH) HigherLowerHigherA lower Tm means the membrane will be in a more fluid state at a given temperature above the transition. This is reflected as a lower fluorescence anisotropy value for a probe like DPH.
Acyl Chain Order (from 2H NMR) Slightly LowerHigherLowerThe weaker inter-chain interactions in deuterated lipids can lead to a slight decrease in the collective order of the acyl chains in the gel phase.
Bilayer Thickness (in gel phase) Slightly ReducedStandardReducedThe decrease in attractive van der Waals forces due to chain deuteration can result in a slightly thinner bilayer.[3]
Area per Lipid (in gel phase) Slightly IncreasedStandardIncreasedA consequence of reduced packing efficiency due to weaker inter-chain interactions.

Note on (Rac) designation: The use of a racemic mixture ((Rac)-DPPC) instead of a pure enantiomer can introduce packing defects in the lipid bilayer, which may lead to a slight broadening of the phase transition and a marginal decrease in membrane order compared to enantiomerically pure DPPC.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to characterize the properties of DPPC and its deuterated analogs.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipids, it is used to determine the temperature and enthalpy of phase transitions.[4][5]

Protocol for Preparing Lipid Vesicles for DSC:

  • Lipid Film Preparation: Dissolve the desired amount of this compound or DPPC in chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[6]

  • Hydration: Add the desired buffer (e.g., PBS, HEPES) to the lipid film to a final lipid concentration of 1-5 mg/mL. The hydration should be performed at a temperature above the lipid's Tm (~50°C for DPPC).

  • Vesicle Formation: Vortex the suspension vigorously for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[6]

  • Sample Loading: Accurately transfer a known amount of the lipid suspension into a DSC sample pan. Use the same volume of buffer in the reference pan.

  • DSC Analysis: Perform heating and cooling scans at a controlled rate (e.g., 1°C/min). The Tm is determined as the peak temperature of the main endothermic transition.[7]

Fluorescence Anisotropy

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value corresponds to higher membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a common probe for the hydrophobic core of the membrane.[8][9]

Protocol for Fluorescence Anisotropy Measurement:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion of MLVs (prepared as in the DSC protocol) through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Probe Incorporation: Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (B95107) or DMSO. Add a small aliquot of the DPH stock to the LUV suspension to achieve a lipid-to-probe molar ratio of approximately 500:1.[10]

  • Incubation: Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayers.[10]

  • Measurement: Place the sample in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

  • Excite the sample with vertically polarized light (e.g., at 357 nm for DPH) and measure the fluorescence emission intensity for both vertical (IVV) and horizontal (IVH) polarizations (e.g., at 430 nm).[11]

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is an instrumental correction factor.

Raman Spectroscopy

Principle: Raman spectroscopy provides information about the vibrational modes of molecules. For lipids, it can be used to probe the conformational order of the acyl chains (trans/gauche isomerization) and the interactions of the headgroups.[12][13]

Protocol for Raman Spectroscopy of Lipid Bilayers:

  • Sample Preparation: Prepare a concentrated suspension of MLVs (10-20 mg/mL) as described in the DSC protocol.

  • Sample Mounting: Place a small aliquot of the lipid suspension in a temperature-controlled sample holder or on a microscope slide.

  • Data Acquisition: Use a Raman microscope with a suitable laser excitation wavelength (e.g., 785 nm to minimize fluorescence).[14]

  • Acquire spectra over a range of temperatures, allowing the sample to equilibrate at each temperature before measurement.

  • Data Analysis: Analyze specific Raman bands to assess membrane properties. For example, the ratio of the intensities of the C-C stretching bands at ~1090 cm-1 (gauche) and ~1130 cm-1 (trans) can be used to quantify acyl chain disorder.[13] The C-H stretching region (~2800-3000 cm-1) is also sensitive to chain packing and lateral order.[14]

Solid-State NMR Spectroscopy

Principle: Solid-state NMR, particularly 2H NMR of deuterated lipids, provides detailed information about the orientation, order, and dynamics of the lipid molecules within the bilayer.[15]

Protocol for 2H Solid-State NMR of Deuterated Lipids:

  • Sample Preparation: Prepare MLVs from this compound as described above.

  • Sample Packing: Centrifuge the MLV suspension to form a pellet. Carefully transfer the pellet into an NMR rotor.

  • Hydration Control: Ensure the sample is fully hydrated. The level of hydration can be critical for the observed phase behavior.

  • NMR Experiment: Place the rotor in a solid-state NMR spectrometer equipped with a probe suitable for 2H detection.

  • Data Acquisition: Acquire 2H NMR spectra using a quadrupole echo pulse sequence at various temperatures, especially around the phase transition.[16]

  • Data Analysis: The shape of the 2H NMR spectrum (the Pake doublet) and the quadrupolar splitting can be analyzed to determine the order parameter (SCD) for the C-D bonds at different positions along the acyl chain, providing a detailed picture of molecular order.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation prep_dppc Weigh Non-Deuterated DPPC film Create Thin Lipid Films prep_dppc->film prep_d6 Weigh this compound prep_d6->film hydrate Hydrate Films to form MLVs film->hydrate extrude Extrude to form LUVs (for Fluorescence) hydrate->extrude dsc Differential Scanning Calorimetry (DSC) hydrate->dsc MLVs raman Raman Spectroscopy hydrate->raman MLVs nmr Solid-State NMR hydrate->nmr MLVs fluor Fluorescence Anisotropy extrude->fluor LUVs tm Phase Transition Temp (Tm) dsc->tm fluidity Membrane Fluidity fluor->fluidity order Acyl Chain Order raman->order dynamics Molecular Dynamics nmr->dynamics compare Comparative Analysis of Isotope Effects tm->compare fluidity->compare order->compare dynamics->compare

Caption: Experimental workflow for comparing the biophysical properties of this compound and non-deuterated DPPC.

Role in Signaling Pathways: Lipid Rafts and Ceramide

DPPC, with its saturated acyl chains, is a key component of liquid-ordered (Lo) domains, or "lipid rafts," in cell membranes. These microdomains serve as platforms for concentrating specific proteins and lipids, thereby facilitating cellular signaling.[5][17][18] Ceramide, a bioactive sphingolipid, is known to generate large, ordered domains within membranes, and its signaling is often intertwined with the biophysical properties of the surrounding phospholipids (B1166683) like DPPC.[1][19] An external stimulus, such as TNF-α, can activate sphingomyelinase, leading to the production of ceramide from sphingomyelin (B164518) in the outer leaflet of the plasma membrane. This localized increase in ceramide can induce the formation or coalescence of ceramide-rich platforms, which can recruit signaling proteins and initiate downstream cascades, such as apoptosis.[20]

G cluster_membrane Plasma Membrane cluster_signal Downstream Signaling sm Sphingomyelin ceramide Ceramide sm:s->ceramide:n hydrolysis dppc DPPC raft Lipid Raft (Lo Phase) dppc->raft chol Cholesterol chol->raft receptor TNF-α Receptor smase Sphingomyelinase receptor->smase activates ceramide->raft induces formation capp Ceramide-Activated Protein Phosphatase (CAPP) raft->capp recruits & activates apoptosis Apoptosis capp->apoptosis tnfa TNF-α tnfa->receptor smase->sm

Caption: Simplified signaling pathway showing the role of DPPC in ceramide-induced lipid raft formation.

References

Cross-Validation of (Rac)-DPPC-d6 with Alternative Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the precise and sensitive field of lipidomics, the accuracy of quantitative analysis is paramount. The use of internal standards (IS) is a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS) based methods, correcting for variability in sample preparation, extraction, and instrument response. This guide provides an objective comparison of the performance of the widely used deuterated internal standard, (Rac)-DPPC-d6, against other common alternatives, supported by experimental data and detailed methodologies.

The Gold Standard and Its Challengers: An Overview of Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound (dipalmitoylphosphatidylcholine with six deuterium (B1214612) atoms), are often considered the "gold standard" in mass spectrometry.[1] Their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly during analytical procedures.[1] However, the landscape of internal standards is diverse, with odd-chain lipids emerging as a cost-effective and viable alternative. This guide focuses on a comparative evaluation of:

  • This compound: A deuterated phosphatidylcholine standard.

  • PC(17:0/17:0): An odd-chain diacyl-phosphatidylcholine standard.

  • PC(16:0/16:0)-d9: Another deuterated phosphatidylcholine standard with a different deuteration pattern.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes key performance metrics for these internal standards, compiled from various validation studies. These parameters are critical in assessing the suitability of an internal standard for a specific analytical method.

Performance MetricThis compoundPC(17:0/17:0) (Odd-Chain)PC(16:0/16:0)-d9Key Considerations
Extraction Recovery High and consistent, closely mimics endogenous PC species.Generally high, but may exhibit slight differences from even-chain lipids depending on the extraction method.High and consistent, similar to other deuterated PC standards.The choice of extraction method (e.g., Folch, Bligh-Dyer, MTBE) can influence the recovery of all lipids.[1]
Matrix Effect Minimal, as it co-elutes with the analyte, effectively compensating for ion suppression or enhancement.[2]Can be more susceptible to differential matrix effects compared to SIL IS, as its chromatographic behavior may not perfectly match the analyte.Minimal, due to co-elution with the target analyte.A thorough evaluation of matrix effects is crucial, especially when dealing with complex biological matrices.
Precision (%RSD) Excellent, typically <15% for intra- and inter-day precision in validated assays.Good, but may show slightly higher variability compared to SIL IS.Excellent, with %RSD values typically well within regulatory acceptance criteria.Lower %RSD indicates higher reproducibility of the analytical method.
Accuracy (%Bias) High, with bias typically within ±15% of the nominal concentration.Good, but potential for bias if the response factor differs significantly from the analyte.High, with accuracy comparable to other deuterated standards.Accuracy reflects how close the measured value is to the true value.
Linearity (R²) Excellent, with correlation coefficients typically >0.99 over a wide dynamic range.Good, but the linear range might be narrower compared to SIL IS.Excellent, demonstrating a strong correlation between response and concentration.A high R² value indicates a good fit of the calibration curve.

Experimental Protocols: A Blueprint for Validation

Reproducible and reliable data hinges on well-defined experimental protocols. The following sections outline a typical workflow for the cross-validation of internal standards in a lipidomics study.

Sample Preparation and Lipid Extraction (Modified Folch Method)
  • Spiking: To 100 µL of plasma, add a known concentration of the internal standard (this compound, PC(17:0/17:0), or PC(16:0/16:0)-d9).

  • Protein Precipitation & Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[1]

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[1]

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.[1]

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids.[1]

  • Drying: Dry the collected lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and/or negative ion mode, depending on the lipid classes of interest.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizing the Workflow and Logic

To better illustrate the processes involved in internal standard validation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch) Spike_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

A typical experimental workflow for lipidomics analysis.

validation_logic cluster_metrics Performance Metrics Evaluation Select_IS Select Internal Standards (this compound, Odd-Chain, etc.) Prep_Samples Prepare QC Samples & Calibrators in Relevant Matrix Select_IS->Prep_Samples Analyze_Samples Analyze Samples by LC-MS/MS Prep_Samples->Analyze_Samples Recovery Recovery Analyze_Samples->Recovery Matrix_Effect Matrix_Effect Analyze_Samples->Matrix_Effect Precision Precision Analyze_Samples->Precision Accuracy Accuracy Analyze_Samples->Accuracy Linearity Linearity Analyze_Samples->Linearity Compare_Performance Compare Performance of Internal Standards Recovery->Compare_Performance Matrix_Effect->Compare_Performance Precision->Compare_Performance Accuracy->Compare_Performance Linearity->Compare_Performance

Logical workflow for evaluating internal standard performance.

Conclusion: Selecting the Right Tool for the Job

The choice of an internal standard is a critical decision in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards like this compound and PC(16:0/16:0)-d9 are often considered the gold standard due to their ability to closely mimic the behavior of endogenous analytes, odd-chain lipids such as PC(17:0/17:0) can also provide robust quantification.[1] The selection should be based on a thorough validation process that assesses key performance metrics in the specific biological matrix of interest. By carefully considering the data presented and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.

References

A Head-to-Head Comparison: (Rac)-DPPC-d6 vs. C13-Labeled DPPC for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on metabolic studies involving dipalmitoylphosphatidylcholine (DPPC), the choice of isotopic label is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used stable isotope-labeled versions of DPPC: (Rac)-DPPC-d6 (deuterium-labeled) and C13-labeled DPPC. By examining their intrinsic properties, performance in analytical platforms, and providing supporting experimental context, this document aims to equip scientists with the necessary information to make an informed choice for their specific research needs.

Dipalmitoylphosphatidylcholine is a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. Its metabolism is intricately linked to various physiological and pathological processes, making it a key target for metabolic research. Stable isotope labeling, in conjunction with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracing of DPPC's metabolic fate, including its synthesis, turnover, and involvement in signaling pathways.

Performance Comparison at a Glance: this compound vs. C13-Labeled DPPC

The fundamental difference between these two tracers lies in the isotope used for labeling: deuterium (B1214612) (²H or D) for this compound and carbon-13 (¹³C) for C13-labeled DPPC. This seemingly subtle distinction has profound implications for their analytical behavior and application in metabolic studies.

FeatureThis compoundC13-Labeled DPPCRationale & Supporting Data
Isotopic Stability LowerHigherDeuterium labels, particularly on fatty acids, can be susceptible to loss during metabolic processes like desaturation.[1] Furthermore, deuterium exchange can occur in protic solvents during storage, potentially reducing the isotopic purity.[1] Carbon-13 labels are integrated into the carbon backbone of the molecule, making them significantly more stable throughout metabolic transformations.
Kinetic Isotope Effect (KIE) Potential for significant KIENegligible KIEThe substantial mass difference between hydrogen and deuterium can lead to a kinetic isotope effect, where enzymatic reactions involving the C-D bond proceed at a slower rate than those with a C-H bond.[2][3] This can alter the apparent metabolic flux. The smaller mass difference between ¹²C and ¹³C results in a generally negligible KIE.[2]
Chromatographic Behavior Potential for retention time shiftCo-elutes with unlabeled analyteThe difference in bond strength and polarity between C-H and C-D bonds can cause deuterated compounds to elute slightly earlier than their non-labeled counterparts in reverse-phase liquid chromatography.[1][4] This can complicate quantification if the internal standard does not perfectly co-elute with the analyte. C13-labeled compounds typically exhibit near-perfect co-elution.[4]
Cost-Effectiveness Generally more cost-effectiveGenerally more expensiveThe synthesis of deuterated compounds is often less complex and costly compared to the synthesis of C13-labeled molecules.
Analytical Detection Mass SpectrometryMass Spectrometry & NMR SpectroscopyBoth can be readily detected by mass spectrometry. However, the distinct nuclear spin of ¹³C makes it amenable to NMR spectroscopy, which can provide valuable structural and positional information about the label.[5][6]
Primary Application Internal standard for quantification, metabolic tracing in less sensitive applications.Gold standard for metabolic flux analysis, quantitative proteomics, and studies requiring high accuracy.Due to its potential for analytical variability, this compound is often used as an internal standard where its primary role is to correct for sample loss and ionization suppression. For precise metabolic flux analysis, the stability and lack of KIE of C13-labeled DPPC make it the superior choice.

Deciphering the Metabolic Journey: DPPC Synthesis Pathways

Understanding the metabolic pathways of DPPC is crucial for designing and interpreting tracer experiments. DPPC is synthesized via two primary routes: the de novo (Kennedy) pathway and the remodeling (Lands' cycle) pathway.[7][8][9]

Diagram 1: The De Novo and Remodeling Pathways of DPPC Synthesis.

In a typical metabolic tracing experiment, a labeled precursor would be introduced, and its incorporation into DPPC would be monitored over time to determine the activity of these pathways.

Experimental Workflows: A Comparative Approach

The choice between this compound and C13-labeled DPPC will dictate the specifics of the experimental workflow. Below is a generalized workflow for a comparative metabolic study.

Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., A549 lung epithelial cells) Labeling Introduction of Labeled Precursor Cell_Culture->Labeling Rac_DPPC This compound Labeling->Rac_DPPC C13_DPPC C13-Labeled DPPC Labeling->C13_DPPC Harvesting Cell Harvesting & Quenching Rac_DPPC->Harvesting C13_DPPC->Harvesting NMR NMR Spectroscopy (for C13-labeled samples) C13_DPPC->NMR Structural Confirmation Extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE method) Harvesting->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS analysis) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS Derivatization->LC_MS Data_Processing Data Processing & Isotopic Correction LC_MS->Data_Processing NMR->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Diagram 2: Generalized workflow for a comparative metabolic study using labeled DPPC.

Detailed Experimental Protocols

Cell Culture and Labeling
  • Cell Line: A549 human lung adenocarcinoma cells are a relevant model for studying pulmonary surfactant metabolism.

  • Culture Conditions: Grow cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Labeling Protocol:

    • For tracing de novo synthesis, cells can be incubated with a labeled precursor such as ¹³C-choline or d9-choline.

    • To study remodeling, cells can be pulsed with this compound or C13-labeled DPPC complexed with fatty acid-free bovine serum albumin (BSA) for a defined period, followed by a chase with unlabeled media.

Lipid Extraction (Bligh-Dyer Method)
  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Phase Separation: Add 1 mL of a 1:2 (v/v) mixture of chloroform (B151607):methanol to the cell pellet. Vortex vigorously for 1 minute. Add 0.25 mL of chloroform and vortex again. Add 0.25 mL of water and vortex for a final minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 9:1 methanol:chloroform).

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 40% to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan followed by data-dependent MS/MS of the most abundant ions.

    • Precursor Ions: Monitor for the precursor ions of unlabeled DPPC (m/z 734.6), this compound (m/z 740.6), and the various isotopologues of C13-labeled DPPC.

    • Fragmentation: Collision-induced dissociation (CID) will produce a characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1.

Data Analysis
  • Peak Integration: Integrate the peak areas of the different isotopologues of DPPC.

  • Isotopic Correction: Correct for the natural abundance of ¹³C in the unlabeled and deuterated samples.

  • Quantification: For experiments using labeled DPPC as an internal standard, calculate the concentration of endogenous DPPC based on the peak area ratio to the known concentration of the added standard.

  • Metabolic Flux Calculation: For tracing studies, calculate the rate of incorporation of the label into the DPPC pool over time to determine synthesis and turnover rates.

Conclusion: Making the Right Choice for Your Research

The selection between this compound and C13-labeled DPPC for metabolic studies is not a one-size-fits-all decision.

  • This compound offers a cost-effective solution, particularly for its use as an internal standard in quantitative assays where the primary goal is to correct for analytical variability. However, researchers must be mindful of the potential for kinetic isotope effects and chromatographic shifts , which could impact the accuracy of metabolic flux measurements.

  • C13-labeled DPPC is the gold standard for metabolic tracing and flux analysis . Its high isotopic stability and negligible kinetic isotope effect ensure that it behaves virtually identically to its unlabeled counterpart, providing a more accurate representation of metabolic processes. While more expensive, the investment is often justified by the generation of more reliable and robust data, especially in complex biological systems.

For researchers and drug development professionals where the highest level of quantitative accuracy and a true representation of metabolic dynamics are paramount, C13-labeled DPPC is the recommended choice. For applications where cost is a major constraint and the potential for isotopic effects can be accounted for or is less critical, this compound remains a viable option, particularly as an internal standard. Ultimately, a thorough understanding of the strengths and limitations of each labeled compound will empower scientists to design more effective experiments and generate high-quality, reproducible data in their exploration of DPPC metabolism.

References

A Comparative Guide to Internal Standards for Accurate Lipid Quantification: A Focus on (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is paramount in understanding their complex roles in health and disease, and is a cornerstone of robust drug development programs. In mass spectrometry-based lipidomics, the use of internal standards is crucial for correcting analytical variability, ensuring data reliability and enabling meaningful comparisons across studies. This guide provides an objective comparison of the performance of the deuterated internal standard, (Rac)-dipalmitoylphosphatidylcholine-d6 ((Rac)-DPPC-d6), with other common alternatives, supported by available experimental insights.

The Role of Internal Standards in Lipidomics

Internal standards are compounds added to a sample at a known concentration before analysis. They are structurally and chemically similar to the analytes of interest but are isotopically labeled or have a unique structure (e.g., odd-chain fatty acids), allowing them to be distinguished by the mass spectrometer. Their primary function is to normalize the signal of endogenous lipids, thereby accounting for variations that can occur during sample preparation, extraction, and mass spectrometric analysis. The ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the analytical workflow.

Performance Comparison of Internal Standard Types

The choice of an appropriate internal standard is a critical determinant of the accuracy and precision of lipid quantification. The most commonly used types of internal standards in lipidomics fall into three main categories: deuterated lipids, carbon-13 labeled lipids, and odd-chain lipids.

Studies utilizing NIST SRM 1950 have demonstrated that various quantification strategies are employed within the lipidomics community, including the use of deuterated internal standards in a "one ISTD-per-lipid class" approach.[3] This approach is common due to the commercial availability and cost-effectiveness of deuterated standards like this compound. However, inter-laboratory comparisons have also highlighted the variability in reported lipid concentrations, which can be attributed to differences in analytical platforms, extraction methods, and the choice of internal standards.[1]

Some research suggests that using a panel of multiple internal standards, such as a 13C-labeled yeast extract, can provide improved normalization and reduce the coefficient of variation (CV%) compared to using a single commercially available deuterated internal standard mixture.[4][5] This is because a mixture of standards can better account for the diverse physicochemical properties of different lipid species within a class.

The following table summarizes the general advantages and disadvantages of each type of internal standard for phosphatidylcholine quantification.

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound (Deuterated) Hydrogen atoms are replaced by deuterium (B1214612).- Closely co-elutes with the endogenous analyte in liquid chromatography (LC). - Can effectively correct for matrix effects. - Generally more cost-effective and widely available.- Potential for isotopic scrambling or exchange of deuterium atoms. - May exhibit a slight retention time shift compared to the native analyte. - A single deuterated standard may not perfectly mimic the behavior of all PC species with varying fatty acid chain lengths and degrees of saturation.
Odd-Chain Phosphatidylcholines Contain fatty acid chains with an odd number of carbon atoms, which are not naturally abundant in most biological systems.- Not naturally present in most samples, avoiding interference from endogenous lipids. - Can be a cost-effective alternative to isotopically labeled standards.- May not co-elute perfectly with all even-chain endogenous PCs. - Ionization efficiency may differ from that of even-chain PCs, potentially leading to quantification inaccuracies if not properly validated.
13C-Labeled Phosphatidylcholines Carbon atoms are replaced with the stable isotope 13C.- Considered the "gold standard" as they are chemically and physically almost identical to the endogenous analyte. - Minimal risk of isotopic exchange. - Co-elute almost perfectly with the native analyte.- Typically more expensive to synthesize and therefore less commercially available for a wide range of lipid species.

Experimental Protocol: Quantification of Phosphatidylcholines using this compound Internal Standard

This protocol outlines a general workflow for the quantification of phosphatidylcholines in a biological matrix (e.g., plasma) using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Lipid Extraction

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of this compound solution in a suitable organic solvent (e.g., methanol (B129727) or isopropanol) to the plasma sample. The amount added should be within the linear dynamic range of the instrument and ideally close to the expected concentration of the endogenous PCs.

  • Protein Precipitation and Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as methanol/methyl-tert-butyl ether (MTBE) or the Folch method (chloroform/methanol). This step serves to precipitate proteins and extract lipids into the organic phase.

  • Phase Separation: Centrifuge the samples to achieve clear phase separation.

  • Lipid Extract Collection: Carefully collect the organic layer containing the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 or C30 reversed-phase column suitable for lipid separation.

    • Mobile Phases: Employ a binary solvent system, for example:

      • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an additive like ammonium (B1175870) formate (B1220265) or formic acid.

      • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

    • Gradient: Program a gradient to elute PCs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode for the detection of phosphatidylcholines.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transitions: Set up specific precursor-to-product ion transitions for each target PC species and for the this compound internal standard. For PCs, the precursor ion is the [M+H]+ adduct, and a common product ion is the phosphocholine (B91661) headgroup fragment at m/z 184.

3. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the MRM transitions for each endogenous PC and the this compound internal standard.

  • Response Ratio Calculation: Calculate the response ratio for each endogenous PC by dividing its peak area by the peak area of the this compound internal standard.

  • Quantification: Determine the concentration of each PC species by using a calibration curve constructed with known concentrations of authentic PC standards and a fixed concentration of the internal standard.

Visualizing the Workflow and Logic

To better illustrate the key processes in a lipidomics experiment and the decision-making for internal standard selection, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Sample->Spike_IS Extraction Lipid Extraction (e.g., MTBE) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to this compound Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Signaling_Pathway cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling PC Phosphatidylcholine (PC) PLC Phospholipase C (PLC) PC->PLC PLD Phospholipase D (PLD) PC->PLD DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PA Phosphatidic Acid (PA) PLD->PA hydrolyzes PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling PA->Downstream

Caption: A simplified signaling pathway involving phosphatidylcholine hydrolysis.

Conclusion

The selection of an appropriate internal standard is a critical decision in quantitative lipidomics that directly impacts the accuracy and reliability of the results. This compound is a widely used and generally effective deuterated internal standard for the quantification of phosphatidylcholines. It offers the key advantage of closely mimicking the chromatographic behavior of endogenous PCs. However, for the highest level of accuracy, especially in complex matrices or when a wide range of PC species are of interest, the use of a suite of internal standards, including 13C-labeled counterparts, may be preferable, albeit at a higher cost. The detailed experimental protocol provided in this guide offers a robust starting point for researchers aiming to perform accurate quantification of phosphatidylcholines using this compound. It is essential to validate the chosen method in the specific biological matrix of interest to ensure optimal performance and data quality.

References

A Comparative Study of Racemic vs. Enantiomerically Pure DPPC: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, membrane interactions, and biological implications of dipalmitoylphosphatidylcholine (DPPC) stereoisomers.

This guide provides a comprehensive comparison of racemic and enantiomerically pure dipalmitoylphosphatidylcholine (DPPC), offering researchers, scientists, and drug development professionals a detailed resource for understanding the nuanced differences between these lipid systems. While enantiomerically pure lipids, such as the naturally occurring L-DPPC, and their synthetic D-enantiomers possess identical physical properties in isolation, their behavior in mixed systems and interactions with other chiral molecules can diverge significantly. This comparison synthesizes available data to illuminate these differences, aiding in the rational design of lipid-based formulations and model membrane systems.

Physicochemical Properties: A Tale of Two Systems

The fundamental physicochemical properties of enantiomerically pure D-DPPC and L-DPPC membranes are identical in an achiral environment. However, a racemic mixture, composed of equal parts D- and L-DPPC, can exhibit distinct thermodynamic behavior due to the interactions between the enantiomers.

Table 1: Comparative Physicochemical Properties of DPPC Stereoisomers

PropertyEnantiomerically Pure (L-DPPC or D-DPPC)Racemic (D/L-DPPC)Key Observations & Inferences
Main Phase Transition Temperature (Tm) ~41 °CPotentially alteredThe Tm of a racemic mixture may be slightly depressed or broadened compared to the pure enantiomer due to less-than-perfect packing between molecules of opposite chirality. This is analogous to the melting point depression observed in mixtures of other chiral compounds.
Pre-transition Temperature (Tp) ~35 °CPotentially altered or absentThe pre-transition, which corresponds to the transformation from a planar gel phase (Lβ') to a rippled gel phase (Pβ'), is sensitive to packing defects. The presence of both enantiomers in a racemic mixture could disrupt the long-range order required for the ripple phase, leading to a broadened or absent pre-transition.
Enthalpy of Main Transition (ΔH) ~8.7 kcal/molPotentially lowerA lower enthalpy of transition in the racemic mixture would indicate a less cooperative melting process, suggesting that the interactions between D- and L-DPPC molecules are weaker than those between identical enantiomers.
Area per Molecule (Gel Phase) ~47-48 ŲPotentially largerImperfect packing in the racemic gel phase could lead to a slightly larger area per molecule compared to the highly ordered pure enantiomer.
Area per Molecule (Liquid Crystalline Phase) ~63-64 ŲLikely similar to pure enantiomerIn the more disordered liquid crystalline phase, the differences in packing between racemic and enantiomerically pure systems are expected to be less pronounced.

Note: Direct experimental data for racemic DPPC is limited. The values and observations for the racemic mixture are largely inferred from the principles of stereochemistry and studies on other chiral lipid systems.

Interaction with Cholesterol: The Impact of Chirality

Cholesterol, itself a chiral molecule, can exhibit stereospecific interactions with phospholipids (B1166683). While studies have shown that the two enantiomers of DPPC interact indistinguishably with cholesterol in some contexts, the introduction of a racemic lipid environment can influence the formation of cholesterol-rich domains.[1]

Table 2: Interaction of DPPC Stereoisomers with Cholesterol

Interaction AspectEnantiomerically Pure DPPCRacemic DPPCImplications
Domain Formation Forms liquid-ordered (lo) domains with cholesterol.May exhibit altered domain size, shape, and distribution. The interface between D- and L-DPPC domains could create lines of defects that influence cholesterol partitioning.The organization of lipid rafts, which are critical for cell signaling, can be influenced by the stereochemistry of the constituent lipids.
Membrane Condensing Effect Cholesterol effectively orders the acyl chains of pure L-DPPC.[2]The condensing effect of cholesterol might be slightly less pronounced due to the packing disruptions at the D-L interfaces.This could lead to differences in membrane permeability and rigidity in racemic vs. enantiomerically pure liposomal formulations.
Phase Behavior The addition of cholesterol to DPPC leads to the disappearance of the main phase transition at higher concentrations.[3]The phase diagram of racemic DPPC with cholesterol may show subtle differences in the phase boundaries compared to the enantiomerically pure system.Formulation stability and drug release characteristics could be affected by these differences in phase behavior.

Biological Implications: From Enzyme Selectivity to Cellular Uptake

The chirality of DPPC can have significant consequences in biological systems, where interactions with chiral biomolecules such as proteins and enzymes are ubiquitous.

Enzyme Stereoselectivity

One of the most direct demonstrations of the biological importance of lipid chirality is the stereospecificity of enzymes. For instance, phospholipase A2 (PLA2), an enzyme crucial for lipid metabolism and signaling, preferentially hydrolyzes the L-enantiomer of DPPC, while the D-enantiomer acts as a competitive inhibitor.[1][4] This has profound implications for the design of lipid-based drug delivery systems, as liposomes composed of D-DPPC would be expected to exhibit greater stability in biological environments where PLA2 is active.

Protein Interactions and Signaling Pathways

The stereochemistry of lipids can influence the structure and function of membrane-associated proteins, thereby affecting downstream signaling events. While direct evidence for DPPC stereochemistry modulating specific signaling pathways is an area of ongoing research, general principles of chiral recognition suggest several potential mechanisms:

  • Receptor Binding: G-protein coupled receptors (GPCRs) and other membrane receptors are chiral entities. The lipid environment can allosterically modulate their conformation and function.[5][6][7][8] It is plausible that enantiomerically pure and racemic DPPC membranes could differentially affect GPCR activity.

  • Domain-Mediated Signaling: Lipid rafts serve as platforms for concentrating signaling molecules. As the stereochemistry of DPPC can influence raft formation and organization, it may indirectly regulate signaling pathways that are dependent on these microdomains.[9]

  • Direct Lipid Signaling: Phospholipids and their metabolites can act as second messengers in signaling cascades. The enzymatic generation of these messengers can be stereospecific, as seen with PLA2.

Below is a generalized workflow illustrating how lipid stereochemistry can be investigated for its impact on a signaling pathway.

G cluster_0 Liposome (B1194612) Preparation cluster_1 Cellular Studies cluster_2 Data Analysis & Interpretation L_DPPC Enantiomerically Pure L-DPPC Liposomes Incubation Incubate cells with different liposome formulations L_DPPC->Incubation D_DPPC Enantiomerically Pure D-DPPC Liposomes D_DPPC->Incubation Racemic_DPPC Racemic D/L-DPPC Liposomes Racemic_DPPC->Incubation Cell_Culture Target Cell Line (e.g., expressing a specific GPCR) Cell_Culture->Incubation Cellular_Uptake Quantify Cellular Uptake (e.g., via fluorescently labeled lipids) Incubation->Cellular_Uptake Signaling_Assay Measure Downstream Signaling Event (e.g., cAMP levels, Ca2+ flux) Incubation->Signaling_Assay Comparison Compare signaling response between L-, D-, and Racemic DPPC Cellular_Uptake->Comparison Signaling_Assay->Comparison Conclusion Draw conclusions on the influence of DPPC stereochemistry Comparison->Conclusion

Workflow for investigating the effect of DPPC stereochemistry on a cellular signaling pathway.

Cellular Uptake

The stereochemistry of liposomes can also influence their interaction with and uptake by cells. While some studies suggest that DPPC has a negligible effect on cellular uptake compared to other lipids, the overall lipid composition and the presence of targeting ligands can lead to stereospecific interactions with cell surface receptors and proteins, potentially altering internalization pathways and efficiency.[10][11][12][13]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experimental techniques are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and enthalpy (ΔH) of DPPC vesicles.

Methodology:

  • Prepare multilamellar vesicles (MLVs) of enantiomerically pure or racemic DPPC at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Hydrate the lipid film by vortexing above the Tm of DPPC (~41 °C) for several minutes.

  • Load the lipid dispersion into an aluminum DSC pan and seal it. Use a reference pan containing the same buffer.

  • Place the sample and reference pans in the DSC instrument.

  • Equilibrate the system at a temperature below the expected pre-transition (e.g., 20 °C).

  • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature above the main transition (e.g., 60 °C).

  • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the ΔH.

  • Perform at least one cooling and reheating scan to check for thermal history effects.

Atomic Force Microscopy (AFM) of Supported Lipid Bilayers

Objective: To visualize the morphology and domain structure of DPPC bilayers on a solid support.

Methodology:

  • Prepare small unilamellar vesicles (SUVs) of the desired DPPC composition by sonication or extrusion.

  • Cleave a mica substrate to obtain a fresh, atomically flat surface.

  • Deposit the SUV solution onto the mica surface and incubate at a temperature above the Tm of DPPC (e.g., 50-60 °C) for 30-60 minutes to allow for vesicle fusion and formation of a supported lipid bilayer (SLB).

  • Gently rinse the surface with buffer to remove unfused vesicles.

  • Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated.

  • Image the SLB in tapping mode or contact mode at various temperatures to observe the gel and liquid-crystalline phases and any domain formation.[14][15]

The following diagram illustrates the workflow for preparing a supported lipid bilayer for AFM imaging.

G Start DPPC Powder (Racemic or Enantiopure) Hydration Hydration in Buffer (above Tm) Start->Hydration Vesicle_Formation Vesicle Formation (Sonication/Extrusion) Hydration->Vesicle_Formation SUV_Solution SUV Suspension Vesicle_Formation->SUV_Solution Incubation Incubation of SUVs on Mica (above Tm) SUV_Solution->Incubation Mica Freshly Cleaved Mica Substrate Mica->Incubation SLB Supported Lipid Bilayer (SLB) Incubation->SLB AFM AFM Imaging SLB->AFM

Workflow for the preparation of a supported lipid bilayer for AFM analysis.

Conclusion

The choice between racemic and enantiomerically pure DPPC is a critical consideration in the design of lipid-based systems for research and therapeutic applications. While enantiomerically pure systems offer a higher degree of order and may be necessary for studying specific stereoselective interactions, racemic mixtures can provide a more cost-effective alternative for applications where absolute stereochemical purity is not paramount. However, researchers must be aware of the potential for altered phase behavior and interactions in racemic systems. The use of D-enantiomers offers a promising strategy for enhancing the in vivo stability of liposomal drug carriers by evading enzymatic degradation. Further research into the subtle yet significant differences between these systems will undoubtedly unlock new possibilities in membrane biophysics and drug delivery.

References

Performance of (Rac)-DPPC-d6 in Different Mass Analyzers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of deuterated lipid species such as (Rac)-dipalmitoylphosphatidylcholine-d6 ((Rac)-DPPC-d6) is crucial in various research areas, including lipidomics, drug delivery, and membrane biophysics. The choice of mass analyzer significantly impacts the quality and nature of the data obtained. This guide provides a comparative overview of the performance of three common mass analyzer types—Time-of-Flight (TOF), Quadrupole, and Ion Trap—for the analysis of this compound, supported by representative experimental data and protocols.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of TOF, Quadrupole, and Ion Trap mass analyzers for the analysis of phospholipids (B1166683) like this compound. It is important to note that these values are representative and can vary based on the specific instrument model, configuration, and experimental conditions.

Performance MetricTime-of-Flight (TOF)Quadrupole (Triple Quadrupole)Ion Trap
Mass Resolution High to Very High (10,000 - 40,000 FWHM)Low to Moderate (Unit mass resolution)Moderate to High (depending on scan speed)
Mass Accuracy Excellent (< 5 ppm)Good (typically within 0.1 Da)Good to Moderate
Sensitivity (LOD/LOQ) Good to Excellent (low fmol to pmol range)Excellent (amol to fmol range)Very Good (fmol to low pmol range)
Signal-to-Noise (S/N) Ratio GoodExcellent (especially in SRM/MRM mode)Good
Linear Dynamic Range Wide (3-4 orders of magnitude)Wide (4-5 orders of magnitude)Moderate
Scan Speed Very FastFast (in selected reaction monitoring)Variable (slower for higher resolution)
MS (B15284909)/MS Capabilities Yes (in Q-TOF configurations)Yes (Product/Precursor ion scans, Neutral Loss)Yes (MSn capabilities)
Primary Application for this compound High-resolution identification and quantificationTargeted quantificationStructural elucidation and fragmentation studies

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using LC-MS with each type of mass analyzer.

LC-MS/MS Analysis using a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

This method is ideal for accurate mass measurements and identification of this compound.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for MS1 with a scan time of 0.2 seconds. For MS/MS, use data-dependent acquisition (DDA) to trigger fragmentation of the top 3 most intense ions.

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) for fragmentation.

Targeted Quantification using a Triple Quadrupole (QqQ) Mass Spectrometer

This protocol is optimized for high-sensitivity quantification of this compound using Multiple Reaction Monitoring (MRM).

Liquid Chromatography: (Similar to the Q-TOF method)

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: Monitor the transition of the precursor ion [M+H]+ of this compound to a specific product ion. For DPPC, a common transition is the phosphocholine (B91661) headgroup fragment at m/z 184.07.

  • Dwell Time: 100 ms per transition.

  • Collision Energy: Optimized for the specific transition (e.g., 25-35 eV).

  • Resolution: Unit resolution for both Q1 and Q3.

Structural Analysis using an Ion Trap Mass Spectrometer

This method leverages the MSn capabilities of an ion trap for detailed structural elucidation of this compound.

Liquid Chromatography: (Similar to the Q-TOF method)

Mass Spectrometry (Ion Trap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full scan MS to identify the precursor ion of this compound.

  • MSn Analysis: Isolate the precursor ion and perform successive stages of fragmentation (MS2, MS3, etc.) to obtain detailed structural information.

  • Activation Type: Collision-Induced Dissociation (CID).

  • Isolation Width: 1-2 Da.

  • Normalized Collision Energy: Varies depending on the fragmentation stage (e.g., 30-40% for MS2).

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship between the different mass analyzers for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis LipidExtraction Lipid Extraction (this compound) SampleDilution Sample Dilution LipidExtraction->SampleDilution LC_Column C18 Reversed-Phase Column SampleDilution->LC_Column Injection ESI Electrospray Ionization (ESI+) LC_Column->ESI Elution MassAnalyzer Mass Analyzer (TOF, Quadrupole, or Ion Trap) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataProcessing Data Processing & Quantification Detector->DataProcessing

Caption: General experimental workflow for LC-MS analysis of this compound.

Mass_Analyzer_Comparison cluster_attributes TOF Time-of-Flight (TOF) - High Resolution - Excellent Mass Accuracy - Ideal for Identification Resolution Resolution & Mass Accuracy TOF->Resolution Quad Quadrupole (QqQ) - High Sensitivity - Excellent for Quantification (MRM) - Targeted Analysis Quantification Quantitative Capability Quad->Quantification IonTrap Ion Trap - MSn Fragmentation - Structural Elucidation - Qualitative Analysis Structure Structural Information IonTrap->Structure

Caption: Core strengths of different mass analyzers for phospholipid analysis.

Inter-laboratory Comparison of Lipidomic Analysis Using Deuterated Internal Standards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical performance for the quantification of phospholipids (B1166683), exemplified by the use of deuterated dipalmitoylphosphatidylcholine ((Rac)-DPPC-d6) as an internal standard. The data presented is synthesized from large-scale inter-laboratory studies to offer researchers, scientists, and drug development professionals a benchmark for expected performance and robust methodologies for lipid analysis.

The Role of Deuterated Internal Standards in Lipidomics

In quantitative lipidomics by mass spectrometry, deuterated internal standards are the gold standard for achieving accurate and precise measurements.[1][2] These standards, which are chemically identical to the analytes of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms, are added to samples at a known concentration before analysis.[3] Their primary function is to normalize for variations that can occur during sample preparation, extraction, and instrument analysis, thereby minimizing experimental error.[2][4]

Performance in Inter-laboratory Studies

While specific inter-laboratory trials focusing exclusively on this compound are not extensively published, the performance of phosphatidylcholines (PCs), the lipid class to which DPPC belongs, has been evaluated in large-scale ring trials. These studies provide a strong indication of the reproducibility and precision that can be expected when using deuterated PC standards.

A key resource for this type of comparison is the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma," which has been used in several inter-laboratory comparison exercises.[5][6]

Table 1: Inter-laboratory Precision for Phosphatidylcholine Quantification

The following table summarizes the inter-laboratory coefficient of variation (CV) for phosphatidylcholines from a multi-laboratory study using a standardized platform with deuterated internal standards.[5]

Lipid ClassAverage Inter-laboratory CV (%)
Phosphatidylcholines (PC)< 15%

Data synthesized from a study involving nine laboratories analyzing NIST Standard Reference Materials. The use of a standardized workflow and a comprehensive set of 54 deuterated internal standards contributed to the high level of reproducibility.[5]

Another inter-laboratory study on ceramides (B1148491) demonstrated that the use of authentic labeled standards dramatically reduces data variability, with inter-laboratory CVs below 14%.[7][8] This further underscores the importance of using appropriate internal standards for achieving high-quality, reproducible data in lipidomics.

Experimental Protocols

A robust and well-documented experimental protocol is critical for achieving reproducible results in lipidomics. Below is a representative methodology for the extraction and analysis of phospholipids from plasma using liquid chromatography-mass spectrometry (LC-MS) with a deuterated internal standard like this compound.

Sample Preparation and Lipid Extraction

This protocol is adapted from established methods for lipid extraction from plasma or serum.[5][9]

Materials:

  • Plasma/Serum samples

  • This compound internal standard solution (in methanol)

  • Methanol (B129727) (LC-MS grade), pre-chilled on ice

  • Methyl-tert-butyl ether (MTBE; HPLC grade)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • Sample Thawing: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: In a clean microcentrifuge tube, add 225 µL of pre-chilled methanol containing the this compound internal standard to 25 µL of the plasma or serum sample.

  • Protein Precipitation and Lipid Extraction: Add 750 µL of MTBE to the mixture.

  • Incubation: Vortex the mixture for 1 minute and let it rest on ice for 1 hour, with brief vortexing every 15 minutes.

  • Phase Separation: Add 188 µL of PBS to induce phase separation. Vortex for 20 seconds, let it rest at room temperature for 10 minutes, and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase B (e.g., isopropanol/acetonitrile) and transfer to an LC-MS vial for analysis.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions: [3]

  • Column: C18 reversed-phase column suitable for lipid separation.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

  • Flow Rate: 0.3-0.6 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for phosphatidylcholines.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer, or full scan with fragmentation for identification and quantification on a high-resolution instrument.

  • MRM Transition for DPPC: Precursor ion [M+H]+ → Product ion (e.g., m/z 184.07, corresponding to the phosphocholine (B91661) headgroup). The specific precursor m/z for this compound will be higher due to the deuterium labeling.

Visualizing Experimental and Logical Workflows

General Lipidomics Workflow

The following diagram illustrates a typical workflow for a quantitative lipidomics experiment, from sample collection to data analysis.

G cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection SampleStorage Sample Storage SampleCollection->SampleStorage AddIS Addition of this compound SampleStorage->AddIS LipidExtraction Lipid Extraction AddIS->LipidExtraction LCMS_Analysis LC-MS Analysis LipidExtraction->LCMS_Analysis DataProcessing Data Processing LCMS_Analysis->DataProcessing Quantification Quantification DataProcessing->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis BiologicalInterpretation BiologicalInterpretation StatisticalAnalysis->BiologicalInterpretation Biological Interpretation G cluster_denovo De Novo Pathway cluster_reacylation Reacylation Pathway Choline Choline CDP_Choline CDP-Choline Choline->CDP_Choline DPPC DPPC CDP_Choline->DPPC Palmitoyl_CoA Palmitoyl CoA Palmitoyl_CoA->DPPC Palmitoyl_CoA->DPPC ModulateInflammation ModulateInflammation DPPC->ModulateInflammation Modulates Inflammatory Response in Monocytes PC Phosphatidylcholine (PC) Lyso_PC Lyso-PC PC->Lyso_PC PLA2 Lyso_PC->DPPC PLA2 PLA2

References

Comparative Analysis of (Rac)-DPPC-d6 and Alternative Deuterated Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated dipalmitoylphosphatidylcholine (DPPC) as an internal standard or for other analytical applications, selecting a reference material with well-defined purity and isotopic enrichment is paramount. This guide provides a comparative analysis of (Rac)-DPPC-d6 and other commercially available deuterated DPPC alternatives, supported by experimental data and detailed analytical protocols.

Quantitative Data Comparison

The following table summarizes the key analytical specifications for this compound and two common alternatives, 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9). Data is compiled from typical certificates of analysis and product specification sheets from major suppliers.

ParameterThis compound (Typical)DPPC-d62 (Alternative 1)DPPC-d9 (Alternative 2)
Chemical Purity ≥98% (by HPLC)>99% (by TLC)≥95% (by HPLC)
Isotopic Enrichment ≥98% Deuterium (B1214612) IncorporationNot specified, 62 Deuterium atoms≥99% deuterated forms (d1-d9); ≤1% d0
Molecular Formula C40H74D6NO8PC40H18D62NO8PC40H71D9NO8P
Molecular Weight 740.11796.52743.1
Physical Form PowderPowder or solution in chloroform (B151607)Solution in chloroform
Storage Conditions -20°C-20°C-20°C

Experimental Protocols

Accurate characterization of deuterated phospholipid reference materials relies on robust analytical methodologies. Below are detailed protocols for key experiments used to determine the purity and isotopic enrichment of these compounds.

Purity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantitative analysis of phospholipids (B1166683) without the need for chromophores.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Charged Aerosol Detector (CAD)

  • Chromatographic Conditions:

    • Column: A suitable column for lipid analysis, such as a C8 or a column with a diol stationary phase.

    • Mobile Phase: A gradient elution is typically employed. For example, a gradient of methanol (B129727) and water can be effective.

    • Flow Rate: Approximately 1 mL/min.

    • Column Temperature: Ambient or controlled for reproducibility.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference material in a suitable solvent, such as chloroform or a methanol/chloroform mixture.

    • Further dilute to a known concentration suitable for the detector's linear range.

  • Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Isotopic Enrichment and Distribution by Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for determining the isotopic enrichment and distribution in deuterated molecules.

  • Instrumentation:

    • Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (LC-HRMS), or direct infusion into the MS.

  • Ionization Source:

    • Electrospray Ionization (ESI) in positive ion mode is commonly used for phospholipids.

  • Sample Preparation:

    • Prepare a dilute solution of the reference material in a solvent compatible with ESI-MS, such as methanol or acetonitrile (B52724) with a small percentage of formic acid to promote ionization.

  • Data Acquisition:

    • Acquire full scan mass spectra over a mass range that includes the molecular ions of the deuterated compound and any potential non-deuterated or partially deuterated species.

  • Data Analysis:

    • Examine the mass spectrum for the isotopic cluster of the molecular ion.

    • The relative intensities of the peaks corresponding to the fully deuterated species and any species with fewer deuterium atoms (e.g., d0, d1, d2, etc.) are used to calculate the isotopic enrichment.

    • The percentage of deuterium incorporation is determined by comparing the observed isotopic distribution to the theoretical distribution for a given level of enrichment.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing start Reference Material dissolve Dissolve in Solvent start->dissolve dilute Dilute to Known Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect Charged Aerosol Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Purity Report MS_Enrichment_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation start Deuterated Reference Material dissolve Dissolve in MS-compatible Solvent start->dissolve infuse Direct Infusion or LC Inlet dissolve->infuse ionize Electrospray Ionization (ESI) infuse->ionize acquire Acquire Full Scan HRMS Data ionize->acquire analyze_spectrum Analyze Isotopic Cluster acquire->analyze_spectrum calculate_enrichment Calculate % Deuterium Incorporation analyze_spectrum->calculate_enrichment end end calculate_enrichment->end Isotopic Purity Report

Safety Operating Guide

Proper Disposal of (Rac)-DPPC-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-DPPC-d6 , a deuterated form of the phospholipid DPPC, is a crucial component in biophysical studies and drug delivery systems. While it is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of all laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the product's Safety Data Sheet (SDS). Although this compound is considered non-hazardous, it is prudent to handle it with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Spill Management: In case of a spill, sweep up the solid material, taking care to minimize dust generation. For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on its physical state (solid or dissolved in a solvent) and local regulations. Always consult with your institution's Environmental Health & Safety (EHS) office to ensure compliance with all applicable guidelines.

Part 1: Disposal of Solid this compound

If the this compound is in its solid, powdered form, it is generally considered a non-hazardous solid waste.

Experimental Protocol:

  • Containerization: Place the waste this compound into a clearly labeled, sealed container. The label should identify the contents as "this compound (Non-Hazardous Solid Waste)".

  • Segregation: Do not mix with hazardous waste streams (e.g., solvents, heavy metals, or biologically hazardous materials).

  • Final Disposal: Dispose of the sealed container in the appropriate non-hazardous solid waste stream as directed by your institution. This may involve placing it directly into a designated dumpster, but not into common laboratory trash cans that could be handled by untrained custodial staff.[1]

Part 2: Disposal of this compound in Solution

If the this compound is dissolved in a solvent, the solvent dictates the disposal procedure.

Experimental Protocol:

  • Solvent Identification: Identify the solvent used to dissolve the this compound.

  • Hazard Assessment:

    • Non-Hazardous Aqueous Solutions: If dissolved in a non-hazardous aqueous buffer (e.g., saline, PBS) and local regulations permit, the solution may be disposable down the sanitary sewer with copious amounts of water.[2][3] The solution should be non-toxic, non-corrosive (pH between 5 and 9), and not contain any other hazardous materials.[3]

    • Hazardous Solvents: If dissolved in a flammable, toxic, or otherwise hazardous organic solvent (e.g., chloroform, methanol), the entire solution must be treated as hazardous waste.

  • Containerization for Hazardous Waste:

    • Collect the solution in a designated, sealed, and properly labeled hazardous waste container.

    • The label must include the words "Hazardous Waste," list all chemical constituents (including this compound and the solvent) with their approximate percentages, and specify the primary hazard (e.g., "Ignitable").[3]

  • Waste Pickup: Arrange for disposal through your institution's EHS department or their contracted hazardous waste disposal service.[3]

Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters to consider when disposing of non-hazardous chemical waste. These are general guidelines and may be superseded by your institution's specific rules.

ParameterGuidelineSource
pH for Drain Disposal Between 5.0 and 9.5[3]
Solid Waste Limit (Trash) Not specified, but must be non-hazardous[1][2]
Liquid Waste Limit (Sewer) Must be water-soluble and non-hazardous[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_state Is the waste in solid form or dissolved in a solvent? start->check_state solid_path Solid Waste (Non-Hazardous) check_state->solid_path Solid solution_path Dissolved in Solvent check_state->solution_path Dissolved dispose_solid Dispose as non-hazardous solid waste per institutional guidelines. Do not use lab trash cans. solid_path->dispose_solid check_solvent Is the solvent hazardous (e.g., flammable, toxic)? solution_path->check_solvent non_hazardous_solvent Aqueous/Non-Hazardous check_solvent->non_hazardous_solvent No hazardous_solvent Hazardous check_solvent->hazardous_solvent Yes dispose_non_hazardous_liquid Check local regulations. May be suitable for drain disposal with copious water if pH is neutral. non_hazardous_solvent->dispose_non_hazardous_liquid dispose_hazardous_liquid Dispose as hazardous chemical waste. Collect in a labeled, sealed container for EHS pickup. hazardous_solvent->dispose_hazardous_liquid end End dispose_solid->end dispose_non_hazardous_liquid->end dispose_hazardous_liquid->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of (Rac)-DPPC-d6.

This guide provides crucial safety and logistical information for the handling of this compound, a deuterated form of the phospholipid DPPC. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.

Immediate Safety and Personal Protective Equipment (PPE)

While deuteration does not significantly alter the chemical hazards of a molecule, it is imperative to treat this compound with the same precautions as its non-deuterated counterpart, DPPC. The primary hazards include potential harm if swallowed, inhaled, or absorbed through the skin, as well as possible irritation to the eyes, skin, and respiratory tract.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coat or coverallsTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended when handling the powder outside of a fume hood to avoid inhalation of dust.
Footwear Closed-toe shoesTo protect feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and experimental success. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Disposal Receiving Receive Shipment of this compound Inspect Inspect Container for Damage Receiving->Inspect Store Store in a Tightly Sealed Container at ≤ -16°C Inspect->Store Equilibrate Allow Container to Reach Room Temperature Before Opening Store->Equilibrate Weigh Weigh Required Amount in a Fume Hood Equilibrate->Weigh Dissolve Dissolve in an Appropriate Solvent Weigh->Dissolve Collect_Waste Collect Unused Material and Contaminated Disposables Dissolve->Collect_Waste Label_Waste Label Waste Container Clearly Collect_Waste->Label_Waste Dispose Dispose of as Chemical Waste via a Licensed Facility Label_Waste->Dispose

Figure 1. Workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocols

Storage of this compound:

This compound, being a saturated lipid, is stable as a powder.

  • Short-term and Long-term Storage: Store the compound in a tightly sealed glass container with a Teflon-lined cap at a temperature of -16°C or lower.

Handling and Preparation of Solutions:

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation, which can lead to degradation of the compound.

  • Weighing: Conduct all weighing and handling of the powdered form in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

  • Dissolution: If preparing a solution, use an appropriate organic solvent. For long-term storage of solutions, use glass vials with Teflon-lined caps (B75204) and store at -20°C.

Disposal Plan

As a precautionary measure, this compound and any materials contaminated with it should be treated as chemical waste.

  • Waste Collection: Collect all waste, including unused product and contaminated items (e.g., gloves, weigh boats, pipette tips), in a designated and clearly labeled waste container.

  • Container Labeling: The waste container must be labeled with its contents, including the chemical name "this compound".

  • Final Disposal: Dispose of the chemical waste through your institution's hazardous waste management program or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety protocols and operational plans, researchers can ensure a safe laboratory environment and maintain the high quality of their experimental results.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.